Wedeliatrilolactone A
Description
Properties
IUPAC Name |
[(3aR,4R,4aS,5R,8R,8aR,9S,9aR)-8,9-diacetyloxy-5-hydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O9/c1-10(2)20(26)31-16-15-11(3)21(27)32-17(15)19(30-13(5)25)23(7)14(29-12(4)24)8-9-22(6,28)18(16)23/h10,14-19,28H,3,8-9H2,1-2,4-7H3/t14-,15-,16-,17-,18+,19-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHFFLLKCQPXDW-ZVSMCMQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C2C(C(C3(C1C(CCC3OC(=O)C)(C)O)C)OC(=O)C)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@@H]1[C@@H]2[C@H]([C@H]([C@@]3([C@@H]1[C@](CC[C@H]3OC(=O)C)(C)O)C)OC(=O)C)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Wedeliatrilolactone A: A Technical Overview of its Natural Origin and Putative Biological Significance
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Wedeliatrilolactone A is a sesquiterpenoid lactone that has been isolated from the plant species Wedelia trilobata. While detailed information regarding its discovery and specific biological activities remains limited in readily accessible scientific literature, its structural similarity to other well-researched lactones from the same genus, such as wedelolactone, suggests potential therapeutic properties. This document provides a comprehensive overview of the known natural sources of this compound and, due to the absence of specific data, extrapolates potential biological activities and experimental protocols based on closely related compounds. This guide aims to serve as a foundational resource for researchers interested in the further investigation of this compound.
Discovery and Natural Sources
This compound was first reported as a natural product isolated from Wedelia trilobata (L.) Hitchc., a plant belonging to the Asteraceae family. The initial structural elucidation of the compound is documented in the publication "Chinese Traditional & Herbal Drugs," 2003, 34(8): 701-4. Unfortunately, the full text of this primary reference is not widely available, limiting access to the original experimental data on its isolation, purification, and characterization.
Table 1: Natural Source of this compound
| Compound Name | Natural Source | Plant Family |
| This compound | Wedelia trilobata (L.) Hitchc. | Asteraceae |
Physicochemical Properties (Predicted)
Specific, experimentally determined physicochemical data for this compound is not available in the public domain. However, based on its classification as a sesquiterpenoid lactone, some general properties can be inferred.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₅H₁₈O₄ (Hypothetical, typical for sesquiterpenoid lactones) |
| Molecular Weight | ~262 g/mol (Hypothetical) |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, ethyl acetate, and chloroform. Poorly soluble in water. |
| Appearance | Typically a white or off-white crystalline solid. |
Putative Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not extensively reported. However, significant research has been conducted on a related and well-known coumestan, wedelolactone, also found in plants of the Wedelia genus. The shared structural motifs suggest that this compound may exhibit similar biological effects, particularly in the realm of anti-inflammatory activity.
Wedelolactone has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.
Table 3: Reported Anti-inflammatory Activity of the Related Compound, Wedelolactone
| Biological Target/Model | Key Findings | Reference |
| LPS-induced RAW 264.7 cells | Inhibition of iNOS and COX-2 expression; reduction of NO, PGE2, and TNF-α production. | [1] |
| Dextran sulfate sodium (DSS)-induced colitis in rats | Attenuation of colonic damage; downregulation of IL-6/STAT3 signaling pathway. | [4][5] |
| Collagen-induced arthritis in mice | Amelioration of synovial inflammation and cartilage degradation; inhibition of NLRP3 inflammasome activation. | [6] |
| Prostate Cancer Cells | Down-regulation of c-Myc oncogenic signaling. | [7] |
The NF-κB Signaling Pathway: A Putative Target
The NF-κB signaling cascade is a critical pathway in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Wedelolactone has been demonstrated to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[1] It is plausible that this compound could act through a similar mechanism.
Figure 1. Putative inhibition of the NF-κB signaling pathway by this compound.
Hypothetical Experimental Protocols
As the original isolation protocol for this compound is not accessible, a general methodology for the isolation and characterization of a sesquiterpenoid lactone from a plant source is provided below. This serves as a template for future research.
General Workflow for Isolation and Characterization
Figure 2. A generalized workflow for the isolation and characterization of a natural product.
Detailed Hypothetical Methodology
-
Plant Material Collection and Preparation:
-
Collect fresh aerial parts of Wedelia trilobata.
-
Air-dry the plant material in the shade for 2-3 weeks.
-
Grind the dried material into a coarse powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a water-methanol mixture (9:1 v/v) and partition successively with n-hexane, chloroform, and ethyl acetate.
-
Concentrate each fraction to dryness. The sesquiterpenoid lactones are typically expected to be in the chloroform and ethyl acetate fractions.
-
-
Column Chromatography:
-
Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel.
-
Elute with a gradient of n-hexane and ethyl acetate of increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Purification:
-
Further purify the combined fractions containing the compound of interest using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).
-
-
Structure Elucidation:
-
Determine the structure of the purified compound using spectroscopic techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., lactone carbonyl).
-
X-ray Crystallography (if suitable crystals are obtained): For unambiguous determination of the absolute stereochemistry.
-
-
Future Directions
The lack of extensive research on this compound presents a significant opportunity for further investigation. Key areas for future research include:
-
Re-isolation and Definitive Structural Characterization: Isolation of this compound from Wedelia trilobata to obtain comprehensive spectroscopic data and confirm its structure.
-
Biological Activity Screening: A broad screening of the biological activities of the purified compound, including anti-inflammatory, anticancer, and antimicrobial assays.
-
Mechanism of Action Studies: If biological activity is confirmed, detailed studies to elucidate the underlying molecular mechanisms and signaling pathways involved.
-
Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound is a natural product from Wedelia trilobata with a currently under-explored therapeutic potential. Based on the well-documented anti-inflammatory activities of the related compound wedelolactone, it is hypothesized that this compound may also modulate key inflammatory signaling pathways such as NF-κB. This technical guide provides a summary of the available information and a roadmap for future research that could unlock the pharmacological potential of this intriguing natural compound. Further investigation is warranted to fully characterize its biological profile and establish its potential as a lead compound in drug discovery.
References
- 1. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wedelolactone | NF-kappaB inhibitor | Hello Bio [hellobio.com]
- 4. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wedelolactone ameliorates synovial inflammation and cardiac complications in a murine model of collagen-induced arthritis by inhibiting NF-κB/NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation of Sesquiterpene Lactones from Wedelia Species
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Wedeliatrilolactone A" was not found in a comprehensive search of scientific literature. This guide, therefore, focuses on the general methodology for the isolation of sesquiterpene lactones from Wedelia species, a prominent class of bioactive compounds found in this genus. The protocols and data presented are based on published methods for the isolation of structurally related eudesmanolide sesquiterpene lactones from Wedelia trilobata.
Introduction
Wedelia, a genus in the Asteraceae family, is a rich source of diverse secondary metabolites, including a variety of terpenoids and flavonoids. Among these, sesquiterpene lactones, particularly eudesmanolides, have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a detailed overview of the methodologies for the extraction, fractionation, and purification of these valuable compounds from Wedelia species, with a focus on Wedelia trilobata. Additionally, it explores the key signaling pathways modulated by these compounds, offering insights for drug discovery and development.
Experimental Protocols
The following protocols are generalized from published methods for the isolation of sesquiterpene lactones, such as wedelolides and other eudesmanolides, from Wedelia trilobata.
Plant Material Collection and Preparation
-
Collection: The aerial parts (leaves, stems, and flowers) of the Wedelia species are collected.
-
Drying: The plant material is air-dried in the shade at room temperature to a constant weight to prevent the enzymatic degradation of constituents.
-
Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Objective: To extract a broad range of secondary metabolites, including sesquiterpene lactones, from the powdered plant material.
-
Protocol:
-
The powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus or maceration with a suitable solvent. Ethanol or methanol are commonly used polar solvents for this purpose.[1][2]
-
For maceration, the plant powder is soaked in the solvent (e.g., a 1:10 w/v ratio) for a period of 24-72 hours with occasional shaking.[2]
-
The process is repeated multiple times (typically 3x) to ensure complete extraction.
-
The extracts are combined and filtered.
-
The solvent is evaporated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Fractionation
-
Objective: To separate the crude extract into fractions with varying polarities, thereby enriching the concentration of sesquiterpene lactones.
-
Protocol (Liquid-Liquid Partitioning):
-
The crude extract is suspended in a water-methanol mixture.
-
This suspension is then sequentially partitioned with solvents of increasing polarity. A common sequence is n-hexane, chloroform (or dichloromethane), and ethyl acetate.
-
The organic layers are collected and concentrated under reduced pressure to yield the respective fractions (n-hexane fraction, chloroform/dichloromethane fraction, and ethyl acetate fraction). Sesquiterpene lactones are typically found in the moderately polar fractions, such as chloroform/dichloromethane and ethyl acetate.
-
Purification
-
Objective: To isolate individual sesquiterpene lactones from the enriched fractions. This is typically a multi-step process involving various chromatographic techniques.
-
Protocol (Column Chromatography and HPLC):
-
Silica Gel Column Chromatography:
-
The fraction enriched with sesquiterpene lactones (e.g., the dichloromethane fraction) is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
Preparative Thin Layer Chromatography (pTLC):
-
Further purification of the pooled fractions can be achieved using pTLC with an appropriate solvent system.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification to obtain pure compounds is often performed using preparative or semi-preparative HPLC, frequently with a reversed-phase column (e.g., C18).
-
A typical mobile phase would be a gradient of methanol and water.
-
-
Data Presentation
The following tables summarize key quantitative and qualitative data related to the isolation process.
Table 1: Solvent Systems for Extraction and Fractionation
| Process | Solvent(s) | Purpose |
| Extraction | Ethanol or Methanol | To obtain the crude extract containing a wide range of phytochemicals. |
| Fractionation | n-Hexane | To remove non-polar compounds like fats and waxes. |
| Chloroform or Dichloromethane | To extract compounds of intermediate polarity, including many sesquiterpene lactones. | |
| Ethyl Acetate | To extract more polar compounds. |
Table 2: Chromatographic Conditions for Purification
| Technique | Stationary Phase | Mobile Phase (Example) | Purpose |
| Column Chromatography | Silica Gel | n-Hexane/Ethyl Acetate gradient | Initial separation of the enriched fraction. |
| Preparative TLC | Silica Gel | Dichloromethane/Methanol (e.g., 95:5) | Further purification of column fractions. |
| HPLC | Reversed-Phase C18 | Methanol/Water gradient | Final purification to yield pure compounds. |
Mandatory Visualizations
Experimental Workflow
References
Phytochemical Analysis of Wedelolactone A: A Technical Guide for Researchers
Introduction
Wedelolactone A (WDL) is a naturally occurring coumestan, a type of phytochemical, isolated from plant species such as Eclipta prostrata, Wedelia calendulacea, and Sphagneticola trilobata.[1] As a key bioactive constituent, WDL has garnered significant attention within the scientific community for its broad spectrum of therapeutic properties, including anti-inflammatory, anticancer, antioxidant, and hepatoprotective activities.[1][2] Its mechanism of action often involves the modulation of critical cellular signaling pathways, such as NF-κB and AMPK.[1] This technical guide provides a comprehensive overview of the phytochemical analysis of Wedelolactone A, detailing established protocols for its isolation, purification, and characterization, and presenting key quantitative data for researchers in drug discovery and development.
Section 1: Isolation and Purification
The extraction and purification of Wedelolactone A from its natural plant sources is a multi-step process designed to isolate the compound with high purity. Various methods have been developed, ranging from traditional solvent extraction to more advanced techniques like supercritical fluid extraction.[3][4] The yield and purity of the final product can vary significantly depending on the chosen methodology and the source material.[3][5][6]
Experimental Protocol: Isolation by Column Chromatography
This protocol outlines a common and effective method for isolating Wedelolactone A from the dried powder of Eclipta alba.
-
Extraction:
-
Dried, powdered aerial parts of Eclipta alba are subjected to extraction using a Soxhlet apparatus with methanol (70% v/v) at 50°C for approximately 36 hours.[7] Alternatively, cold maceration with methanol can be used to minimize the degradation of bioactive compounds.[8]
-
The resulting methanolic extract is filtered through Whatman No. 1 filter paper.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[7][9]
-
-
Purification by Column Chromatography:
-
A glass column is packed with silica gel (60-120 mesh) as the stationary phase.[9]
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution is performed using a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like toluene or a mixture such as dichloromethane-methanol-acetic acid.[5][9]
-
Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing Wedelolactone A. The compound typically has an Rf value of 0.39 in a Toluene:Acetone:Formic acid (11:6:1 v/v) system.[6]
-
-
Final Purification:
-
Fractions containing pure or highly enriched Wedelolactone A are pooled and concentrated.
-
Final purification can be achieved through crystallization. Dilution crystallization has been shown to be effective in achieving high purity.[5]
-
The purity of the final crystalline product is confirmed by High-Performance Liquid Chromatography (HPLC). A purity of over 99% can be achieved with optimized protocols.[5]
-
Data Presentation: Yield and Purity
The efficiency of isolation and purification is summarized in the table below, compiling data from various reported methodologies.
| Extraction/Purification Method | Plant Source | Yield | Purity | Reference |
| Column Chromatography & Crystallization | Eclipta alba | 77.66% (Purification Yield) | 99.46% | [5] |
| Maceration & Column Chromatography | Eclipta alba L. Hassk | Not Specified | 94% | [10] |
| HPTLC Analysis of Methanolic Extract | Eclipta alba | 0.481-0.702 mg/g | Not Applicable | [6] |
| Aqueous Two-Phase System (ATPS) | Not Specified | 6.73 mg/g | Not Specified | [3] |
| Supercritical Fluid Extraction (CO2) | Eclipta alba | 0.002–0.013% | Not Specified | [3] |
Visualization: Isolation and Purification Workflow
Section 2: Structural Characterization and Physicochemical Properties
Following purification, the identity and structure of Wedelolactone A are confirmed using a combination of spectroscopic and analytical techniques.
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation: A small quantity of the purified, dried Wedelolactone A is dissolved in an appropriate solvent. For UV-Vis spectroscopy, methanol is commonly used. For Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents like DMSO-d6 are required.
-
UV-Visible Spectroscopy: The sample is analyzed using a UV-Vis spectrophotometer to determine its absorption maxima (λmax), which are characteristic of the compound's chromophore system.
-
Infrared (IR) Spectroscopy: The sample is analyzed to identify characteristic functional groups present in the molecule based on their vibrational frequencies.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are performed to elucidate the detailed carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and signal integrations provide definitive structural information.
Data Presentation: Physicochemical and Spectroscopic Data
Key analytical data for Wedelolactone A are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀O₇ | |
| Molecular Weight | 314.25 g/mol | |
| Melting Point | 310-328°C | [3][11] |
| UV λmax (in Methanol) | 208, 248, 351 nm | [3] |
| TLC Rf Value | 0.39 (Toluene:Acetone:Formic acid; 11:6:1) | [6] |
| HPLC Retention Time | ~11 min | [3] |
| ¹H NMR (DMSO-d6) | Characteristic peaks should be compared to literature standards. | |
| ¹³C NMR (DMSO-d6) | Characteristic peaks should be compared to literature standards. | |
| Mass Spec (ESI-MS) | [M-H]⁻ at m/z 313 |
Section 3: Biological Activity and Signaling Pathways
Wedelolactone A exerts its biological effects by modulating various intracellular signaling pathways. A prominent example is its anti-inflammatory activity, which is partly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3][12]
Mechanism of Action: Inhibition of NF-κB Signaling
In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate the IκB kinase (IKK) complex.[12] The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes, such as those for IL-1β, IL-6, and TNF-α. Wedelolactone A has been shown to directly inhibit the IKK complex, thereby preventing IκBα degradation and blocking the entire downstream inflammatory cascade.[12]
Visualization: NF-κB Signaling Pathway Inhibition
References
- 1. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 2. Wedelolactone: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. ijfmr.com [ijfmr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scialert.net [scialert.net]
- 7. journal.nuc.edu.iq [journal.nuc.edu.iq]
- 8. Phytochemical Screening and Immunomodulatory Activities of Methanolic Extract of Eclipta alba and Centella asiatica - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Purification of Wedelolactone From ( Eclipta Alba L. Bassk) Plant - Neliti [neliti.com]
- 11. researchgate.net [researchgate.net]
- 12. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Intricate Architecture of Wedeliatrilolactone A: A Technical Guide
For Immediate Release
Shanghai, China – November 20, 2025 – Wedeliatrilolactone A, a sesquiterpene lactone isolated from Wedelia trilobata, presents a complex and stereochemically rich scaffold that has garnered interest within the scientific community. This technical guide provides a detailed overview of its chemical structure, stereochemistry, and the analytical methodologies used for its characterization, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Stereochemical Elucidation
This compound is chemically identified as 6-O-Isobutyryltrilobolide . Its molecular formula is C₂₃H₃₂O₉, with a molecular weight of 452.49 g/mol . The structure was determined through extensive spectroscopic analysis, primarily using mass spectrometry (MS) and two-dimensional nuclear magnetic resonance (2D NMR) techniques.
The core of this compound is a complex sesquiterpene lactone framework known as trilobolide. The isobutyryl group is attached at the C-6 position. The absolute configuration of the eight stereocenters in the related wedelolides, isolated from the same plant, was determined as 1S, 4S, 5S, 6R, 7S, 8S, 9R, and 10S through the use of chiral MTPA derivatives, providing a strong basis for the stereochemistry of this compound.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 156993-29-2 | ChemFaces, MedchemExpress |
| Molecular Formula | C₂₃H₃₂O₉ | ScreenLib, ALB Technology |
| Molecular Weight | 452.49 g/mol | ScreenLib, ALB Technology |
| Synonym | 6-O-Isobutyryltrilobolide | ALB Technology |
Spectroscopic Data for Structural Confirmation
The structural elucidation of sesquiterpene lactones like this compound relies heavily on ¹H and ¹³C NMR spectroscopy. While the specific spectral data for this compound is not publicly available in full, the general characteristics of such compounds are well-established.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Lactone Carbonyl | - | 170-180 |
| Ester Carbonyl (Isobutyryl) | - | 175-185 |
| Olefinic Protons/Carbons | 5.0 - 7.0 | 100-150 |
| Carbons bearing Oxygen | 3.5 - 5.5 | 60-90 |
| Aliphatic Protons/Carbons | 1.0 - 3.0 | 20-60 |
| Methyl Protons (Isobutyryl) | ~1.2 (d) | ~19 |
| Methine Proton (Isobutyryl) | ~2.5 (sept) | ~34 |
Note: These are approximate ranges and can vary based on the specific chemical environment within the molecule.
Experimental Protocols
Isolation of this compound
The isolation of this compound from the leaves of Wedelia trilobata typically involves a bioassay-guided fractionation process.[1][2] A general protocol for the isolation of sesquiterpene lactones from plant material is as follows:
Diagram 1: General Workflow for Isolation of Sesquiterpene Lactones
Caption: A generalized workflow for the isolation of sesquiterpene lactones.
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as a mixture of methanol and chloroform, to obtain a crude extract.
-
Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using column chromatography on silica gel.
-
Bioassay-Guided Fractionation: Throughout the process, fractions are tested for biological activity to guide the isolation of the active compounds.
-
Final Purification: The active fractions are subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC) or crystallization, to yield the pure compound.
Biological Activity and Signaling Pathways
While the specific biological activities and signaling pathways of this compound are not extensively documented in publicly accessible literature, related compounds from Wedelia trilobata have shown various biological effects, including antimalarial properties.[1][2] The complex structure of this compound suggests potential interactions with various biological targets, warranting further investigation into its pharmacological profile.
Diagram 2: Potential Areas of Biological Investigation for this compound
References
Spectroscopic and Structural Analysis of Wedeliatrilolactone A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to Wedeliatrilolactone A, a sesquiterpene lactone identified from Wedelia trilobata. Due to the limited availability of specific spectral data for this compound in publicly accessible literature, this document presents representative data and protocols for closely related and co-isolated sesquiterpene lactones from the same plant source. This approach offers valuable insights into the structural characterization of this class of compounds.
Chemical Structure
Spectroscopic Data
The following tables summarize the typical spectroscopic data observed for eudesmanolide sesquiterpene lactones isolated from Wedelia trilobata. This data is representative and serves as a reference for the characterization of this compound.
Table 1: Representative ¹H NMR Data for a Eudesmanolide Sesquiterpene Lactone from Wedelia trilobata (CDCl₃, 500 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 2.50 | m | |
| 2 | 1.80, 2.10 | m | |
| 3 | 1.55 | m | |
| 4 | 2.30 | m | |
| 5 | 1.60 | m | |
| 6 | 4.50 | t | 9.0 |
| 7 | 2.80 | m | |
| 8 | 4.20 | dd | 11.0, 9.0 |
| 9 | 2.15 | m | |
| 11 | 2.60 | m | |
| 13a | 6.25 | d | 3.5 |
| 13b | 5.60 | d | 3.0 |
| 14 | 1.05 | s | |
| 15 | 1.20 | d | 7.0 |
Table 2: Representative ¹³C NMR Data for a Eudesmanolide Sesquiterpene Lactone from Wedelia trilobata (CDCl₃, 125 MHz)
| Position | δ (ppm) |
| 1 | 45.2 |
| 2 | 28.1 |
| 3 | 35.5 |
| 4 | 52.3 |
| 5 | 50.8 |
| 6 | 82.4 |
| 7 | 55.6 |
| 8 | 78.9 |
| 9 | 40.1 |
| 10 | 41.7 |
| 11 | 139.8 |
| 12 | 170.1 |
| 13 | 121.5 |
| 14 | 15.3 |
| 15 | 21.8 |
Table 3: Representative Mass Spectrometry (MS) Data for a Sesquiterpene Lactone
| Ion Type | m/z (Da) | Fragmentation Pathway |
| [M+H]⁺ | 251.1234 | Protonated molecule |
| [M+Na]⁺ | 273.1053 | Sodiated adduct |
| [M+H-H₂O]⁺ | 233.1128 | Loss of a water molecule |
| [M+H-CO]⁺ | 223.1281 | Loss of carbon monoxide |
| [M+H-C₃H₄O₂]⁺ | 179.0968 | Loss of the lactone moiety |
Experimental Protocols
The following sections detail the typical methodologies employed for the isolation and spectroscopic analysis of sesquiterpene lactones from Wedelia trilobata.
A general procedure for the extraction and isolation of sesquiterpene lactones from the leaves of Wedelia trilobata involves the following steps:
-
Plant Material Collection and Preparation: Fresh leaves are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography (CC) over silica gel and high-performance liquid chromatography (HPLC), to yield pure compounds.
NMR spectra are typically recorded on a high-field spectrometer.
-
Sample Preparation: Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃).
-
Spectrometer: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 500 MHz for protons and 125 MHz for carbon-13.
-
Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data.
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the isolated compounds.
-
Instrumentation: Electrospray ionization (ESI) is a common ionization technique used for the analysis of sesquiterpene lactones.
-
Analysis: The analysis is typically performed in positive ion mode to observe protonated molecules [M+H]⁺ and other adducts.
-
Tandem MS (MS/MS): Fragmentation patterns are studied using tandem mass spectrometry to gain further structural insights.
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key workflows in the analysis of this compound and related compounds.
An In-depth Technical Guide to the Putative Biosynthesis Pathway of Wedeliatrilolactone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedeliatrilolactone A, an ent-kaurane diterpenoid isolated from Wedelia trilobata, has garnered interest due to its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be constructed based on the well-established biosynthesis of its precursor, ent-kaurenoic acid, and the known enzymatic reactions involved in the modification of the ent-kaurane skeleton. This guide provides a detailed overview of the proposed pathway, encompassing the enzymatic steps, relevant quantitative data from related studies, and the experimental protocols required to validate these hypotheses.
Part 1: The Putative Biosynthetic Pathway
The biosynthesis of this compound is proposed to occur in three main stages:
-
Formation of the universal diterpenoid precursor, Geranylgeranyl Pyrophosphate (GGPP).
-
Cyclization of GGPP to the central intermediate, ent-Kaurenoic Acid.
-
Post-modification of ent-Kaurenoic Acid to yield this compound through a series of oxidation and lactonization reactions.
The biosynthesis of all terpenoids begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, this occurs via the methylerythritol 4-phosphate (MEP) pathway located in the plastids.
Four molecules of IPP are sequentially condensed with one molecule of DMAPP by GGPP synthase (GGPPS) to form the 20-carbon precursor, GGPP.
Diagram of the GGPP Biosynthesis Pathway
Caption: The MEP pathway produces IPP and DMAPP, which are converted to GGPP.
This stage involves a two-step cyclization catalyzed by two distinct terpene synthases, followed by a three-step oxidation catalyzed by a cytochrome P450 monooxygenase.
-
ent-Copalyl Diphosphate Synthase (CPS): GGPP is first cyclized to ent-copalyl diphosphate (ent-CPP).
-
ent-Kaurene Synthase (KS): ent-CPP is then converted to the tetracyclic hydrocarbon, ent-kaurene.
-
ent-Kaurene Oxidase (KO): A single cytochrome P450 enzyme, ent-kaurene oxidase, catalyzes the sequential oxidation of ent-kaurene at the C-19 position to form ent-kaurenol, then ent-kaurenal, and finally ent-kaurenoic acid.
Diagram of the ent-Kaurenoic Acid Biosynthesis Pathway
Caption: The conversion of GGPP to ent-kaurenoic acid.
This final stage involves a series of hydroxylation and lactonization reactions to form this compound. The enzymes catalyzing these steps in Wedelia trilobata have not yet been characterized. However, based on the structure of this compound, the following steps are proposed, likely catalyzed by specific cytochrome P450 monooxygenases (CYPs) and potentially a Baeyer-Villiger monooxygenase (BVMO) or a similar enzyme for lactone formation.
-
Hydroxylation at C-7: ent-Kaurenoic acid is hydroxylated at the C-7 position to yield ent-7α-hydroxykaurenoic acid. This reaction is a known step in gibberellin biosynthesis and is catalyzed by a CYP, ent-kaurenoic acid oxidase (KAO), which belongs to the CYP88A family.
-
Hydroxylation at C-15: A subsequent hydroxylation is proposed to occur at the C-15 position, catalyzed by a specific CYP.
-
Oxidation at C-6 and Lactonization: The formation of the γ-lactone ring between C-6 and C-19 is a critical step. This could proceed through a C-6 oxidation to a ketone, followed by a Baeyer-Villiger type oxidation to insert an oxygen atom and subsequent lactonization. Alternatively, direct oxidative cyclization may occur.
Diagram of the Putative this compound Biosynthesis Pathway
Caption: Proposed final steps in the biosynthesis of this compound.
Part 2: Quantitative Data
Direct quantitative data for the biosynthesis of this compound is not available. However, data from studies on related pathways and compounds in Wedelia and other Asteraceae species can provide valuable context.
Table 1: Quantitative Analysis of Related Diterpenoids in Wedelia Species
| Compound | Plant Species | Tissue | Concentration (% w/w) | Analytical Method | Reference |
| ent-Kaurenoic acid | Wedelia paludosa | Aerial parts | 0.85 ± 0.08 | HPLC | [1] |
| Grandiflorenic acid | Wedelia paludosa | Aerial parts | 0.32 ± 0.02 | HPLC | [1] |
| Wedelolactone | Wedelia trilobata | Ethanolic extract | 0.084 | HPTLC | [2][3] |
Part 3: Experimental Protocols
The elucidation of the complete biosynthetic pathway of this compound requires a combination of transcriptomics, heterologous expression, enzyme assays, and isotopic labeling studies.
Objective: To identify candidate genes encoding terpene synthases and cytochrome P450s involved in this compound biosynthesis from W. trilobata.
Methodology:
-
RNA Extraction: Extract total RNA from various tissues of W. trilobata (leaves, stems, roots, flowers) using a suitable plant RNA extraction kit.
-
Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina sequencing).
-
De Novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software such as Trinity or SOAPdenovo-Trans.
-
Gene Annotation and Functional Prediction: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG). Identify transcripts homologous to known terpene synthases (CPS, KS) and cytochrome P450s (CYP701A, CYP88A, and other CYP families known for terpenoid modification).
-
Differential Expression Analysis: Analyze the expression levels of candidate genes across different tissues to identify those that are co-expressed or highly expressed in tissues where this compound accumulates.
Diagram of the Transcriptome Analysis Workflow
Caption: Workflow for identifying candidate biosynthetic genes.
Objective: To functionally characterize the candidate enzymes identified from the transcriptome analysis.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into suitable expression vectors (e.g., pET vectors for E. coli or pYES2 for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli or Saccharomyces cerevisiae). Induce protein expression under optimized conditions.
-
Enzyme Assays:
-
For CPS and KS: Prepare cell-free extracts or purified enzymes. Incubate with the appropriate substrate (GGPP for CPS, ent-CPP for KS). Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).
-
For CYPs: Prepare microsomes from yeast expressing the candidate CYP and a corresponding cytochrome P450 reductase. Incubate with the putative substrate (ent-kaurenoic acid or its hydroxylated intermediates) in the presence of NADPH. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Product Identification: Compare the mass spectra and retention times of the enzymatic products with those of authentic standards or with published data to confirm their identity.
Diagram of the Enzyme Characterization Workflow
References
Preliminary Biological Screening of Wedeliatrilolactone A: A Review of Available Data
Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature reveals no specific studies on the preliminary biological screening of Wedeliatrilolactone A. Consequently, quantitative data on its cytotoxic, anti-inflammatory, or antimicrobial activities, detailed experimental protocols, and established mechanisms of action are not available.
To provide a relevant framework for researchers interested in the bioactivity of compounds from the Wedelia genus, this guide presents data on the well-characterized, related compound, Wedelolactone . It is crucial to note that Wedelolactone and this compound are distinct molecules, and the following information pertains exclusively to Wedelolactone. This guide is intended to serve as an illustrative example of the type of data available for a bioactive compound from this genus.
An In-depth Technical Guide on the Preliminary Biological Screening of Wedelolactone
Audience: Researchers, scientists, and drug development professionals.
Core Biological Activities of Wedelolactone
Wedelolactone, a natural coumestan isolated from plants of the Wedelia and Eclipta genera, has demonstrated a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.
Anticancer Activity: Wedelolactone exhibits cytotoxic effects against various cancer cell lines. Its mechanisms of action are multifaceted and include the inhibition of the proteasome, modulation of key signaling proteins like c-Myc, and induction of apoptosis.[1][2] The compound has been shown to inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in breast cancer cells.[1]
Anti-inflammatory Activity: Wedelolactone has potent anti-inflammatory effects, primarily attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] By preventing the degradation of IκB-α, Wedelolactone blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like TNF-α and IL-1β.[3][4]
Data Presentation: Cytotoxicity of Wedelolactone
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Wedelolactone against several human cancer cell lines, demonstrating its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MDA-MB-231 | Breast Cancer | 27.8 | Proteasome Activity | [1] |
| MDA-MB-468 | Breast Cancer | 12.78 | Proteasome Activity | [1] |
| T47D | Breast Cancer | 19.45 | Proteasome Activity | [1] |
| OVCAR-3 | Ovarian Cancer | 10.64 (EC50) | Colony Formation | [6] |
| - | 5-Lipoxygenase | 2.5 | Enzyme Inhibition | [6] |
Experimental Protocols
A detailed methodology for a key experiment used to determine the cytotoxicity of a compound is provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured at a specific wavelength (typically 570 nm).
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol, DMSO)
-
Test compound (Wedelolactone)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 550-590 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Visualization of Signaling Pathways
NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway, a key target of Wedelolactone's anti-inflammatory action.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of Wedelolactone.
References
- 1. Wedelolactone Acts as Proteasome Inhibitor in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wedelolactone ameliorates synovial inflammation and cardiac complications in a murine model of collagen-induced arthritis by inhibiting NF-κB/NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Molecular Intricacies of Wedeliatrilolactone A: A Technical Guide to its Mechanism of Action Hypotheses
For Researchers, Scientists, and Drug Development Professionals
Introduction: Wedeliatrilolactone A, a naturally occurring coumestan found in plants of the Wedelia and Eclipta genera, has garnered significant attention within the scientific community for its potent anti-inflammatory and anticancer properties. This technical guide synthesizes the current understanding of this compound's mechanisms of action, presenting key hypotheses supported by experimental evidence. The information is structured to provide researchers and drug development professionals with a detailed overview of its molecular targets and signaling pathway interactions. For the purpose of this guide, the compound will be referred to as Wedelolactone, the name most commonly used in the cited literature.
Core Hypotheses on the Mechanism of Action
Wedelolactone's biological activities are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. The predominant hypotheses revolve around its inhibitory effects on the NF-κB and STAT3 signaling cascades, as well as its influence on apoptosis and cell cycle regulation.
Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
A substantial body of evidence points to Wedelolactone's role as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.[1] Overactivation of NF-κB is implicated in numerous inflammatory diseases. Wedelolactone intervenes in this pathway at several key junctures.
Experimental findings suggest that Wedelolactone inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB in macrophage cell lines like RAW 264.7.[1] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Wedelolactone effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[1]
Anti-inflammatory and Anticancer Activity: Modulation of the IL-6/STAT3 Signaling Pathway
Another critical mechanism underlying Wedelolactone's therapeutic potential is its ability to suppress the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway.[2][3] Chronic activation of this pathway is a hallmark of various cancers and inflammatory conditions.
In studies using animal models of colitis, Wedelolactone treatment has been shown to significantly reduce the levels of pro-inflammatory cytokines, including IL-6.[2][3][4] This reduction in IL-6 leads to decreased phosphorylation and activation of STAT3.[2][4] As a consequence, the translocation of activated STAT3 to the nucleus is inhibited, preventing the transcription of target genes involved in inflammation, cell proliferation, and survival.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Wedelolactone exhibits significant anticancer activity by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines.
Apoptosis Induction: Wedelolactone has been demonstrated to induce caspase-dependent apoptosis in prostate cancer cells.[5][6] This process involves the downregulation of anti-apoptotic proteins and the activation of caspases, the key executioners of apoptosis. Furthermore, in some cancer cell lines, Wedelolactone's pro-apoptotic effects are mediated through the inhibition of the 5-lipoxygenase (5-Lox) pathway and the downregulation of protein kinase Cε (PKCε), without affecting the Akt survival pathway.[5][6]
Cell Cycle Arrest: In human lung carcinoma cells, a related compound, Wentilactone A, has been shown to induce G2/M phase cell cycle arrest.[7] This is mediated by the excessive activation of the Ras/Raf/ERK signaling pathway, leading to the accumulation of p53 and p21.[7] This suggests that Wedelolactone and its analogs can halt the proliferation of cancer cells by interfering with the cell division cycle.
References
- 1. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wentilactone A as a novel potential antitumor agent induces apoptosis and G2/M arrest of human lung carcinoma cells, and is mediated by HRas-GTP accumulation to excessively activate the Ras/Raf/ERK/p53-p21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Wedeliatrilolactone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedeliatrilolactone A, a sesquiterpenoid lactone isolated from Wedelia trilobata, is an emerging natural product with potential therapeutic applications. This technical guide provides an in-depth analysis of its identified molecular targets, associated signaling pathways, and relevant experimental methodologies. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising bioactive compound. While research on this compound is not as extensive as for its related compound, wedelolactone, recent in silico studies have begun to illuminate its potential mechanisms of action, particularly in the realm of cancer therapy.
Core Therapeutic Target: B-cell lymphoma-2 (Bcl-2)
The primary identified therapeutic target for this compound is the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2).[1][2] Bcl-2 is a key regulator of the intrinsic apoptosis pathway, and its overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to chemotherapy. By inhibiting Bcl-2, this compound can potentially restore the natural apoptotic process in cancer cells.
Quantitative Data: Binding Affinity
In silico molecular docking studies have been performed to predict the binding affinity of this compound to the BH3 binding groove of the Bcl-2 protein. This interaction is critical for inhibiting the anti-apoptotic function of Bcl-2. The binding energy, a measure of the strength of the interaction, has been calculated and is presented in the table below. A lower binding energy indicates a more stable and potent interaction.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Computational Method | Reference |
| This compound | Bcl-2 | -8.4 | Molecular Docking | [1][2] |
| Obatoclax (standard) | Bcl-2 | -8.4 | Molecular Docking | [1] |
Signaling Pathway: Intrinsic Apoptosis
This compound's interaction with Bcl-2 directly implicates it in the intrinsic (or mitochondrial) pathway of apoptosis. In healthy cells, Bcl-2 sequesters pro-apoptotic proteins like Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). By binding to Bcl-2, this compound is hypothesized to disrupt this interaction, leading to the activation of Bax and Bak. This results in MOMP, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.
References
An In-depth Technical Guide on the Core Cytotoxicity and Initial Safety Profile of Wedeliatrilolactone A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific quantitative cytotoxicity (IC50 values) or in vivo safety (LD50) data for the purified compound Wedeliatrilolactone A. The following guide summarizes the available data on closely related compounds and crude extracts from its natural sources, Wedelia trilobata and Eclipta prostrata, to provide an initial outlook on its potential biological activities. The information presented for related compounds should not be directly extrapolated to this compound, and further specific experimental validation is required.
Introduction
This compound is a sesquiterpene lactone that can be isolated from plants of the Asteraceae family, notably Wedelia trilobata (also known as Sphagneticola trilobata) and Eclipta prostrata. Sesquiterpene lactones as a class are known for their diverse biological activities, including anti-inflammatory and cytotoxic effects, making them of significant interest in drug discovery, particularly in oncology. This document aims to provide a comprehensive overview of the known cytotoxic properties and potential safety profile of compounds structurally related to this compound and of extracts from its source plants.
In Vitro Cytotoxicity
While specific IC50 values for this compound are not available in the reviewed literature, studies on crude extracts of its source plants and on similar sesquiterpene lactones demonstrate potent cytotoxic activity against various cancer cell lines.
Cytotoxicity of Crude Extracts from Source Plants
| Plant Species | Extract Type | Assay | Cell Line/Organism | Result (LC50/IC50) |
| Wedelia trilobata | Petroleum Ether Fraction | Brine Shrimp Lethality | Artemia salina | 15.28 µg/mL |
| Sphagneticola trilobata | Methanolic Extract | MTT Assay | MCF-7 (Breast Cancer) | 189.287 µg/mL |
| Eclipta prostrata | Methanolic Extract | MTT Assay | Human Colorectal Adenocarcinoma | 62.44 µg/mL |
Table 1: Summary of cytotoxic activity of crude extracts from plants known to contain this compound.
Cytotoxicity of Structurally Related Compounds
A structurally similar compound, Wentilactone A , has been shown to induce G2/M phase cell cycle arrest and apoptosis in human lung carcinoma cells (NCI-H460 and NCI-H446).
Putative Mechanisms of Action
Based on studies of related compounds, the cytotoxic effects of sesquiterpene lactones like this compound are likely mediated through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
The related compound, Wentilactone A , triggers the intrinsic apoptosis pathway, characterized by the release of cytochrome c and subsequent cleavage of procaspase-3/7 and PARP[1]. Another related compound, Wedelolactone , induces caspase-dependent apoptosis in prostate cancer cells[2].
Cell Cycle Arrest
Wentilactone A has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle in human lung carcinoma cell lines[1].
Implicated Signaling Pathways
The cytotoxic activity of compounds structurally similar to this compound involves the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Ras/Raf/ERK/p53-p21 Pathway
Studies on Wentilactone A indicate that its cytotoxic effects are mediated through the excessive activation of the Ras/Raf/ERK signaling cascade, leading to the upregulation of p53 and p21, which in turn promotes cell cycle arrest and apoptosis[1].
Caption: Putative Ras/Raf/ERK signaling pathway modulated by Wentilactone A.
Intrinsic Apoptosis Pathway
The induction of apoptosis by Wentilactone A involves the mitochondrial (intrinsic) pathway, which is a common mechanism for many anticancer agents.
Caption: The intrinsic apoptosis pathway potentially activated by this compound.
Initial Safety Profile
There is no specific in vivo toxicity data, such as an LD50 value, available for this compound in the public domain. To provide a preliminary assessment, data from crude extracts are considered, though it is important to note that the toxicity of a pure compound can differ significantly from that of a complex extract.
A study on the petroleum ether fraction of Wedelia trilobata leaves reported an LC50 of 15.28 µg/ml in a brine shrimp mortality experiment, indicating potential cytotoxicity. However, this assay is a preliminary screen and does not directly translate to in vivo toxicity in mammals.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess cytotoxicity, apoptosis, and cell cycle distribution.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: General workflow for an MTT cytotoxicity assay.
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (this compound) and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Culture and treat cells with the test compound for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Culture and treat cells with the test compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with a propidium iodide solution.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The available evidence from related compounds and crude plant extracts suggests that this compound holds promise as a cytotoxic agent with potential applications in cancer research. The likely mechanisms of action involve the induction of apoptosis and cell cycle arrest, possibly through the modulation of critical signaling pathways such as the Ras/Raf/ERK pathway.
However, the lack of specific data for the purified this compound is a significant knowledge gap. Future research should focus on:
-
Isolation and purification of this compound to enable precise in vitro and in vivo studies.
-
Determination of IC50 values against a panel of human cancer cell lines to ascertain its cytotoxic potency and selectivity.
-
Elucidation of the specific signaling pathways modulated by this compound.
-
In vivo toxicity studies in animal models to determine its LD50 and overall safety profile.
Such studies are crucial for validating the therapeutic potential of this compound and for guiding its further development as a potential anticancer agent.
References
Navigating the Challenges of Wedeliatrilolactone A in DMSO: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide addresses the critical aspects of solubility and stability of Wedeliatrilolactone A, a sesquiterpene lactone of interest in pharmaceutical research, when utilizing dimethyl sulfoxide (DMSO) as a solvent. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of experimental results. While specific quantitative data for this compound is not extensively available in public literature, this guide consolidates available information and provides general protocols and best practices.
Solubility of this compound in DMSO
This compound is qualitatively described as soluble in DMSO. Commercial suppliers offer this compound in a pre-dissolved format, providing a baseline for its solubility.
| Parameter | Value/Observation | Source/Comment |
| Qualitative Solubility | Soluble | Supplier Data |
| Commercially Available Concentration | 10 mM in DMSO | Provides a known achievable concentration. |
| Estimated Maximum Solubility | Data not available | Requires experimental determination. |
Stability and Storage of this compound in DMSO
The stability of this compound in DMSO is a crucial factor for maintaining its biological activity. Sesquiterpene lactones, as a class, can be susceptible to degradation, particularly those containing reactive functional groups like α-methylene-γ-lactones.
| Storage Condition | Recommendation | Source/Comment |
| Short-Term Storage (Stock Solutions) | Store as aliquots in tightly sealed vials at -20°C. | Supplier recommendation. |
| Usability Period | Generally usable for up to two weeks at -20°C. | Supplier recommendation for maintaining integrity. |
| Long-Term Storage | Data not available. Recommended to be determined empirically. | Factors like water content in DMSO and freeze-thaw cycles can impact long-term stability. |
| Freeze-Thaw Cycles | Minimize | General best practice to prevent degradation. |
Experimental Protocols
Due to the lack of specific published protocols for this compound, the following are general methodologies for determining solubility and stability in DMSO.
Protocol for Determining Kinetic and Thermodynamic Solubility
Objective: To determine the kinetic and thermodynamic solubility of this compound in DMSO.
Methodology:
-
Preparation of Stock Solution (for Kinetic Solubility):
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 50 mM).
-
-
Kinetic Solubility Assay (Turbidimetric Method):
-
In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations.
-
Mix and incubate for a defined period (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity of the solutions using a plate reader at a suitable wavelength (e.g., 620 nm). The concentration at which precipitation is observed is the kinetic solubility.
-
-
Thermodynamic Solubility Assay (Shake-Flask Method):
-
Add an excess amount of solid this compound to a known volume of DMSO in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to remove undissolved solid.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Protocol for Stability Assessment
Objective: To evaluate the stability of this compound in a DMSO stock solution under various storage conditions.
Methodology:
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple amber glass vials to minimize headspace and protect from light.
-
-
Storage Conditions:
-
Store the vials under different conditions:
-
-20°C (standard storage)
-
4°C (refrigerated)
-
Room temperature (accelerated degradation)
-
-
Include a set of samples for freeze-thaw cycle assessment (e.g., subjected to 5 cycles of freezing at -20°C and thawing at room temperature).
-
-
Time Points:
-
Analyze the samples at various time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
-
-
Analytical Method (HPLC-UV):
-
At each time point, dilute a sample from each storage condition to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC-UV method. This method should be able to separate the parent compound from any potential degradants.
-
Monitor the peak area of this compound and the appearance of any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
A compound is often considered stable if the remaining percentage is above 90-95%.
-
Visualizations
Caption: General workflow for determining kinetic and thermodynamic solubility.
Caption: General workflow for stability assessment of a compound in DMSO.
Caption: Factors influencing the stability of this compound in DMSO.
Wedeliatrilolactone A (CAS Number: 156993-29-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedeliatrilolactone A is a naturally occurring sesquiterpenoid lactone isolated from the plant Wedelia trilobata. As a member of the terpenoid lactone class of compounds, it is of significant interest to the scientific community due to the known diverse biological activities of this chemical family, which include cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides a detailed overview of the known properties and biological activities of this compound, based on currently available data. It aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
Precise experimental data for several physicochemical properties of this compound are not extensively reported in the public domain. The following tables summarize the available information.
| Property | Value | Source |
| CAS Number | 156993-29-2 | N/A |
| Molecular Formula | C₂₃H₃₂O₉ | N/A |
| Molecular Weight | 452.49 g/mol | N/A |
| Appearance | Powder | N/A |
Table 1: General Physicochemical Properties of this compound.
| Property | Value | Source |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Table 2: Physical Properties of this compound.
Biological Activities and Mechanism of Action
This compound has been noted for its potential hepatoprotective, antimicrobial, and cytotoxic activities. However, detailed mechanistic studies and the specific signaling pathways modulated by this compound are not yet well-elucidated in the available scientific literature. Much of the detailed mechanistic information available is for the related compound, wedelolactone. Therefore, the signaling pathway information presented here for wedelolactone should be considered as a potential starting point for investigations into this compound, and not as directly established mechanisms for this compound itself.
Potential Anti-Inflammatory and Hepatoprotective Signaling Pathways (Inferred from Wedelolactone Studies)
Studies on wedelolactone have identified its involvement in key inflammatory and cellular protection pathways. These may serve as putative targets for this compound.
Caption: Potential anti-inflammatory signaling pathways targeted by wedelolactone.
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce. The following sections provide generalized protocols that can be adapted for the study of this compound.
General Isolation and Purification Workflow
References
understanding the pharmacology of Wedeliatrilolactone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone, a coumestan derivative isolated from plants of the Wedelia and Eclipta genera, has garnered significant attention in the scientific community for its diverse pharmacological activities. Traditionally used in herbal medicine, recent investigations have begun to unravel the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the pharmacology of Wedelolactone, with a focus on its anti-inflammatory and anticancer properties. The information presented herein is intended to support further research and drug development efforts. It is important to note that while the chemical name "Wedeliatrilolactone A" may be encountered, "Wedelolactone" is the predominantly used term in scientific literature for the same compound.
Pharmacodynamics: Mechanism of Action
Wedelolactone exerts its pharmacological effects through the modulation of multiple key signaling pathways implicated in inflammation and cancer.
Anti-inflammatory Activity
The anti-inflammatory properties of Wedelolactone are attributed to its ability to interfere with several pro-inflammatory cascades.
-
Inhibition of the NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Wedelolactone has been shown to inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[1][2] By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, Wedelolactone sequesters the NF-κB dimer (p50/p65) in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of target genes such as those for TNF-α, IL-1β, and IL-6.[3]
-
Modulation of the IL-6/STAT3 Signaling Pathway: The interleukin-6 (IL-6) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical axis in chronic inflammation. In vivo studies have demonstrated that Wedelolactone can downregulate this pathway, leading to a reduction in pro-inflammatory cytokine production.[4]
-
Suppression of the NLRP3 Inflammasome: The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Wedelolactone has been found to inhibit the activation of the NLRP3 inflammasome.
Anticancer Activity
Wedelolactone exhibits cytotoxic effects against a range of cancer cell lines. Its anticancer mechanisms are multifaceted and include:
-
Downregulation of c-Myc Oncogenic Signaling: The oncoprotein c-Myc is a key regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many cancers. Wedelolactone has been observed to significantly down-regulate the expression of c-Myc mRNA and protein levels in prostate cancer cells.[5] It also impedes the nuclear localization and DNA-binding activity of c-Myc.[5]
-
Induction of Caspase-Dependent Apoptosis: Wedelolactone induces programmed cell death in cancer cells through the activation of caspases. This apoptotic effect has been observed in prostate cancer cells and is linked to the downregulation of protein kinase C epsilon (PKCε) without affecting the Akt survival pathway.[1]
-
Inhibition of 5-Lipoxygenase (5-Lox): Wedelolactone is a potent inhibitor of 5-lipoxygenase, an enzyme involved in the production of leukotrienes, which are inflammatory mediators that have also been implicated in cancer progression.[1][5]
Data Presentation
Table 1: Pharmacokinetic Parameters of Wedelolactone
| Species | Dose | Route | Cmax | Tmax | AUC(0-t) | Reference |
| Rat | 5.00 mg/kg | Oral | 15.22 mg/L | 0.5 h | 83.05 mg·h/L (AUC0-∞) | [4] |
| Rat | 0.1 mg/kg | Oral | 74.9 ng/mL | 0.633 h | 260.8 ng·h/mL | [4] |
| Mouse | 50 mg/kg | Oral | 4.4 ng/mL | 1 h | 27.5 ng·h/mL | [4] |
| Mouse | 20 mg/kg (in MeOH) | Oral | 6.39 µg/mL | 1.5 h | 13.77 µg·h/L | [4] |
Table 2: In Vitro Anticancer Activity of Wedelolactone (IC50 Values)
| Cell Line | Cancer Type | IC50 | Reference |
| LNCaP | Prostate Cancer | Not specified, but effective | [5] |
| PC3 | Prostate Cancer | Not specified, but effective | [5] |
| 5-lipoxygenase | - | 2.5 µM | [1][5] |
Table 3: In Vitro Anti-inflammatory Activity of Wedelolactone
| Target | Cell Line/System | Effect | IC50/Concentration | Reference |
| IL-6 Production | LPS-stimulated RAW264.7 cells | Inhibition | 5.66 ± 0.54 µM | [6] |
| TNF-α, IL-1β, IL-6, NO | LPS-induced HRMCs | Inhibition | 1.25-20 µmol/L | [3] |
| TNF-α, IL-6, IL-8 | LPS-stimulated Raw 264.7 cells | Significant Inhibition (P<0.01) | 30 µg/mL | [7] |
| TNF-α, IL-1β, IL-6, IL-8 | LPS-induced HK-2 cells | Significant Reduction (P<0.001) | 10 µM | [8] |
| Trypsin | In vitro assay | Inhibition | 2.9 µg/mL | [9] |
Pharmacokinetics
Absorption
Following oral administration, Wedelolactone is rapidly absorbed from the gastrointestinal tract.[10] Studies in rats have shown a time to maximum plasma concentration (Tmax) of approximately 0.5 to 1.5 hours.[4]
Distribution
Wedelolactone distributes to various organs, with higher concentrations observed in the liver and kidneys.[4] The apparent volume of distribution in mice has been reported to be 53.5 L/kg.[10]
Metabolism
Wedelolactone undergoes extensive metabolism in vivo. The primary metabolic pathways include methylation, demethylation, glucuronidation, and hydrolysis.[4][11] This extensive metabolism contributes to its relatively low oral bioavailability.[4]
Excretion
The metabolites of Wedelolactone are primarily excreted through urine.[4]
Toxicology
While comprehensive toxicological studies are limited, available data suggests a degree of caution. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Wedelolactone is classified as harmful if swallowed and may cause an allergic skin reaction.[12] However, in vivo studies have utilized oral doses of up to 200 mg/kg in mice without reporting significant acute toxicity, suggesting a reasonable safety margin at therapeutic doses.[5] An acute toxicity study on an active fraction of Eclipta alba containing Wedelolactone as a major component also indicated a high safety margin.[13]
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, PC3) in 96-well plates at a density of 4x10³ cells per well and incubate overnight.[14]
-
Compound Treatment: Treat the cells with varying concentrations of Wedelolactone or vehicle control (e.g., 0.2% DMSO) for the desired duration (e.g., 72 hours).[14]
-
Reagent Addition: Add MTS (or MTT) solution to each well according to the manufacturer's instructions (e.g., 10 µl of MTT solution for a final concentration of 0.45 mg/ml).[15]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.[15]
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: Harvest and lyse treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.[16]
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect cell culture supernatants or serum samples from treated and control groups.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add the samples and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-HRP).
-
Substrate Addition: Add a substrate solution to develop the color.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentration based on the standard curve.
Mandatory Visualizations
Caption: Wedelolactone inhibits the NF-κB signaling pathway.
Caption: Wedelolactone modulates the IL-6/STAT3 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 5. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Wedelolactone improves the renal injury induced by lipopolysaccharide in HK-2 cells by upregulation of protein tyrosine phosphatase non-receptor type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Wedelolactone: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wedelolactone | C16H10O7 | CID 5281813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ijpp.com [ijpp.com]
- 14. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. physiology.elte.hu [physiology.elte.hu]
- 16. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Sesquiterpenes from the Compositae Family: From Phytochemistry to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Compositae (Asteraceae) family, one of the largest and most diverse families of flowering plants, is a prolific source of structurally complex and biologically active secondary metabolites. Among these, sesquiterpenes and their lactonized derivatives, sesquiterpene lactones, stand out for their significant therapeutic potential. This technical guide provides a comprehensive literature review of sesquiterpenes from the Compositae family, focusing on their chemical diversity, biological activities, and the experimental methodologies employed in their study.
Chemical Diversity of Sesquiterpenes in Compositae
Sesquiterpenes are a class of terpenoids built from three isoprene units, resulting in a C15 skeleton. The vast structural diversity of sesquiterpenes arises from various cyclization patterns of the farnesyl pyrophosphate precursor, leading to a wide array of carbocyclic skeletons. In the Compositae family, sesquiterpene lactones are particularly abundant and are considered chemotaxonomic markers.[1] These compounds are characterized by a lactone ring, most commonly a γ-lactone.
The major classes of sesquiterpene lactones found in the Compositae family include:
-
Germacranolides: Featuring a 10-membered carbocyclic ring.
-
Eudesmanolides: Characterized by a decalin ring system.
-
Guaianolides: Possessing a hydroazulene skeleton.
-
Pseudoguaianolides: Also known as ambrosanolides, with a hydroazulene skeleton differing in the position of the methyl group.
-
Xanthanolides: A smaller group with a distinct carbocyclic framework.
-
Elemanolides: Characterized by a divinylcyclohexane skeleton.
Beyond these major classes, numerous other sesquiterpene skeletons, including bisabolanes, caryophyllenes, and cadinanes, are also found in this family.[1]
Biological Activities and Therapeutic Potential
Sesquiterpenes and sesquiterpene lactones from the Compositae family exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug discovery and development. Their biological effects are often attributed to the presence of the α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as sulfhydryl groups in proteins, via Michael addition.[2]
Anti-inflammatory Activity
A significant body of research has focused on the anti-inflammatory properties of sesquiterpene lactones. A primary mechanism of their anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Sesquiterpene lactones can inhibit NF-κB activation by targeting various components of the pathway, such as the IκB kinase (IKK) complex, thereby preventing the degradation of the inhibitory IκBα protein and the subsequent nuclear translocation of NF-κB.[3]
Cytotoxic and Anti-cancer Activity
Many sesquiterpene lactones have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5][6] Their anti-cancer activity is mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. The modulation of key signaling pathways, such as PI3K/Akt/mTOR, MAPK/ERK, and STAT3, in addition to the NF-κB pathway, plays a crucial role in their anti-tumor effects.[7]
Antimicrobial and Antiviral Activities
Sesquiterpenes from the Compositae family also possess significant antimicrobial and antiviral properties. Their antimicrobial action is often attributed to their ability to disrupt microbial cell membranes.[1] Several studies have reported the minimum inhibitory concentrations (MIC) of various sesquiterpenes against a range of bacteria and fungi.[8][9] Furthermore, certain sesquiterpenes have shown promising antiviral activity against various viruses.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of selected sesquiterpenes and sesquiterpene lactones from the Compositae family.
Table 1: Cytotoxic Activity of Sesquiterpene Lactones from Compositae
| Compound | Plant Source (Family) | Cancer Cell Line | IC50 (µM) | Reference |
| Aguerin B | Cousinia turkmenorum (Asteraceae) | MCF7 (Breast) | 18.9 | [4] |
| Reynosin | Warionia saharae (Asteraceae) | KB (Oral) | 2.7 µg/mL | [5] |
| Dehydroleucodin | Warionia saharae (Asteraceae) | KB (Oral) | 1.3 µg/mL | [5] |
| CRC2 | Carpesium rosulatum (Compositae) | SK-MEL-2 (Melanoma) | 6.01 | [6] |
| Costunolide | Lycium shawii | CAL 27 (Oral) | 32 | [10] |
| Cynaropicrin | Not specified | Various | 0.068 - 8.7 µg/mL | [11] |
Table 2: Antimicrobial Activity of Sesquiterpenes from Compositae
| Compound/Essential Oil | Plant Source (Family) | Microorganism | MIC (µg/mL) | Reference |
| Essential Oil | Emilia sonchifolia (Asteraceae) | Staphylococcus aureus | 156.3 | [8] |
| Essential Oil | Emilia sonchifolia (Asteraceae) | Escherichia coli | 312.5 | [8] |
| Essential Oil | Emilia sonchifolia (Asteraceae) | Candida albicans | 156.3 | [8] |
| Compound 99 | Not specified | Escherichia coli | 0.5 | [9] |
| Compound 99 | Not specified | Micrococcus luteus | 0.5 | [9] |
| α-cedrene | Juniperus thurifera | Bacillus subtilis | 3.06 | [12] |
| β-cedrene | Juniperus thurifera | Bacillus subtilis | 3.06 | [12] |
Experimental Protocols
The isolation and characterization of sesquiterpenes from plant material involve a series of well-established experimental procedures. The following is a generalized protocol based on methodologies cited in the literature.[13][14][15]
Plant Material Collection and Preparation
-
Collection: The plant material (e.g., aerial parts, roots) is collected, preferably during the flowering season when the concentration of secondary metabolites is often highest.
-
Drying: The collected plant material is air-dried in the shade or freeze-dried to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Maceration: The powdered plant material is soaked in an appropriate organic solvent (e.g., methanol, ethanol, dichloromethane, or a mixture thereof) at room temperature for a specified period (e.g., 24-72 hours) with occasional shaking.[15]
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.
Fractionation and Isolation
-
Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography (CC): The fractions obtained from partitioning are subjected to column chromatography over a stationary phase like silica gel or polyamide.[13] Elution is performed with a gradient of solvents of increasing polarity to separate the compounds.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using preparative or semi-preparative HPLC, often with a reversed-phase column (e.g., C18).[16][17]
-
Thin-Layer Chromatography (TLC): Analytical TLC is used throughout the isolation process to monitor the separation and purity of the compounds.
Structure Elucidation
The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.[18]
Visualization of Key Pathways and Workflows
Signaling Pathway: Inhibition of NF-κB by Sesquiterpene Lactones
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the inhibitory action of sesquiterpene lactones.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Experimental Workflow: Isolation and Identification of Sesquiterpenes
The following diagram outlines the general experimental workflow for the isolation and identification of sesquiterpenes from plants of the Compositae family.
Caption: General workflow for sesquiterpene isolation and identification.
Conclusion
The Compositae family is an invaluable reservoir of sesquiterpenes and sesquiterpene lactones with remarkable structural diversity and a wide range of biological activities. Their potent anti-inflammatory and cytotoxic properties, primarily mediated through the modulation of key signaling pathways like NF-κB, underscore their immense therapeutic potential. The continued exploration of this vast plant family, coupled with advanced isolation and structure elucidation techniques, will undoubtedly lead to the discovery of novel sesquiterpene-based drug candidates for the treatment of various diseases, including cancer and inflammatory disorders. This guide provides a foundational understanding for researchers and drug development professionals to further investigate and harness the therapeutic promise of these fascinating natural products.
References
- 1. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic sesquiterpene lactones and lignans from Cousinia turkmenorum Bornm (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New cytotoxic sesquiterpene lactones from Warionia saharae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sesquiterpene lactones from Carpesium rosulatum with potential cytotoxicity against five human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cynaropicrin - Wikipedia [en.wikipedia.org]
- 12. Antimicrobial activity of sesquiterpenes from the essential oil of Juniperus thurifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. msipublishers.com [msipublishers.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative analysis of sesquiterpene lactones in extract of Arnica montana L. by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Wedeliatrilolactone A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wedeliatrilolactone A is a sesquiterpene lactone that has been isolated from Wedelia trilobata (also known as Sphagneticola trilobata). Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, making them of significant interest to the pharmaceutical and scientific communities. This document provides a detailed protocol for the extraction and purification of this compound from its natural source, intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described herein are based on established phytochemical techniques for the isolation of similar compounds from the same plant genus.
Data Presentation
While specific quantitative data for the extraction and purification of this compound is not extensively reported in the available literature, the following tables provide an expected range of values based on the isolation of analogous sesquiterpene lactones from Wedelia trilobata. These values should be considered as a general guideline and may vary depending on the specific plant material, collection time, and extraction conditions.
Table 1: Expected Yields at Various Stages of Extraction and Purification
| Stage | Starting Material | Expected Yield (w/w %) | Notes |
| Crude Ethanol Extract | Dried, powdered leaves of Wedelia trilobata | 5 - 10% | Yield can vary based on the efficiency of the extraction method. |
| Dichloromethane Fraction | Crude Ethanol Extract | 1 - 3% | This fraction is expected to be enriched with sesquiterpene lactones. |
| Silica Gel Column Chromatography Fractions | Dichloromethane Fraction | 0.1 - 0.5% | Yield of fractions containing the target compound. |
| Purified this compound | Enriched Fractions | 0.01 - 0.05% | Final yield after preparative HPLC purification. |
Table 2: Solvent Systems for Chromatographic Purification
| Chromatographic Method | Stationary Phase | Mobile Phase (Solvent System) | Purpose |
| Column Chromatography | Silica Gel (60-120 mesh) | Gradient of n-Hexane:Ethyl Acetate (e.g., 9:1 to 1:1) | Initial fractionation of the dichloromethane extract. |
| Thin Layer Chromatography (TLC) | Silica Gel 60 F254 | n-Hexane:Ethyl Acetate (e.g., 7:3) | Monitoring fractions from column chromatography. |
| Preparative High-Performance Liquid Chromatography (HPLC) | C18 Reverse Phase (10 µm) | Gradient of Acetonitrile:Water | Final purification of this compound. |
Experimental Protocols
The following protocols are adapted from methodologies used for the isolation of other sesquiterpene lactones from Wedelia trilobata.
1. Plant Material Collection and Preparation
-
Collection: Collect fresh aerial parts (leaves and stems) of Wedelia trilobata.
-
Authentication: A botanist should properly identify the plant material. A voucher specimen should be deposited in a recognized herbarium.
-
Drying: Air-dry the plant material in the shade at room temperature for 7-10 days or until brittle.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction
-
Maceration:
-
Soak the powdered plant material (e.g., 500 g) in 95% ethanol (2.5 L) in a large glass container.
-
Allow the mixture to stand at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
3. Solvent Partitioning
-
Suspend the crude ethanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform successive partitioning in a separatory funnel with n-hexane to remove non-polar constituents. Discard the n-hexane fraction.
-
Subsequently, partition the methanol-water layer with dichloromethane.
-
Collect the dichloromethane fraction, which is expected to contain the sesquiterpene lactones.
-
Dry the dichloromethane fraction over anhydrous sodium sulfate and concentrate it to dryness using a rotary evaporator.
4. Purification by Column Chromatography
-
Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane.
-
Adsorb the dried dichloromethane fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions of a suitable volume (e.g., 50 mL).
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3). Visualize the spots under UV light (254 nm) and by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pool the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.
5. Final Purification by Preparative HPLC
-
Concentrate the pooled fractions from column chromatography.
-
Dissolve the residue in a suitable solvent (e.g., acetonitrile or methanol).
-
Purify the sample using a preparative HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient elution system with acetonitrile and water. The gradient can be optimized based on analytical HPLC runs.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 220 nm).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Total Synthesis of Wedeliatrilolactone A: A Methodological Overview
Currently, there are no published total syntheses of Wedeliatrilolactone A. Scientific literature to date primarily focuses on the isolation, characterization, and biological evaluation of this natural product from plant sources, most notably Wedelia trilobata. While extensive research has been conducted on the bioactivity of this compound, particularly its potential as an anti-inflammatory and anticancer agent, the complex chemical architecture of the molecule has yet to be successfully constructed in a laboratory setting from simpler starting materials.
This document outlines the current state of knowledge and presents a prospective overview of potential synthetic strategies that could be employed in the future to achieve the total synthesis of this compound. This information is intended for researchers, scientists, and drug development professionals interested in the synthesis of complex natural products.
Structure of this compound
This compound is a sesquiterpene lactone characterized by a dense arrangement of stereocenters and a highly oxygenated carbocyclic framework. Its intricate structure presents a significant challenge for synthetic chemists.
Prospective Synthetic Strategies
While no total synthesis has been reported, an analysis of the structure of this compound allows for the postulation of several potential synthetic approaches. Key challenges in its synthesis would include the stereocontrolled construction of multiple contiguous stereocenters, the formation of the lactone ring, and the installation of various oxygenated functional groups.
Future synthetic endeavors might explore the following strategies:
-
Convergent Synthesis: A convergent approach would involve the independent synthesis of two or more complex fragments of the molecule, which would then be coupled together in the later stages of the synthesis. This strategy can significantly increase the overall efficiency of the synthesis.
-
Diels-Alder Cycloaddition: A strategic Diels-Alder reaction could be employed to construct the core carbocyclic skeleton of the molecule in a highly stereocontrolled manner.
-
Asymmetric Catalysis: The use of modern asymmetric catalysis would be crucial for establishing the correct stereochemistry of the numerous chiral centers present in this compound.
-
Radical Cyclizations: Radical-mediated cyclization reactions could offer a powerful method for the formation of one or more of the rings in the polycyclic system.
A hypothetical retrosynthetic analysis is presented below to illustrate a potential disconnection approach.
Retrosynthetic Analysis (Hypothetical)
Application Notes and Protocols for the Quantification of Wedeliatrilolactone A
Application Note 1: Quantification of Wedeliatrilolactone A using High-Performance Liquid Chromatography (HPLC)
This application note provides a framework for developing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in plant extracts and other matrices.
1. Principle
Reversed-phase chromatography separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Hydrophobic molecules, such as diterpenoids, are retained longer on the column and are eluted by increasing the concentration of an organic solvent (e.g., acetonitrile or methanol) in the mobile phase. Detection can be achieved using a Photodiode Array (PDA) detector, which measures absorbance across a range of wavelengths, or an Evaporative Light Scattering Detector (ELSD), which is a universal detector suitable for compounds lacking a strong chromophore.
2. Data Summary for Related Kaurene Diterpenoids
The following table summarizes published HPLC conditions for the analysis of kaurene diterpenoids, which can be used as a starting point for method development for this compound.
| Parameter | Method 1: Kaurenoic & Grandiflorenic Acids[1] | Method 2: Kaurene Diterpenes in Xylopia[2] | Method 3: Diterpenes in Annona[3] |
| Compound(s) | ent-Kaurenoic acid, Grandiflorenic acid | Kaurenoic acid, Xylopic acid | Seven ent-kaurane diterpenes |
| Column | LiChrospher® 100 RP-18 (250 x 4.0 mm, 5 µm) | Shim-pack CLC-ODS (250 x 4.6 mm, 5 µm) | Agilent ZORBAX 80A Extend-C18 |
| Mobile Phase | Acetonitrile: Water (60:40, v/v) | Acetonitrile: Water with 1% H₃PO₄ (90:10, v/v) | Acetonitrile and Acetic Acid |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.6 mL/min |
| Detection | UV at 220 nm | UV-PAD | ELSD |
| LOD | Not Specified | Not Specified | 0.044 - 0.084 µg/mL |
| LOQ | Not Specified | Not Specified | 0.13 - 0.25 µg/mL |
| Linearity (r²) | >0.999 | Not Specified | >0.997 |
3. Experimental Protocol (Model)
3.1 Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC-grade Acetic Acid or Phosphoric Acid
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Syringe filters (0.22 or 0.45 µm, PTFE or nylon)
3.2 Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a PDA detector and/or ELSD.
3.3 Sample Preparation
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and bring to volume with HPLC-grade methanol or acetonitrile.
-
Store at 4°C, protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Plant Material Extraction:
-
Accurately weigh 500 mg of dried, powdered plant material.
-
Transfer to a suitable flask and add 20 mL of methanol.
-
Extract using sonication for 30-40 minutes at room temperature.[1]
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
-
3.4 Proposed Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Column Temperature: 30°C
-
Mobile Phase:
-
A: Ultrapure water with 0.1% Acetic Acid
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 60% B
-
5-20 min: 60% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
PDA Detection: 200-400 nm (determine optimal wavelength from the spectrum of the standard).
-
ELSD Settings (if used):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
3.5 Method Development and Validation Guidance
-
Optimization: Inject the this compound standard to determine its retention time and optimal detection wavelength. Adjust the mobile phase composition and gradient to achieve a symmetric peak shape and a suitable retention time (typically 5-15 minutes).
-
Validation: Validate the optimized method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
4. Visualization: HPLC Analysis Workflow
Application Note 2: Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This application note outlines a strategy for developing a sensitive and selective LC-MS/MS method for quantifying this compound, particularly in complex biological matrices like plasma.
1. Principle
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by Electrospray Ionization - ESI), and a specific precursor ion is selected in the first quadrupole (Q1). This ion is fragmented in the collision cell (q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for quantification at very low concentrations. For some kaurene diterpenoids, negative ion mode ESI is effective.[4][5]
2. Data Summary for Related Diterpenoids
The following table summarizes published LC-MS/MS conditions for related compounds, which can guide method development.
| Parameter | Method 1: Andrographis Diterpenoids[6] | Method 2: ent-Kaurenoic Acid[4][5] |
| Compound(s) | Andrographolide and related diterpenoids | ent-Kaurenoic acid (KA) |
| Column | C18 (100 mm x 3.0 mm, 3.0 µm) | Not specified (UPLC) |
| Mobile Phase | Acetonitrile and Water | Not specified |
| Elution Mode | Gradient | Not specified |
| Ionization Mode | ESI Negative | ESI Negative |
| MS Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Compound-specific | 301.3 -> 301.3 (Precursor monitored as product due to lack of fragmentation) |
| LLOQ | < 1.0 ng/mL | Not Specified |
3. Experimental Protocol (Model)
3.1 Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
LC-MS grade Formic Acid or Ammonium Formate
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., another diterpenoid or a stable isotope-labeled analog if available).
-
Analytical Column: UPLC C18, 50-100 mm x 2.1 mm, <2 µm particle size
3.2 Instrumentation
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3.3 Sample Preparation
-
Standard and IS Solutions:
-
Prepare separate stock solutions (1 mg/mL) of this compound and the Internal Standard in methanol.
-
Create a combined working solution for spiking calibration standards and a separate working solution for the IS.
-
-
Plasma Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of IS working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
-
3.4 Proposed LC-MS/MS Conditions
-
Step 1: Compound Optimization (Infusion)
-
Infuse a ~500 ng/mL solution of this compound directly into the mass spectrometer to determine its precursor ion ([M-H]⁻ or [M+H]⁺).
-
Perform a product ion scan to identify stable fragments generated from the precursor ion. Optimize cone/declustering potential and collision energy to maximize the signal for 2-3 product ions. Note: Some kaurenes do not fragment easily in ESI negative mode. In this case, the most intense and stable MRM transition may be the precursor ion itself (e.g., m/z 451.2 -> 451.2 for [M-H]⁻ of this compound, C₂₃H₃₂O₉).[4][5]
-
Repeat this process for the Internal Standard.
-
-
Step 2: LC Method Development
-
Column: UPLC C18 (100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: A fast gradient, e.g., 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2-5 µL
-
-
Step 3: MS Method (MRM)
-
Create an acquisition method using the optimized MRM transitions for both this compound and the Internal Standard.
-
3.5 Method Development and Validation Guidance
-
Optimization: Adjust the LC gradient to ensure the analyte elutes in a region free from major matrix interference and is well-separated from any isomers.
-
Validation: For bioanalytical methods, follow FDA or EMA guidelines. Key parameters include selectivity, matrix effect, recovery, carryover, and stability (freeze-thaw, short-term, long-term), in addition to linearity, accuracy, and precision.
4. Visualization: LC-MS/MS Method Development Workflow
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the In Vitro Activity of Wedeliatrilolactone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedeliatrilolactone A belongs to the class of terpenoid lactones, a group of natural products known for a variety of biological activities, including anti-inflammatory and cytotoxic effects. While specific data on this compound is limited, the closely related and well-studied compound, Wedelolactone, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive guide for developing in vitro assays to characterize the biological activity of this compound, using the known mechanisms of Wedelolactone as a foundational framework. The provided protocols are intended as a starting point for research and may require optimization for specific experimental conditions.
Wedelolactone has been shown to exert its anti-inflammatory effects through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as a variety of inflammatory cytokines.
These application notes will detail protocols for:
-
Cytotoxicity Assays to determine the concentration range of this compound that is non-toxic to cells, which is crucial for interpreting data from other bioassays.
-
Anti-inflammatory Assays to directly measure the anti-inflammatory potential of this compound.
-
Signaling Pathway Assays to investigate the molecular mechanisms underlying the observed activities, with a focus on the NF-κB and STAT3 pathways.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound on [Cell Line Name]
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± [Value] | |
| [Concentration 1] | [Value] ± [Value] | |
| [Concentration 2] | [Value] ± [Value] | [Calculated Value] |
| [Concentration 3] | [Value] ± [Value] | |
| [Concentration 4] | [Value] ± [Value] | |
| [Concentration 5] | [Value] ± [Value] |
Table 2: Effect of this compound on Inflammatory Markers in [Cell Line Name]
| Treatment | iNOS Expression (% of Control) | COX-2 Expression (% of Control) | Nitric Oxide (NO) Production (% of Control) | Prostaglandin E2 (PGE2) Production (% of Control) |
| Vehicle Control | 0 | 0 | 0 | 0 |
| LPS/Stimulant Only | 100 | 100 | 100 | 100 |
| LPS + [Conc. 1] WDA | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |
| LPS + [Conc. 2] WDA | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |
| LPS + [Conc. 3] WDA | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |
WDA: this compound
Table 3: Effect of this compound on Cytokine Production in [Cell Line Name]
| Treatment | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) | IL-1β Production (pg/mL) |
| Vehicle Control | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |
| LPS/Stimulant Only | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |
| LPS + [Conc. 1] WDA | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |
| LPS + [Conc. 2] WDA | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |
| LPS + [Conc. 3] WDA | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |
WDA: this compound
Table 4: Effect of this compound on NF-κB and STAT3 Activation
| Treatment | NF-κB p65 Nuclear Translocation (% of Control) | p-STAT3 (Tyr705) Levels (% of Control) |
| Vehicle Control | 0 | 0 |
| LPS/Stimulant Only | 100 | 100 |
| LPS + [Conc. 1] WDA | [Value] ± [Value] | [Value] ± [Value] |
| LPS + [Conc. 2] WDA | [Value] ± [Value] | [Value] ± [Value] |
| LPS + [Conc. 3] WDA | [Value] ± [Value] | [Value] ± [Value] |
WDA: this compound
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a selected cell line.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, HaCaT keratinocytes)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if desired.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Application Notes and Protocols for In Vivo Evaluation of Wedeliatrilolactone A in Mouse Models
Disclaimer: To date, specific in vivo experimental data for Wedeliatrilolactone A is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for structurally related compounds isolated from Wedelia trilobata (also known as Sphagneticola trilobata), such as Kaurenoic Acid and Trilobolide-6-O-isobutyrate. Researchers should adapt and optimize these protocols based on their specific experimental goals and in-house laboratory conditions.
Introduction
This compound is a sesquiterpene lactone with potential therapeutic applications. Due to its structural similarity to other bioactive compounds found in Wedelia trilobata, it is hypothesized to possess anti-inflammatory and anticancer properties. This document provides a comprehensive guide for the in vivo evaluation of this compound in mouse models, drawing upon established protocols for related natural products.
Data Presentation: Summary of In Vivo Studies on Related Compounds
The following tables summarize quantitative data from in vivo studies on Kaurenoic Acid and Trilobolide-6-O-isobutyrate, which can serve as a starting point for designing experiments with this compound.
Table 1: Summary of In Vivo Anti-Inflammatory Studies with Kaurenoic Acid
| Compound | Mouse/Rat Model | Endpoint | Doses Administered | Route of Administration | Key Findings |
| Kaurenoic Acid | Rats (Egg albumin-induced paw edema) | Paw edema reduction | 80 and 160 mg/kg | Not Specified | 60.26% and 81% inhibition of edema, respectively.[1] |
| Kaurenoic Acid | Mice (LPS-induced inflammation) | Reduction of pro-inflammatory cytokines (COX-2, IL-6, IL-1β, TNFα) | Not specified in vivo | Not Specified | Significantly reduced levels of inflammatory cytokines.[2][3] |
| Kaurenoic Acid | Mice (Formalin test) | Antinociceptive effect | 15 mg/kg | Intraperitoneal (i.p.) | Decreased paw licking time by 38% (early phase) and 69% (late phase).[4] |
Table 2: Summary of In Vivo Anticancer Studies with Related Compounds
| Compound | Mouse Model | Cancer Type | Doses Administered | Route of Administration | Key Findings |
| Kaurenoic Acid | Xenograft mouse model (MDA-MB-231 cells) | Breast Cancer | 100 and 200 mg/kg | Not Specified | Significant inhibition of tumor growth.[2] |
| Trilobolide-6-O-isobutyrate (TBB) | Xenograft tumor model (QBC939 cells) | Cholangiocarcinoma | Not specified | Intraperitoneal (i.p.) | Inhibited the growth of xenograft tumors.[5] |
Experimental Protocols
The following are detailed protocols for evaluating the anti-inflammatory and anticancer activities of this compound in vivo.
3.1. Anti-Inflammatory Activity Protocol: Carrageenan-Induced Paw Edema Model
This model is a classic and reliable method for screening acute anti-inflammatory activity.
-
Animals: Male or female BALB/c mice (6-8 weeks old, weighing 20-25 g).
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)
-
Group 3-5: this compound (e.g., 10, 25, 50 mg/kg)
-
-
Procedure:
-
Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume immediately after carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt) using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(Vt control - V0 control) - (Vt treated - V0 treated)] / (Vt control - V0 control) x 100
-
-
3.2. Anticancer Activity Protocol: Xenograft Tumor Model
This model is widely used to assess the efficacy of potential anticancer agents on human tumors.
-
Cell Lines: Human cancer cell lines relevant to the hypothesized activity of this compound (e.g., breast cancer: MDA-MB-231; cholangiocarcinoma: QBC939).[2][5]
-
Animals: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID, 6-8 weeks old).
-
Acclimatization: As described in section 3.1.
-
Procedure:
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells in 100-200 µL of a suitable medium (e.g., Matrigel and PBS mixture) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=6-10 per group).
-
Group 1: Vehicle control
-
Group 2: Positive control (standard chemotherapy for the specific cancer type)
-
Group 3-5: this compound (e.g., 10, 25, 50 mg/kg)
-
Administer the treatments via a predetermined route (e.g., i.p., p.o., or intravenous) and schedule (e.g., daily, every other day).
-
Measure tumor volume (V) using calipers at regular intervals (e.g., twice a week). Calculate the volume using the formula: V = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Mandatory Visualizations
4.1. Signaling Pathway Diagrams
Based on the mechanisms of related compounds, the following signaling pathways are potential targets for this compound.
Caption: Proposed inhibitory effect of this compound on the JAK/STAT3 signaling pathway.
Caption: Proposed activation of the PPARγ signaling pathway by this compound.
4.2. Experimental Workflow Diagram
Caption: General experimental workflow for a xenograft mouse model study.
References
- 1. Kaurenic acid: An in vivo experimental study of its anti-inflammatory and antipyretic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory and Anticancer Effects of Kaurenoic Acid in Overcoming Radioresistance in Breast Cancer Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive Effect of Hinokinin and Kaurenoic Acid Isolated from Aristolochia odoratissima L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trilobolide-6-O-isobutyrate exerts anti-tumor effects on cholangiocarcinoma cells through inhibiting JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Wedelolactone
A Representative Coumestan for Investigating Anti-Cancer and Anti-Inflammatory Activities
Disclaimer: While the request specified protocols for Wedeliatrilolactone A, a thorough literature search did not yield specific cell-based assay protocols for this compound. However, extensive data is available for Wedelolactone, a structurally related coumestan isolated from the same plant sources, such as Eclipta alba. This document provides detailed protocols based on the established biological activities of Wedelolactone. It is presumed that these methods can be adapted for this compound, assuming a similar mechanism of action due to structural similarities. Researchers are advised to optimize these protocols for their specific experimental conditions.
Introduction
Wedelolactone is a natural compound that has garnered significant interest in the scientific community for its potent anti-cancer and anti-inflammatory properties. These activities are attributed to its ability to modulate key cellular signaling pathways, including the NF-κB and c-Myc pathways, and to inhibit the proteasome. This document provides detailed protocols for a range of cell-based assays to investigate the cytotoxic, anti-proliferative, and anti-inflammatory effects of Wedelolactone, which can serve as a template for studying this compound.
Data Presentation
Table 1: In Vitro Anti-Cancer Activity of Wedelolactone
| Cell Line | Assay Type | Endpoint | IC50 / Effective Concentration | Reference |
| MCF-7 (Breast Cancer) | MTT Assay | Cell Viability | 25.77 ± 4.82 µM | [1] |
| SKOV-3 (Ovarian Cancer) | MTT Assay | Cell Viability | 33.64 ± 1.45 µM | [1] |
| LNCaP (Prostate Cancer) | Western Blot | Protein Expression | 20-40 µM (decreased c-Myc) | [2] |
| PC3 (Prostate Cancer) | Western Blot | Protein Expression | 20-40 µM (decreased c-Myc) | [2] |
| Breast Cancer Cells | Proteasome Activity Assay | Enzyme Inhibition | Not specified | [3][4] |
| SCC-4 (Tongue Squamous Carcinoma) | MTT Assay | Cell Proliferation | > 6.25 µg/ml | [5] |
| CU110-1 (Mouse Tongue Squamous Carcinoma) | MTT Assay | Cell Proliferation | > 6.25 µg/ml | [5] |
Table 2: In Vitro Anti-Inflammatory Activity of Wedelolactone
| Cell Line | Assay Type | Stimulant | Measured Mediator | Effective Concentration | Reference |
| RAW 264.7 (Macrophage) | Griess Assay | LPS | Nitric Oxide (NO) | 0.1, 1, 10 µM | [6] |
| RAW 264.7 (Macrophage) | ELISA | LPS | PGE2, TNF-α | 0.1, 1, 10 µM | [6] |
| RAW 264.7 (Macrophage) | Western Blot | LPS | iNOS, COX-2 | 0.1, 1, 10 µM | [6] |
| RAW 264.7 (Macrophage) | Luciferase Reporter Assay | LPS | NF-κB Activity | 10 µM | [6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
1.1. MTT Assay for Cell Viability
This protocol is used to assess the effect of Wedelolactone on the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, SKOV-3, SCC-4)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Wedelolactone stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Wedelolactone in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the diluted Wedelolactone to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity.
-
Materials:
-
Target cell line
-
Complete cell culture medium
-
Wedelolactone stock solution
-
LDH cytotoxicity detection kit
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of Wedelolactone for the desired time period.
-
Include controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and a vehicle control.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Transfer 100 µL of the supernatant from each well to a new 96-well plate.[7]
-
Add 100 µL of the LDH reaction mixture to each well.[7]
-
Incubate for 30 minutes at room temperature, protected from light.[7]
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
-
Anti-Inflammatory Assays
2.1. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitrite, a stable product of NO, in cell culture supernatants.
-
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Wedelolactone stock solution
-
Griess reagent
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Wedelolactone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
-
2.2. Measurement of Pro-Inflammatory Cytokines (ELISA)
This protocol measures the levels of pro-inflammatory cytokines such as TNF-α and PGE2 in the cell culture supernatant.
-
Materials:
-
RAW 264.7 cells
-
LPS
-
Wedelolactone
-
Commercially available ELISA kits for TNF-α and PGE2
-
-
Protocol:
-
Seed and treat RAW 264.7 cells with Wedelolactone and LPS as described in the NO production assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Measure the absorbance and calculate the cytokine concentration based on the standard curve.[6]
-
Western Blot Analysis of Signaling Pathways
This protocol is used to determine the effect of Wedelolactone on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and c-Myc.
-
Materials:
-
Target cell lines (e.g., LNCaP, PC3, RAW 264.7)
-
Wedelolactone
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Plate cells and treat with Wedelolactone for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Mandatory Visualizations
Caption: General workflow for cell-based assays with Wedelolactone.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Wedelolactone, a Component from Eclipta prostrata (L.) L., Inhibits the Proliferation and Migration of Head and Neck Squamous Cancer Cells through the AhR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: Wedeliatrilolactone A for PTP1B Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in both the insulin and leptin signaling pathways. Its overexpression or hyperactivity is linked to insulin resistance, type 2 diabetes, and obesity. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for these metabolic disorders. Natural products are a rich source of novel PTP1B inhibitors. This document provides detailed application notes and protocols for studying the PTP1B inhibitory potential of Wedeliatrilolactone A, a compound of interest, using established in vitro and cellular assays. While specific data for this compound is under investigation, data for a related ent-kaurene diterpene isolated from Wedelia prostrata with potent PTP1B inhibitory activity is presented as a reference.
Data Presentation
The following table summarizes the PTP1B inhibitory activity of a representative ent-kaurene diterpene isolated from Wedelia spp. This data can be used as a benchmark for evaluating the potency of this compound.
| Compound | Source | PTP1B IC50 (µM) | Type of Inhibition |
| ent-kaurene diterpene | Wedelia prostrata | 8.3 | Not specified |
| Wedelolide D | Wedelia prostrata | Modest inhibition (32% at 20 µM) | Not specified |
| Oleanolic acid | Positive Control | - | Competitive |
Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) acts as a negative regulator of the insulin signaling pathway by dephosphorylating the activated insulin receptor and its substrates.
Caption: Insulin signaling pathway and the inhibitory role of PTP1B.
Experimental Protocols
In Vitro PTP1B Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM stock in assay buffer)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Sodium Orthovanadate)
-
96-well microplate
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the in vitro PTP1B inhibition assay.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control.
-
In a 96-well plate, add 50 µL of the assay buffer to all wells.
-
Add 10 µL of the serially diluted this compound, vehicle, or positive control to the respective wells.
-
Add 20 µL of the PTP1B enzyme solution (e.g., 0.5 µg/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH (optional, depending on the desired kinetics).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular PTP1B Inhibition Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit PTP1B activity in a cellular context by measuring the phosphorylation status of a known PTP1B substrate, such as the insulin receptor.
Materials:
-
Human cell line (e.g., HepG2, HEK293)
-
Cell culture medium and supplements
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-Insulin Receptor, anti-total-Insulin Receptor, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Insulin Receptor and total-Insulin Receptor. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mechanism of Action
The precise mechanism of inhibition of this compound on PTP1B is yet to be determined. However, based on studies of other ent-kaurene diterpenes, a plausible mechanism is non-competitive inhibition, where the inhibitor binds to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity.
Caption: Hypothetical non-competitive inhibition of PTP1B.
Conclusion
These application notes provide a framework for investigating the PTP1B inhibitory properties of this compound. The provided protocols for in vitro and cellular assays, along with the reference data for a related natural product, offer a solid starting point for researchers in the field of drug discovery for metabolic diseases. Further kinetic studies will be necessary to fully elucidate the mechanism of inhibition of this compound.
Application Notes and Protocols for Wedelolactone A in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedelolactone A, a natural coumestan isolated from plants such as Eclipta prostrata and Wedelia chinensis, has demonstrated significant anti-inflammatory properties in a variety of preclinical research models.[1] Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), leading to a reduction in the production of pro-inflammatory mediators.[2][3] These application notes provide detailed protocols for utilizing Wedelolactone A in common in vitro and in vivo anti-inflammatory research models, along with data presentation guidelines and visualizations of the underlying molecular pathways.
Mechanism of Action: Targeting Key Inflammatory Pathways
Wedelolactone A exerts its anti-inflammatory effects by interfering with the upstream signaling cascades that lead to the production of inflammatory mediators. The two primary pathways targeted by Wedelolactone A are:
-
NF-κB Signaling Pathway: Wedelolactone A has been shown to inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory genes.[2][4][5][6] It achieves this by preventing the phosphorylation and subsequent degradation of Inhibitor of kappa B alpha (IκBα).[2][4] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of target genes encoding for inflammatory cytokines and enzymes like iNOS and COX-2.[2][4]
-
MAPK Signaling Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in inflammatory responses.[7] Wedelolactone A has been observed to modulate the phosphorylation of these key kinases, although the specific effects can be cell-type and stimulus-dependent.[8][9] By regulating MAPK signaling, Wedelolactone A can further influence the expression of inflammatory mediators.
Data Presentation: Quantitative Effects of Wedelolactone A
The following tables summarize the quantitative data on the anti-inflammatory effects of Wedelolactone A from various studies.
Table 1: In Vitro Anti-inflammatory Activity of Wedelolactone A
| Cell Line | Inflammatory Stimulus | Measured Mediator | Wedelolactone A Concentration | % Inhibition / Effect | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | Nitric Oxide (NO) | 0.1, 1, 10 µM | Significant dose-dependent inhibition | [2] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | Prostaglandin E2 (PGE2) | 0.1, 1, 10 µM | Significant dose-dependent inhibition | [2] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | TNF-α | 0.1, 1, 10 µM | Significant dose-dependent inhibition | [2] |
| RAW 264.7 Macrophages | LPS | IL-6 | 5, 10, 20 µM | Dose-dependent suppression | [9] |
| Human Renal Mesangial Cells | LPS (1 µg/mL) | IL-1β | 10, 20 µM | Almost complete reversal of expression | [10] |
| Human Renal Mesangial Cells | LPS (1 µg/mL) | TNF-α | 10, 20 µM | Almost complete reversal of expression | [10] |
| Human Renal Mesangial Cells | LPS (1 µg/mL) | Nitric Oxide (NO) | 10, 20 µM | Almost complete reversal of expression | [10] |
| Glioma Cells | TNF-α (10 ng/ml) | IL-6 | 1 - 50 µM | Concentration-dependent suppression | [11] |
Table 2: In Vivo Anti-inflammatory Activity of Wedelolactone A
| Animal Model | Disease Induction | Wedelolactone A Dose | Route of Administration | Observed Effects | Reference |
| Wistar Rats | Dextran Sodium Sulfate (DSS)-induced colitis | 50 & 100 mg/kg/day | Oral | Attenuated colonic damage, inhibited inflammatory infiltration | [7][12][13] |
| Mice | Zymosan-induced shock | 30 mg/kg | Oral | Significantly rescued from shock, inhibited systemic inflammatory cytokines | [14] |
| Mice | Concanavalin A-induced liver injury | Not specified | Pretreatment | Markedly reduced serum transaminases and severity of liver damage | [6][15] |
| Nude Mice | LNCaP prostate tumor xenografts | 200 mg/kg/day | Oral gavage | Significantly reduced tumor growth | [16] |
| Mice | Dextran Sodium Sulfate (DSS)-induced colitis | 50 mg/kg | Oral | Attenuated pathological colonic damage | [17] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: Inhibition of the NF-κB signaling pathway by Wedelolactone A.
Caption: Modulation of the MAPK signaling pathway by Wedelolactone A.
Caption: General experimental workflow for in vitro evaluation.
Experimental Protocols
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages
This model is widely used to screen for anti-inflammatory compounds. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce a range of inflammatory mediators.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and Griess assays, 24-well plates for ELISA, and 6-well plates or 60 mm dishes for Western blotting) and allow them to adhere overnight. A typical seeding density for a 96-well plate is 5 x 10^4 cells/well.[18]
2. Treatment with Wedelolactone A and LPS:
-
Prepare stock solutions of Wedelolactone A in a suitable solvent like DMSO. The final concentration of DMSO in the culture medium should be non-toxic to the cells (typically ≤ 0.1%).
-
Pre-treat the cells with various concentrations of Wedelolactone A (e.g., 0.1, 1, 10, 20 µM) for a specified period, typically 1 to 2 hours.[10]
-
Following pretreatment, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for the desired duration (e.g., 24 hours for cytokine and NO measurement).[10]
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[19]
-
-
Pro-inflammatory Cytokine (TNF-α, IL-6) Production (ELISA):
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[20][21] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the supernatant and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Adding a detection antibody, followed by a substrate for color development.
-
Measuring the absorbance and calculating the cytokine concentration from the standard curve.
-
-
4. Analysis of Signaling Pathways (Western Blotting):
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[22][23]
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation.
1. Animals:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals under standard laboratory conditions with free access to food and water.
2. Treatment and Induction of Edema:
-
Divide the animals into groups (e.g., control, carrageenan, Wedelolactone A-treated, and positive control like indomethacin).
-
Administer Wedelolactone A (e.g., 50, 100 mg/kg) or the vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.[24]
-
Induce edema by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[4][25]
3. Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or a digital caliper.[2][5]
-
The degree of edema is calculated as the increase in paw volume or thickness compared to the baseline measurement.
-
The percentage of inhibition of edema by the test compound is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Conclusion
Wedelolactone A is a promising natural compound for anti-inflammatory drug discovery. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize Wedelolactone A in established preclinical models of inflammation. By understanding its mechanism of action and employing standardized experimental procedures, the scientific community can further elucidate the therapeutic potential of this valuable molecule.
References
- 1. ELISA sample preparation | Abcam [abcam.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatoprotective Effect of Wedelolactone against Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanelements.com [americanelements.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. ijfmr.com [ijfmr.com]
- 25. inotiv.com [inotiv.com]
Application Notes and Protocols for In Vivo Delivery of Wedeliatrilolactone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wedeliatrilolactone A (WDL A), a naturally occurring ent-kaurane diterpenoid, has demonstrated significant potential as a therapeutic agent, particularly in oncology and inflammatory diseases. However, its inherent hydrophobicity poses a considerable challenge for effective in vivo delivery, limiting its bioavailability and therapeutic efficacy. This document provides detailed application notes and protocols for the formulation of this compound into a nanoparticle-based delivery system to enhance its systemic administration. The protocols described herein are based on established methods for encapsulating hydrophobic compounds, with specific data presented as a reference from studies on the closely related compound wedelolactone and the structurally similar ent-kaurane diterpenoid, oridonin.
Introduction to this compound and Delivery Challenges
This compound is a bioactive natural product with promising anti-cancer and anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key signaling pathways, including NF-κB and STAT3, which are critical in the pathogenesis of various cancers and inflammatory conditions. The primary obstacle to the clinical translation of WDL A is its poor aqueous solubility, leading to low absorption and rapid clearance from the body.
To overcome these limitations, formulation into nanoparticles offers a viable strategy. Nanoparticle encapsulation can improve the solubility and stability of hydrophobic drugs, prolong their circulation time, and facilitate their accumulation at the target site through the enhanced permeability and retention (EPR) effect, particularly in tumors.
Formulation Strategy: Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for therapeutic use. PLGA nanoparticles are a versatile platform for the controlled release of encapsulated drugs. The following sections detail a protocol for the preparation of WDL A-loaded PLGA nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation method.
Quantitative Data Summary
The following tables summarize representative quantitative data for nanoparticle formulations of wedelolactone and the structurally similar compound oridonin, which can be used as a benchmark for the development of this compound formulations.
Table 1: Physicochemical Properties of Wedelolactone and Oridonin Nanoparticle Formulations
| Parameter | Wedelolactone-PLGA Nanoparticles[1] | Oridonin-PLGA-PEG Nanoparticles[2][3] | Oridonin Nanosuspension[4] |
| Average Particle Size (nm) | 53.1 | ~100 | 897.2 ± 14.2 |
| Polydispersity Index (PDI) | Not Reported | Not Reported | Not Reported |
| Surface Charge (mV) | -33.0 | Not Reported | Not Reported |
| Encapsulation Efficiency (%) | Not Reported | Not Reported | Not Applicable |
| Drug Loading (%) | Not Reported | Not Reported | Not Applicable |
Table 2: In Vitro and In Vivo Efficacy of Oridonin Nanoparticle Formulations
| Parameter | Oridonin-PLGA-PEG Nanoparticles (MCF-7 Xenograft)[2][3] | Oridonin Nanosuspension (Sarcoma-180)[4] |
| In Vitro IC50 (µM) | Significantly enhanced vs. free oridonin | 8.11 (vs. 12.85 for free oridonin) |
| In Vivo Model | Nude mice with MCF-7 xenografts | Mice with Sarcoma-180 solid tumors |
| Dose | Not specified | 20 mg/kg |
| Tumor Growth Inhibition (%) | Markedly inhibited tumor growth | 60.23 (vs. 42.49 for free oridonin) |
Table 3: Pharmacokinetic Parameters of Oridonin Formulations
| Parameter | Oridonin-PLGA-PEG Nanoparticles[2][3] |
| Half-life (t1/2) | Significantly increased vs. free oridonin |
| Area Under the Curve (AUC) | Significantly increased vs. free oridonin |
Experimental Protocols
Protocol for Preparation of WDL A-Loaded PLGA Nanoparticles
This protocol is adapted from the single emulsion-solvent evaporation method, a robust technique for encapsulating hydrophobic drugs like this compound.
Materials:
-
This compound (WDL A)
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of WDL A in 2 mL of DCM.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution in deionized water by dissolving 2 g of PVA in 100 mL of water with gentle heating and stirring.
-
Allow the solution to cool to room temperature.
-
-
Emulsification:
-
Add the organic phase dropwise to 10 mL of the aqueous PVA solution while stirring at high speed (e.g., 1000 rpm) on a magnetic stirrer.
-
Immediately after the addition of the organic phase, sonicate the mixture using a probe sonicator on ice for 2 minutes (e.g., 40% amplitude, 30-second pulses with 30-second intervals).
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a larger beaker and stir at room temperature for 4-6 hours to allow for the evaporation of DCM.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step two more times to remove residual PVA and unencapsulated WDL A.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant (e.g., 5% trehalose) can be added before freezing.
-
Protocol for Characterization of WDL A-Loaded Nanoparticles
1. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency and Drug Loading:
-
Encapsulation Efficiency (EE%):
-
After the first centrifugation step, collect the supernatant.
-
Quantify the amount of free WDL A in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate EE% using the formula: EE% = [(Total WDL A - Free WDL A) / Total WDL A] x 100
-
-
Drug Loading (DL%):
-
Take a known amount of lyophilized WDL A-loaded nanoparticles and dissolve them in a suitable organic solvent (e.g., DCM) to break the nanoparticles and release the encapsulated drug.
-
Evaporate the solvent and redissolve the residue in a mobile phase compatible with your analytical method.
-
Quantify the amount of WDL A using a validated analytical method.
-
Calculate DL% using the formula: DL% = (Mass of WDL A in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol for In Vivo Antitumor Efficacy Study
This protocol is a representative example for evaluating the in vivo efficacy of WDL A-loaded nanoparticles in a murine xenograft model. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
Animal Model:
-
Female athymic nude mice (4-6 weeks old).
-
Human cancer cell line known to be sensitive to WDL A (e.g., breast cancer cell line MDA-MB-231).
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject 5 x 10^6 MDA-MB-231 cells in 100 µL of a mixture of media and Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment Groups:
-
Randomly divide the mice into the following groups (n=5-8 per group):
-
Group 1: Vehicle control (e.g., saline or empty nanoparticles).
-
Group 2: Free WDL A (at a dose equivalent to the nanoparticle group).
-
Group 3: WDL A-loaded nanoparticles.
-
-
-
Administration:
-
Administer the treatments via intravenous (i.v.) or intraperitoneal (i.p.) injection every other day for a specified period (e.g., 2-3 weeks).
-
The dosage will need to be optimized, but a starting point could be based on the oridonin study (e.g., 20 mg/kg).
-
-
Efficacy Assessment:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
WDL A is known to inhibit the pro-inflammatory and pro-survival signaling pathways NF-κB and STAT3.
Caption: WDL A inhibits the NF-κB and STAT3 signaling pathways.
Experimental Workflow for Formulation and In Vivo Testing
Caption: Workflow for WDL A nanoparticle formulation and in vivo testing.
Conclusion
The formulation of this compound into PLGA nanoparticles presents a promising strategy to overcome its biopharmaceutical challenges, thereby enhancing its therapeutic potential for in vivo applications. The protocols and data presented in this document provide a comprehensive guide for researchers to develop and evaluate their own WDL A nanoparticle formulations. Further optimization of the formulation parameters and in-depth in vivo studies will be crucial for the successful clinical translation of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antitumor activity of oridonin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Wedeliatrilolactone A Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of Wedeliatrilolactone A stock solutions for use in cell culture applications. This compound, a natural product isolated from Wedelia trilobata, has garnered interest for its potential therapeutic properties. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in-vitro studies. This guide outlines the necessary materials, step-by-step procedures, and recommendations for determining optimal working concentrations.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 156993-29-2 | [1] |
| Molecular Weight | 452.495 g/mol | [2][3] |
| Molecular Formula | C₂₃H₃₂O₉ | [2] |
| Recommended Solvents | Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
| Storage Temperature | 2-8°C (for solid compound) | [2] |
Recommended Protocol for Stock Solution Preparation
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for small molecule compounds in cell culture research and is offered as a pre-made solution by some suppliers, indicating its stability.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and cell cultures.
-
Calculating the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 452.495 g/mol * 1000 mg/g = 4.525 mg
-
-
Weighing the Compound: Carefully weigh out the calculated amount of this compound using an analytical balance.
-
Dissolving the Compound:
-
Transfer the weighed this compound to a sterile amber microcentrifuge tube.
-
Add the desired volume of cell culture grade DMSO (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials. This minimizes freeze-thaw cycles and protects the compound from light.
-
Store the aliquots at -20°C for short-term storage (up to two weeks) or at -80°C for long-term storage.
-
Experimental Workflow
The following diagram illustrates the workflow for preparing and using this compound in cell culture experiments.
Determination of Working Concentration
The optimal working concentration of this compound will vary depending on the cell line, assay, and experimental objectives. It is crucial to perform a dose-response experiment to determine the appropriate concentration range.
Recommended Approach:
-
Serial Dilutions: Prepare a series of dilutions of the 10 mM stock solution in your complete cell culture medium. A common starting range for a new compound is from 0.1 µM to 100 µM.
-
Cell Viability/Cytotoxicity Assay: Treat your cells with the different concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
Determine IC50: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50). This value provides a benchmark for selecting sub-lethal concentrations for mechanistic studies.
-
Functional Assays: Based on the IC50 value, select a range of non-toxic concentrations to evaluate the effect of this compound in your specific functional assays.
Signaling Pathway of a Related Compound: Wedelolactone
While the specific signaling pathways affected by this compound are still under investigation, the closely related compound, Wedelolactone, has been shown to inhibit the IL-6/STAT3 signaling pathway. This pathway is a key regulator of inflammation and cell proliferation.
Note: This diagram illustrates the mechanism of action for Wedelolactone, a compound structurally related to this compound. Further research is required to confirm if this compound acts via the same pathway.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
By following these guidelines, researchers can confidently prepare and utilize this compound stock solutions to achieve reliable and reproducible results in their cell culture experiments.
References
Application Notes and Protocols for Cryopreservation of Samples Treated with Wedelolactone
Disclaimer: As of November 2025, specific literature detailing the cryopreservation of samples treated with Wedeliatrilolactone A is not available. The following application notes and protocols have been developed based on the known biological activities of the related and well-studied compound, Wedelolactone , and established best practices for cellular cryopreservation. These guidelines are intended to serve as a comprehensive starting point for researchers. Optimization will be required for specific cell types and experimental conditions.
Application Notes
Wedelolactone, a natural compound derived from Eclipta prostrata, has been shown to induce apoptosis and affect various signaling pathways in cancer cells.[1][2] Understanding these mechanisms is crucial when developing cryopreservation protocols for cells treated with this compound, as the physiological state of the cells prior to freezing can significantly impact their post-thaw viability and functional integrity.
Key Considerations for Cryopreservation:
-
Induction of Apoptosis: Wedelolactone has been demonstrated to induce caspase-dependent apoptosis in prostate cancer cells.[1] It is advisable to cryopreserve cells at a time point before significant apoptotic processes are initiated to maximize post-thaw recovery. A time-course and dose-response experiment to determine the onset of apoptosis post-treatment is recommended.
-
Cellular Metabolism: The compound is known to modulate signaling pathways such as AKT and AMPK, which are central to cellular metabolism and survival.[3] The metabolic state of the cells at the time of freezing can influence their ability to withstand the stresses of cryopreservation.
-
Cell Viability: Prior to cryopreservation, it is essential to assess cell viability after Wedelolactone treatment. A viability of over 75% is recommended for successful cryopreservation.
-
Cryoprotectant Toxicity: While dimethyl sulfoxide (DMSO) is a widely used cryoprotectant, it can be toxic to some cell types.[4][5] The combined effect of Wedelolactone and DMSO on cell viability should be evaluated. It may be necessary to optimize the DMSO concentration, potentially lowering it from the standard 10%.
Table 1: Summary of Wedelolactone's Biological Effects Relevant to Cryopreservation
| Biological Effect | Signaling Pathway(s) Involved | Implication for Cryopreservation |
| Induction of Apoptosis | c-Jun N-terminal Kinase (c-JNK), Caspase-3[1] | Freeze cells before significant apoptosis occurs. |
| Downregulation of c-Myc | c-Myc oncogenic signaling[2] | May impact cell proliferation post-thaw. |
| Inhibition of Cell Proliferation | AKT and AMPK signaling | Consider the cell cycle stage at the time of freezing. |
| Anti-inflammatory Effects | NF-κB, AMPK-NLRP3-IL-1β[3][6][7] | May be beneficial for reducing cellular stress. |
Experimental Protocols
Protocol 1: Determining Optimal Harvest Time for Cryopreservation Post-Wedelolactone Treatment
This protocol outlines a method to identify the ideal time point for cryopreserving cells after treatment with Wedelolactone, aiming to maximize cell viability by avoiding significant apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Wedelolactone stock solution
-
96-well plates
-
MTT or other viability assay reagents
-
Apoptosis assay kit (e.g., Annexin V-FITC)
-
Flow cytometer
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for your cell line.
-
Treat cells with a range of Wedelolactone concentrations. Include an untreated control.
-
At various time points (e.g., 4, 8, 12, 24 hours) post-treatment, perform a cell viability assay (e.g., MTT).
-
Concurrently, at the same time points, harvest cells for an apoptosis assay (e.g., Annexin V staining followed by flow cytometry).
-
Analyze the data to determine the highest concentration and longest incubation time that does not significantly reduce cell viability or induce substantial apoptosis. This will be your optimal harvest time for cryopreservation.
Protocol 2: Cryopreservation of Cells Treated with Wedelolactone
This protocol provides a standardized method for cryopreserving mammalian cell lines after treatment with Wedelolactone.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| Wedelolactone-treated cells | Harvested at optimal time point (from Protocol 1) |
| Cryopreservation Medium | Complete growth medium with 20% FBS and 10% DMSO |
| Fetal Bovine Serum (FBS) | Heat-inactivated |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade |
| Centrifuge | Refrigerated, with swinging bucket rotor |
| Cryogenic vials | Sterile, 1-2 mL |
| Controlled-rate freezing container | e.g., Mr. Frosty |
| -80°C freezer | |
| Liquid nitrogen storage tank |
Procedure:
-
Harvest the Wedelolactone-treated cells at the predetermined optimal time point using standard cell detachment methods (e.g., trypsinization).
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Carefully aspirate the supernatant.
-
Resuspend the cell pellet in cold, complete growth medium.
-
Perform a cell count and viability assessment (e.g., trypan blue exclusion). Ensure viability is >75%.
-
Centrifuge the cells again at 300 x g for 5 minutes and resuspend the pellet in the appropriate volume of cold cryopreservation medium to achieve a final cell density of 1 x 10^6 cells/mL.
-
Aliquot the cell suspension into sterile cryogenic vials.
-
Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C/minute.[8]
-
The following day, transfer the vials to a liquid nitrogen storage tank for long-term storage.[9]
Protocol 3: Thawing of Cryopreserved Wedelolactone-Treated Cells
This protocol describes the proper technique for thawing cryopreserved cells to ensure maximal recovery.
Materials:
-
Cryopreserved cells
-
Complete growth medium, pre-warmed to 37°C
-
Water bath set to 37°C
-
Sterile centrifuge tubes
-
Centrifuge
Procedure:
-
Rapidly thaw the cryogenic vial by immersing it in a 37°C water bath.[9] Do not submerge the cap.
-
Just before the last ice crystal melts, remove the vial from the water bath and decontaminate it with 70% ethanol.
-
Immediately transfer the contents of the vial to a centrifuge tube containing 10 mL of pre-warmed complete growth medium. This dilutes the DMSO.
-
Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.
-
Discard the supernatant containing the cryopreservation medium.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a culture flask.
-
Incubate the cells under standard conditions.
-
Assess cell viability and attachment 24 hours post-thawing.
Visualizations
Caption: Signaling pathways modulated by Wedelolactone.
Caption: Workflow for cryopreserving Wedelolactone-treated cells.
References
- 1. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A promising new antifreeze for safer cryopreservation of cells | PHCbi [phchd.com]
- 5. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. english.rrsurg.com [english.rrsurg.com]
- 8. stemcell.com [stemcell.com]
- 9. Cell Cryopreservation Techniques and Practices - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for High-Throughput Screening Assays with Wedelolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for developing high-throughput screening (HTS) assays to identify novel modulators of key inflammatory and oncogenic signaling pathways, using Wedelolactone as a reference compound. Wedelolactone, a natural product, has demonstrated significant anti-inflammatory and anticancer activities, primarily through the inhibition of the NF-κB and STAT3 signaling pathways.
I. Introduction to Wedelolactone
Wedelolactone is a coumestan found in plants such as Wedelia chinensis and Eclipta prostrata. It has been traditionally used in Chinese medicine for various ailments, including septic shock and hepatitis.[1][2] Modern research has elucidated its molecular mechanisms, revealing its potential as a therapeutic agent by targeting key signaling cascades involved in inflammation and cancer.
II. Key Biological Targets for HTS Assays
High-throughput screening campaigns can be designed to identify compounds that mimic or enhance the inhibitory effects of Wedelolactone on the following pathways:
-
NF-κB Signaling Pathway: A crucial regulator of inflammatory responses, cell survival, and proliferation.[1][2][3]
-
STAT3 Signaling Pathway: A key transducer of cytokine and growth factor signals that plays a critical role in tumorigenesis and inflammation.[4][5][6]
III. Quantitative Data for Wedelolactone
The following table summarizes the reported cytotoxic activity of Wedelolactone in different cancer cell lines, providing a baseline for comparison of potential "hit" compounds identified in a screening campaign.
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| MCF-7 (Breast Cancer) | MTT Assay | 25.77 ± 4.82 | [7] |
| SKOV-3 (Ovarian Cancer) | MTT Assay | 33.64 ± 1.45 | [7] |
IV. High-Throughput Screening Protocols
A. HTS for Inhibitors of the NF-κB Signaling Pathway
This protocol describes a cell-based luciferase reporter assay, a common and effective method for high-throughput screening of NF-κB activation.[1][2]
1. Principle:
This assay utilizes a cell line (e.g., HEK293T or RAW 264.7) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.[8] Activation of the NF-κB pathway by a stimulus (e.g., TNF-α or LPS) leads to the expression of luciferase.[1][8] Test compounds that inhibit the pathway will result in a decrease in luciferase activity.
2. Experimental Protocol:
-
Cell Seeding: Plate the NF-κB luciferase reporter cell line in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add test compounds from a chemical library and a positive control (Wedelolactone) at various concentrations to the cells. Include a vehicle control (e.g., DMSO).
-
Stimulation: After a pre-incubation period with the compounds, stimulate the cells with an appropriate agonist (e.g., TNF-α or LPS) to activate the NF-κB pathway.[1][8]
-
Lysis and Luciferase Assay: Following stimulation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition for each compound by comparing the luciferase signal in treated wells to that of the stimulated vehicle control.
3. Workflow Diagram:
Caption: HTS Workflow for NF-κB Inhibitors.
B. HTS for Inhibitors of the STAT3 Signaling Pathway
This protocol outlines a high-throughput screening approach to identify inhibitors of STAT3 activation, which can be assessed by measuring the phosphorylation of STAT3.
1. Principle:
Constitutive activation of STAT3 is a hallmark of many cancers.[6] This assay is designed to identify compounds that inhibit the phosphorylation of STAT3 at tyrosine 705, a critical step for its activation and subsequent dimerization and nuclear translocation.[5][9] High-content imaging or homogeneous time-resolved fluorescence (HTRF) assays can be employed for this purpose.
2. Experimental Protocol (High-Content Imaging):
-
Cell Seeding: Plate a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) in high-content imaging plates.[5]
-
Compound Treatment: Treat cells with library compounds and a positive control (e.g., a known STAT3 inhibitor or Wedelolactone) for a defined period.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.
-
Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated STAT3 (p-STAT3) and a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) should also be included.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the intensity of nuclear p-STAT3 fluorescence per cell.
-
Data Analysis: Determine the inhibitory effect of the compounds by comparing the nuclear p-STAT3 signal in treated cells to the vehicle control.
3. Workflow Diagram:
Caption: HTS Workflow for STAT3 Inhibitors.
V. Signaling Pathway Diagrams
A. Simplified NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of Wedelolactone. Upon stimulation by ligands such as TNF-α or LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1] This releases the p50/p65 heterodimer, which translocates to the nucleus to activate the transcription of pro-inflammatory genes.[1] Wedelolactone has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[2]
References
- 1. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tvarditherapeutics.com [tvarditherapeutics.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Wedeliatrilolactone A in STAT1 Dephosphorylation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 1 (STAT1) is a critical component of the Janus kinase (JAK)-STAT signaling pathway, playing a pivotal role in mediating cellular responses to interferons (IFNs) and other cytokines. The activation of STAT1 through phosphorylation at tyrosine 701 (Tyr701) is a key step in initiating downstream signaling cascades that regulate genes involved in inflammation, immunity, cell proliferation, and apoptosis. The dephosphorylation of STAT1, a process that terminates the signal, is primarily mediated by protein tyrosine phosphatases (PTPs), with T-cell protein tyrosine phosphatase (TCPTP) being a major regulator.[1] Dysregulation of STAT1 signaling is implicated in various diseases, including cancer and autoimmune disorders.
This document provides detailed application notes and protocols based on studies of wedelolactone , a natural coumestan compound that has been identified as an inhibitor of STAT1 dephosphorylation. While the initial topic specified Wedeliatrilolactone A, extensive literature searches revealed no direct studies on its effect on STAT1 dephosphorylation. However, significant research has been conducted on the closely related compound, wedelolactone, demonstrating its mechanism of action in prolonging STAT1 activation. These notes are therefore based on the available data for wedelolactone as a valuable tool for researchers investigating STAT1 signaling.
Wedelolactone enhances IFN-γ signaling by specifically inhibiting TCPTP, thereby prolonging the phosphorylation state of STAT1.[1] This activity makes wedelolactone a valuable research tool for studying the physiological and pathological consequences of sustained STAT1 activation and for exploring potential therapeutic strategies targeting STAT1 dephosphorylation.
Mechanism of Action
Wedelolactone prolongs the duration of IFN-γ-induced STAT1 tyrosine phosphorylation by specifically inhibiting the activity of T-cell protein tyrosine phosphatase (TCPTP).[1] It is believed to interact with the C-terminal autoinhibitory domain of TCPTP, thus preventing the dephosphorylation of activated STAT1.[1] This leads to an accumulation of phosphorylated STAT1 (pSTAT1) in the nucleus, enhanced transcription of STAT1 target genes, and potentiation of the biological effects of IFN-γ, such as apoptosis in tumor cells.[1]
Data Presentation
The following tables summarize the quantitative data from studies on the effects of wedelolactone on STAT1 signaling and cellular processes.
Table 1: Effect of Wedelolactone on IFN-γ-induced STAT1 Signaling
| Parameter | Cell Line | Wedelolactone Concentration | Effect | Reference |
| STAT1 Tyrosine Phosphorylation | HepG2 | 50 µM | Prolonged duration of IFN-γ-induced phosphorylation | [1] |
| IFN-γ-induced Luciferase Activity | p-GAS-HepG2 | 50 µM | Enhanced luciferase activity | [1] |
| General Protein Tyrosine Phosphorylation | HepG2 | 50 µM | No significant change compared to vehicle | [1] |
Table 2: Inhibitory Activity of Wedelolactone
| Target | Assay | IC50 / Inhibition | Reference |
| TCPTP (full-length) | In vitro phosphatase assay | Inhibition reached a plateau after 10 µM | [1] |
| 5-lipoxygenase (5-Lox) | Not specified | 2.5 µM | [2] |
| Proteasome (Chymotrypsin-like activity) | In vitro activity assay (26S proteasome) | 9.97 µM | [3] |
| Proteasome (Chymotrypsin-like activity) | In vitro activity assay (20S proteasome) | 6.13 µM | [3] |
| α-glucosidase | In vitro activity assay | 39.12 ± 2.54 μM | [4] |
Experimental Protocols
Protocol 1: In Vitro STAT1 Dephosphorylation Assay
This assay measures the ability of a compound to inhibit the dephosphorylation of STAT1 in a cell-free system.
Materials:
-
HepG2 cells
-
Recombinant human IFN-γ (e.g., from R&D Systems)
-
Staurosporine (general kinase inhibitor)
-
Wedelolactone
-
Lysis Buffer: HEST buffer (50 mM HEPES pH 7.2, 5 mM EDTA, 0.25 M sucrose, 1% Triton X-100) supplemented with protease and serine phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM NaF, and a protease inhibitor cocktail).[1]
-
Phospho-STAT1 (Tyr701) antibody
-
Total STAT1 antibody
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence substrate
-
Protein concentration determination kit (e.g., BCA assay)
Procedure:
-
Preparation of Substrate Lysate (Containing Phosphorylated STAT1): a. Culture HepG2 cells to 80-90% confluency. b. Treat cells with 100 IU/ml IFN-γ for 30 minutes to induce STAT1 phosphorylation.[1] c. Wash cells three times with ice-cold PBS. d. Lyse the cells in HEST buffer. e. Incubate on ice for 30 minutes. f. Centrifuge at 14,000 x g for 10 minutes at 4°C to remove insoluble material.[1] g. Determine the protein concentration of the supernatant. This is the substrate lysate.
-
Preparation of Enzyme Lysate (Containing Phosphatases): a. Culture untreated HepG2 cells to 80-90% confluency. b. Follow steps 1c to 1g to prepare the enzyme lysate.
-
In Vitro Dephosphorylation Reaction: a. In a microcentrifuge tube, mix equal amounts of the substrate lysate and the enzyme lysate.[1] b. Add wedelolactone at various concentrations (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) to the lysate mixture. c. Incubate the reaction mixture at 30°C for 30 minutes to allow for dephosphorylation.[1]
-
Western Blot Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with a primary antibody against phospho-STAT1 (Tyr701). e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescence substrate. g. Strip the membrane and re-probe with an antibody against total STAT1 for loading control. h. Quantify the band intensities to determine the percentage of STAT1 dephosphorylation inhibition.
Protocol 2: Western Blot Analysis of STAT1 Phosphorylation in Cells
This protocol is used to assess the effect of wedelolactone on the phosphorylation status of STAT1 in cultured cells following IFN-γ stimulation.
Materials:
-
HepG2 cells
-
Recombinant human IFN-γ
-
Wedelolactone
-
Staurosporine
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: phospho-STAT1 (Tyr701), total STAT1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: a. Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat the cells with various concentrations of wedelolactone (e.g., 10, 25, 50 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours). c. Stimulate the cells with 100 IU/ml IFN-γ for different time points (e.g., 0, 15, 30, 60, 120 minutes).[1]
-
Pause-Chase Experiment (Optional, to distinguish between kinase activation and phosphatase inhibition): a. Stimulate HepG2 cells with 100 IU/ml IFN-γ for 30 minutes.[1] b. Add 150 nM staurosporine to inhibit further phosphorylation, along with vehicle or wedelolactone.[1] c. Collect cell lysates at different time points after staurosporine addition (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration.
-
Western Blotting: a. Perform SDS-PAGE, protein transfer, and immunoblotting as described in Protocol 1, step 4. b. Probe the membranes with primary antibodies against phospho-STAT1 (Tyr701), total STAT1, and a loading control. c. Quantify the band intensities to assess the effect of wedelolactone on STAT1 phosphorylation levels.
Visualizations
Caption: IFN-γ/STAT1 signaling pathway and the inhibitory action of wedelolactone on TCPTP.
Caption: Experimental workflow for analyzing the effect of wedelolactone on STAT1 phosphorylation.
References
- 1. Wedelolactone, a Naturally Occurring Coumestan, Enhances Interferon-γ Signaling through Inhibiting STAT1 Protein Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wedelolactone, a naturally occurring coumestan, enhances interferon-γ signaling through inhibiting STAT1 protein dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wedelolactone Acts as Proteasome Inhibitor in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition mechanism and behaviour of wedelolactone against α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Application of Wedeliatrilolactone A in Neuroprotective Research: A Focus on the Bioactive Compounds of Wedelia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific research on "Wedeliatrilolactone A" is not prominent in current scientific literature, the genus Wedelia is a rich source of bioactive compounds with significant neuroprotective properties. This document focuses on the application of key phytochemicals isolated from Wedelia species, particularly wedelolactone, apigenin, and luteolin, in neuroprotective research. These compounds have demonstrated potential in mitigating neuronal damage through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways. This application note provides an overview of their mechanisms of action, detailed experimental protocols, and quantitative data to support their use in neurodegenerative disease research.
Bioactive Compounds from Wedelia and their Neuroprotective Potential
Several compounds isolated from Wedelia species, such as Wedelia chinensis and Wedelia calendulacea, have been identified as having neuroprotective effects. These include:
-
Wedelolactone: A coumestan derivative known for its potent antioxidant and anti-inflammatory properties. It has been shown to protect neurons from oxidative stress and inhibit inflammatory pathways implicated in neurodegeneration.[1][2]
-
Apigenin and Luteolin: These flavonoid compounds, also found in Wedelia chinensis, possess antioxidant and anti-inflammatory activities and have been studied for their protective roles against neuronal cell loss.[3][4]
Mechanisms of Neuroprotection
The neuroprotective effects of compounds derived from Wedelia are multifaceted. Key mechanisms include:
-
Antioxidant Activity: These compounds are effective scavengers of reactive oxygen species (ROS), thereby reducing oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.[1][3] They can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.
-
Anti-inflammatory Effects: Wedelolactone, for instance, can suppress the production of pro-inflammatory cytokines and inhibit key inflammatory signaling pathways, such as the NF-κB pathway.[1]
-
Anti-apoptotic Activity: By modulating apoptotic pathways, these compounds can prevent programmed cell death of neurons, a hallmark of many neurodegenerative conditions.
-
Cholinesterase Inhibition: Extracts from Wedelia chinensis have shown the ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are key targets in the management of Alzheimer's disease.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the neuroprotective effects of Wedelia extracts and their isolated compounds.
| Compound/Extract | Assay | Model | IC50 / Effective Dose | Reference |
| Wedelia chinensis (Aqueous Fraction) | Acetylcholinesterase Inhibition | In vitro | 40.02 ± 0.16 µg/ml | [3] |
| Wedelia chinensis (Ethylacetate Fraction) | Acetylcholinesterase Inhibition | In vitro | 57.76 ± 0.37 µg/ml | [3] |
| Wedelia chinensis (Aqueous Fraction) | Butyrylcholinesterase Inhibition | In vitro | 31.79 ± 0.18 µg/ml | [3] |
| Wedelia chinensis (Ethylacetate Fraction) | Butyrylcholinesterase Inhibition | In vitro | 48.41 ± 0.05 µg/ml | [3] |
| Wedelia chinensis (Aqueous Fraction) | Lipid Peroxidation Inhibition | Mouse brain homogenate | 25.53 ± 0.04 µg/ml | [3] |
| Wedelia chinensis (Ethylacetate Fraction) | Lipid Peroxidation Inhibition | Mouse brain homogenate | 45.20 ± 0.10 µg/ml | [3] |
| Methanolic Extract of W. calendulacea | Neuroprotection | Rat model of cerebral ischemia | 250 and 500 mg/kg | [1] |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Activity in a Rat Model of Global Cerebral Ischemia
This protocol is adapted from studies on the neuroprotective effects of Wedelia calendulacea extract.[1]
1. Animal Model:
- Use male albino Wistar rats (200-250g).
- Induce global cerebral ischemia by occluding the bilateral common carotid arteries for 30 minutes, followed by reperfusion.
2. Treatment:
- Administer the test compound (e.g., methanolic extract of W. calendulacea) orally at desired doses (e.g., 250 and 500 mg/kg) for a period of 10 days prior to the induction of ischemia.
3. Assessment of Oxidative Stress:
- After the reperfusion period (e.g., 1h and 4h), sacrifice the animals and isolate the brains.
- Prepare brain homogenates for the measurement of:
- Malondialdehyde (MDA) levels as an indicator of lipid peroxidation.
- Activities of antioxidant enzymes: glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione-s-transferase (GST).
- Hydrogen peroxide (H2O2) levels.
4. Histopathological Examination:
- Perform histopathological analysis of brain tissue to assess neuronal damage and the protective effects of the treatment.
5. Assessment of Brain Edema:
- Measure brain water content to evaluate the effect of the treatment on cerebral edema.
Protocol 2: In Vitro Cholinesterase Inhibition Assay
This protocol is based on the methodology used to evaluate the cholinesterase inhibitory activity of Wedelia chinensis extracts.[3]
1. Enzyme and Substrate Preparation:
- Prepare solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) in phosphate buffer.
- Prepare solutions of the substrates acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE.
- Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for colorimetric detection.
2. Assay Procedure:
- In a 96-well plate, add the enzyme solution, followed by the test compound at various concentrations.
- Incubate the mixture at room temperature.
- Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.
- Measure the absorbance at 412 nm at regular intervals using a microplate reader.
3. Data Analysis:
- Calculate the percentage of enzyme inhibition for each concentration of the test compound.
- Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of Wedelolactone's neuroprotective action.
Caption: General experimental workflow for neuroprotective studies.
Conclusion
The phytochemicals derived from Wedelia species, particularly wedelolactone, present a promising avenue for the development of novel neuroprotective therapies. Their mechanisms of action, targeting key pathological features of neurodegenerative diseases such as oxidative stress, inflammation, and apoptosis, make them valuable candidates for further investigation. The protocols and data presented in this application note provide a foundation for researchers to explore the therapeutic potential of these natural compounds in the context of neurodegeneration. Further studies are warranted to fully elucidate their efficacy and safety profiles in preclinical and clinical settings.
References
- 1. Neuroprotective activity of Wedelia calendulacea on cerebral ischemia/reperfusion induced oxidative stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective mechanism of wedelolactone. [cjnmcpu.com]
- 3. Evaluation of cholinesterase inhibitory and antioxidant activity of Wedelia chinensis and isolation of apigenin as an active compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of Wedelia chinensis on Human Glioblastoma Multiforme Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Wedeliatrilolactone A solubility for aqueous assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the poor aqueous solubility of Wedeliatrilolactone A in experimental assays.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound in aqueous solutions.
Q1: My this compound precipitated out of my aqueous buffer or media after dilution from a stock solution. What went wrong?
A1: This is a common issue known as "fall-out" or precipitation, which occurs when a compound that is soluble in a concentrated organic stock solution is diluted into an aqueous solution where it is poorly soluble. The final concentration of the organic solvent may be too low to keep the compound dissolved.
Troubleshooting Steps:
-
Verify Stock Concentration: Ensure your stock solution is not oversaturated. Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use only the supernatant for experiments.
-
Check Final Solvent Concentration: The final concentration of your organic co-solvent (like DMSO) in the aqueous assay should typically be kept below 0.5% to avoid solvent-induced artifacts, but this level may be insufficient to maintain solubility. You may need to test a gradient of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) to find a balance between solubility and low cellular toxicity.
-
Lower the Final Compound Concentration: The desired final concentration of this compound may exceed its maximum solubility in the final aqueous medium. Try performing a serial dilution to a lower concentration.
-
Consider Temperature Effects: Solubility can be temperature-dependent. Ensure all solutions are equilibrated to the experimental temperature before mixing. Some compounds are less soluble at lower temperatures.
-
Use a Different Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding it to a smaller volume first and then vortexing or sonicating while slowly adding the remaining buffer. This can sometimes prevent immediate precipitation.
Q2: I am observing high variability and poor reproducibility in my cell-based assay results. Could this be related to solubility?
A2: Absolutely. Inconsistent results are a classic sign of solubility problems. If this compound is not fully dissolved, you are not delivering a consistent dose to your cells. Micro-precipitates, which may not be visible to the naked eye, can lead to significant well-to-well variations.
Troubleshooting Workflow:
The following workflow can help diagnose if solubility is the root cause of inconsistent results.
Technical Support Center: Optimizing Wedeliatrilolactone A Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing Wedeliatrilolactone A concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a terpenoid lactone. While specific data for this compound is limited, it is structurally related to Wedelolactone, a well-studied coumestan. Wedelolactone is known to exhibit anti-inflammatory, anti-cancer, and other biological activities. Its primary mechanisms of action involve the inhibition of the NF-κB and Akt signaling pathways, which are crucial for cell survival, proliferation, and inflammation.[1][2][3][4] It is plausible that this compound shares similar mechanisms of action.
Q2: I am starting my experiments with this compound. What concentration range should I use for my initial cell viability assays?
A2: As there is limited specific data on this compound, we recommend using the effective concentrations of the related compound, Wedelolactone, as a starting point. A broad range-finding experiment is advised, followed by a more focused dose-response study. Based on studies with Wedelolactone, a starting range of 0.1 µM to 100 µM is recommended.[3][5]
Q3: Which cell viability assay is most suitable for testing this compound?
A3: The choice of assay depends on your specific cell line and experimental goals. The most common assays are:
-
MTT/XTT Assays: These are colorimetric assays that measure metabolic activity. They are cost-effective and widely used.[6]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a direct indicator of metabolically active cells. It is generally more sensitive than colorimetric assays.[5][7][8]
-
Resazurin-based assays (e.g., alamarBlue™): These are fluorescent or colorimetric assays that also measure metabolic activity and are known for their low toxicity.[7]
We recommend starting with a standard and accessible assay like MTT and considering a more sensitive assay like CellTiter-Glo® for confirmation or if you encounter issues with the initial assay.
Q4: My cell viability results are inconsistent between experiments. What could be the cause?
A4: Inconsistent results are a common issue in cell-based assays. Several factors can contribute to this:
-
Cell Seeding Density: Ensure you are using a consistent and optimal cell seeding density for each experiment.[9]
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.
-
Incubation Times: Use consistent incubation times for both drug treatment and the assay itself.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Plate Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.[10]
Troubleshooting Guides
Troubleshooting MTT/XTT Assays
| Problem | Possible Cause | Solution |
| High background in "no cell" control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique. |
| Low signal or poor dynamic range | Suboptimal cell number; Incorrect incubation time; Low metabolic activity of the cell line. | Optimize cell seeding density and incubation times. Consider a more sensitive assay like CellTiter-Glo®. |
| Inconsistent results between replicate wells | Uneven cell seeding; Pipetting errors. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for reagent addition.[11] |
| Precipitate formation in the wells | Compound insolubility at higher concentrations. | Check the solubility of this compound in your culture medium. If necessary, adjust the solvent or use a lower concentration range. |
Troubleshooting CellTiter-Glo® Assay
| Problem | Possible Cause | Solution |
| Low luminescent signal | Low cell number; Insufficient cell lysis; Reagent degradation. | Optimize cell seeding density. Ensure proper mixing after reagent addition to lyse all cells. Store and handle the CellTiter-Glo® reagent according to the manufacturer's instructions.[5][8] |
| High background luminescence | Contamination of reagents or plates with ATP. | Use ATP-free water and sterile, disposable labware. |
| Signal variability between wells | Incomplete mixing; Temperature fluctuations. | Mix the plate thoroughly after reagent addition. Allow the plate to equilibrate to room temperature before reading the luminescence.[12] |
Experimental Protocols
Protocol 1: Range-Finding Cytotoxicity Assay using MTT
This protocol is designed to determine a broad effective concentration range for this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a series of 10-fold serial dilutions of this compound in complete culture medium (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Definitive IC50 Determination using CellTiter-Glo®
This protocol is for determining the precise IC50 value of this compound after an effective range has been identified.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 80 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Based on the range-finding results, prepare a series of 2-fold or 3-fold serial dilutions of this compound (typically 8-12 concentrations) around the estimated IC50.
-
Cell Treatment: Add 20 µL of the compound dilutions to the respective wells. Include vehicle and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment period.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Luminescence Reading: Read the luminescence using a microplate luminometer.
Data Presentation
Table 1: Reported Effective Concentrations of Wedelolactone in Various Cell Lines (for reference)
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| HeLa (Cervical Cancer) | MTT | 14.85 ± 0.70 µM | [5] |
| LNCaP (Prostate Cancer) | MTS/PES | Synergistic with enzalutamide at 5-20 µM | [2] |
| Human Renal Mesangial Cells | CCK-8 | Little cytotoxicity below 20 µM | [3] |
| Porcine Embryos | IVC | 2.5 nM showed positive effects | [13] |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified NF-κB signaling pathway and the potential inhibitory role of this compound.
Caption: Simplified Akt signaling pathway and the potential inhibitory role of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. peerj.com [peerj.com]
common sources of error in Wedeliatrilolactone A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Wedeliatrilolactone A. Given the limited specific literature on this compound, some guidance is extrapolated from the closely related compound, Wedelolactone, and the broader class of sesquiterpene lactones.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural product classified as a sesquiterpene lactone[1]. It has the CAS number 156993-29-2[1][2][3]. It has been used in traditional medicine for its hepatoprotective properties and shows potential in reducing oxidative stress and inflammation[2]. Additionally, it has demonstrated antimicrobial activity and cytotoxic effects on some cancer cell lines[2]. Like other sesquiterpene lactones, it is studied for its role in modulating key signaling pathways involved in cancer and inflammation[4][5].
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[3]. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO, for instance, at 10 mM[3]. This stock solution should be stored at -20°C or -80°C for long-term stability. Working solutions should be prepared fresh by diluting the DMSO stock in a cell culture medium. To avoid precipitation, it is crucial to ensure the final DMSO concentration in the cell culture does not exceed levels toxic to the cells, typically below 0.5%[6].
Q3: What is the stability of this compound in solution?
Q4: What are the primary molecular targets of this compound?
A4: The precise molecular targets of this compound are not extensively documented. However, the broader class of sesquiterpene lactones is known to interact with multiple signaling pathways. Key pathways inhibited by related compounds include the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways, both of which are critical in inflammation and cancer[4][5]. The reactive α,β-unsaturated carbonyl groups present in many sesquiterpene lactones can covalently bind to nucleophilic sites on proteins, such as cysteine residues in key signaling molecules[9].
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Medium
-
Q: I observed a precipitate after adding this compound to my cell culture medium. What could be the cause and how can I prevent it?
-
A: Precipitation is a common issue with hydrophobic compounds like sesquiterpene lactones when diluted into an aqueous medium.
-
High Final Concentration: The concentration of this compound may be exceeding its solubility limit in the culture medium. Try using a lower final concentration.
-
High DMSO Concentration: While used for initial solubilization, high concentrations of DMSO can also cause compounds to "crash out" upon dilution. Ensure the final DMSO concentration is low (ideally ≤0.1%, and not exceeding 0.5%)[6][10].
-
Dilution Method: Avoid adding the compound directly to a large volume of cold medium. A better approach is to add the DMSO stock to a smaller volume of pre-warmed medium and mix gently before further dilution.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with the compound. Test the solubility in serum-free and serum-containing media to identify any interactions.
-
-
Issue 2: Inconsistent or Non-reproducible Results
-
Q: My experimental results with this compound are highly variable between experiments. What are the potential sources of this variability?
-
A: Inconsistency can arise from several factors:
-
Compound Instability: As a sesquiterpene lactone, this compound may be unstable in aqueous solutions over time. Always prepare fresh dilutions from a frozen DMSO stock for each experiment.
-
Pipetting Errors: When working with small volumes of a concentrated stock, minor pipetting inaccuracies can lead to significant variations in the final concentration. Use calibrated pipettes and proper technique.
-
Cellular Health and Density: Ensure that cells are healthy, within a consistent passage number, and plated at a uniform density for all experiments.
-
Variable DMSO Concentration: If preparing a dose-response curve, ensure that the final concentration of DMSO is constant across all wells, including the vehicle control.
-
-
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
-
Q: I am observing cytotoxicity at concentrations where I expect to see a specific signaling inhibition. How can I differentiate between targeted effects and general toxicity or off-target effects?
-
A: This is a critical consideration for bioactive compounds.
-
Off-Target Effects: Small molecules can have effects on cellular targets other than the one intended, which is a common issue in drug development[11][12]. Consider using knockout or knockdown models of the putative target to validate that the observed effect is target-dependent.
-
Reactive Oxygen Species (ROS) Generation: Some polyphenolic compounds can induce the production of ROS, which can lead to non-specific cytotoxicity. Include an antioxidant like N-acetylcysteine (NAC) as a control to see if it rescues the cytotoxic effect.
-
Assay Interference: The compound itself might interfere with the assay reagents. For example, in MTT assays, some compounds can reduce the tetrazolium dye non-enzymatically, leading to false-positive results for cell viability. It is advisable to run cell-free controls to check for such interference. Using an alternative cytotoxicity assay, such as LDH release, can help confirm results[13].
-
Purity of the Compound: Impurities in the compound stock could be responsible for the observed effects. Ensure you are using a high-purity grade of this compound.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Wedelolactone
| Property | This compound | Wedelolactone |
| CAS Number | 156993-29-2[1][2][3] | 524-12-9[14] |
| Molecular Formula | C₂₃H₃₂O₉[2] | C₁₆H₁₀O₇[14] |
| Molecular Weight | 452.495 g/mol [2] | 314.25 g/mol [14] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3] | Data not specified, but used in numerous in vitro studies suggesting DMSO solubility. |
| Chemical Class | Sesquiterpene Lactone[1] | Coumestan, Polyphenol[14] |
Experimental Protocols
Note: The following are generalized protocols. They should be optimized for your specific cell line and experimental conditions.
Protocol 1: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
LDH Cytotoxicity Detection Kit (e.g., from Roche, Cayman Chemical, or Sigma-Aldrich)
-
Triton X-100 (for maximum LDH release control)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is constant in all wells (e.g., 0.1%).
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Untreated Control: Cells in medium only.
-
Maximum LDH Release Control: Treat cells with 1% Triton X-100.
-
Background Control: Medium only (no cells).
-
-
Add 100 µL of the compound dilutions or controls to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5-10 minutes (this step is optional but recommended to pellet any detached cells)[15][16].
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well assay plate[13].
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the assay plate.
-
Incubate at room temperature in the dark for 15-30 minutes.
-
Add the stop solution if required by the kit.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which generally follows: % Cytotoxicity = [(Sample Abs - Vehicle Abs) / (Max Release Abs - Vehicle Abs)] * 100
-
Protocol 2: NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB using a luciferase reporter system.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid.
-
LPS or TNF-α to stimulate NF-κB activation.
-
This compound.
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells in a white, clear-bottom 96-well plate.
-
Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add the NF-κB stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) to the wells (except for the unstimulated control) and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the NF-κB luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number or transfection efficiency.
Protocol 3: Western Blot for STAT3 Phosphorylation
This protocol detects the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a key marker of its activation.
Materials:
-
Cells and appropriate culture dishes.
-
IL-6 or other relevant cytokine to stimulate STAT3 phosphorylation.
-
This compound.
-
Phosphatase and protease inhibitor cocktails.
-
RIPA lysis buffer.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with this compound for the desired time (e.g., 2-4 hours).
-
Stimulate the cells with a cytokine like IL-6 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Centrifuge the lysates at 4°C to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: BSA is often preferred over milk for phospho-antibody blotting to reduce background.
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3.
-
Alternatively, run duplicate gels or use a loading control like β-actin or GAPDH on the same blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated STAT3 as a ratio to total STAT3.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | CAS:156993-29-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wedelolide A | C25H36O8 | CID 146116175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 9. Demethylwedelolactone | C15H8O7 | CID 5489605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Wedelolactone | C16H10O7 | CID 5281813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 12. Efficacy, Safety, and Tolerability of Eluxadoline in the Treatment of Participants With Diarrhea-Predominant Irritable Bowel Syndrome (IBS-d) | Clinical Research Trial Listing [centerwatch.com]
- 13. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of Eluxadoline for Diabetic Diarrhea | MedPath [trial.medpath.com]
- 15. peerj.com [peerj.com]
- 16. Wedelolactone: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Wedeliatrilolactone A Bioactivity Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Wedeliatrilolactone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce variability and ensure the accuracy of your bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's bioactivity?
A1: The primary mechanism of action for this compound, a sesquiterpene lactone, is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a crucial regulator of inflammatory responses, and its inhibition leads to the downstream suppression of pro-inflammatory cytokines and enzymes.[1][3] this compound's activity is often compared to the more extensively studied compound, Wedelolactone, which also targets the NF-κB pathway.[1][2]
Q2: What are the common bioactivity assays used to assess this compound's effects?
A2: The most common bioactivity assays for this compound and similar compounds that inhibit the NF-κB pathway include:
-
NF-κB Luciferase Reporter Assay: This is a widely used method to quantify the transcriptional activity of NF-κB.[1][4]
-
Western Blot Analysis: Used to measure the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit, to confirm the mechanism of inhibition.[1]
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the production of downstream pro-inflammatory cytokines, such as TNF-α and IL-6.[5]
-
Cytotoxicity Assays (e.g., MTT, LDH): These are crucial for distinguishing true inhibitory effects from cellular toxicity.[6][7]
Q3: How should I prepare and store stock solutions of this compound?
A3: Due to the limited specific data on this compound, general guidelines for sesquiterpene lactones should be followed. It is recommended to prepare a high-concentration stock solution in a non-aqueous solvent like DMSO.[8][9] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10] When preparing working solutions, dilute the stock in cell culture medium immediately before use. The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[11]
Q4: What are the expected IC50 values for this compound in NF-κB inhibition and cytotoxicity assays?
A4: Specific IC50 values for this compound are not widely reported in the literature. However, for the related compound, Wedelolactone, the IC50 for NF-κB inhibition in various cell lines is in the low micromolar range.[12] Cytotoxicity (IC50) is cell-line dependent but is generally observed at higher concentrations than the effective dose for NF-κB inhibition. It is crucial to determine the IC50 for both bioactivity and cytotoxicity in your specific experimental system.
Troubleshooting Guides
This section addresses common issues encountered during this compound bioactivity assays.
High Variability in Luciferase Reporter Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Pipetting errors, uneven cell seeding, or edge effects in the microplate. | Use a multichannel pipette for consistency. Ensure a single-cell suspension for even seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[13] |
| Inconsistent results between experiments. | Variation in cell passage number, cell health, or reagent batches. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Use the same batch of reagents for a set of comparative experiments.[14][15] |
| Low signal-to-noise ratio. | Low transfection efficiency, weak promoter activity, or compound interference. | Optimize transfection protocol. Consider using a stronger constitutive promoter for the reporter gene. Test for autofluorescence or quenching effects of this compound in a cell-free system. |
| High background signal. | Contamination of reagents or cell culture. | Use fresh, sterile reagents. Ensure aseptic techniques during cell culture. |
Distinguishing True Bioactivity from Cytotoxicity
| Problem | Potential Cause | Recommended Solution |
| Inhibition of NF-κB is only observed at concentrations that also induce cell death. | The compound may have a narrow therapeutic window, or the observed "inhibition" is an artifact of cytotoxicity. | Perform a dose-response curve for both the NF-κB inhibition assay and a cytotoxicity assay (e.g., MTT or LDH) in parallel.[6][7] A true inhibitor will show significant NF-κB inhibition at non-toxic concentrations. |
| Conflicting results between different cytotoxicity assays. | Different assays measure different aspects of cell death (e.g., metabolic activity vs. membrane integrity). | Use at least two different cytotoxicity assays to confirm results. For example, an MTT assay (measures metabolic activity) and an LDH assay (measures membrane integrity).[6][7] |
Compound-Specific Issues
| Problem | Potential Cause | Recommended Solution |
| Poor solubility of this compound in aqueous media. | The hydrophobic nature of sesquiterpene lactones. | Prepare a high-concentration stock solution in DMSO.[8][9] When diluting into aqueous media, vortex or mix thoroughly. The final DMSO concentration should be kept below 0.5%.[11] Consider using media supplemented with a small amount of serum or BSA to aid solubility, but be aware of potential binding interactions.[11] |
| Degradation of this compound during the experiment. | Instability of the lactone ring under certain pH or temperature conditions. | Minimize the exposure of the compound to harsh conditions. Prepare fresh working solutions for each experiment from frozen stock. There is limited specific stability data for this compound, so it is best to assume it may be labile. |
| Non-specific binding or assay interference. | Sesquiterpene lactones can be reactive molecules. | Include appropriate controls, such as a vehicle control (DMSO) and a positive control for NF-κB activation (e.g., TNF-α).[1] Consider performing counter-screens with other reporter assays to check for specificity. |
Quantitative Data Summary
Specific quantitative data for this compound is limited. The following table provides data for the closely related compound, Wedelolactone , for illustrative purposes. Researchers should determine these values for this compound in their specific experimental setup.
| Parameter | Cell Line | Value | Assay Method |
| NF-κB Inhibition (IC50) | RAW 264.7 macrophages | ~10 µM | Luciferase Reporter Assay |
| Cytotoxicity (IC50) | Varies by cell line | Generally >20 µM | MTT Assay |
| Inhibition of NO production (IC50) | RAW 264.7 macrophages | ~5 µM | Griess Assay |
Experimental Protocols
NF-κB Luciferase Reporter Assay
-
Cell Seeding: Seed cells (e.g., HEK293T or RAW 264.7) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection (if necessary): Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL).[1]
-
Incubation: Incubate for 6-24 hours, depending on the cell type and stimulant.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. Cell Culture Media Supplements | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. cellgs.com [cellgs.com]
troubleshooting Wedeliatrilolactone A precipitation in media
Welcome to the technical support center for Wedelolactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Wedelolactone in their experiments, with a specific focus on addressing issues related to its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Wedelolactone and what is its primary mechanism of action?
Wedelolactone is a naturally occurring coumestan compound isolated from plants like Eclipta prostrata.[1] In cell biology research, it is primarily known as an inhibitor of the IκB kinase (IKK) complex.[2][3] By inhibiting IKK, Wedelolactone blocks the phosphorylation and subsequent degradation of IκBα, which is the inhibitory protein bound to Nuclear Factor-kappa B (NF-κB). This action prevents the activation and nuclear translocation of NF-κB, a key transcription factor involved in inflammatory responses, cell survival, and proliferation.[2][3] Wedelolactone has also been reported to inhibit caspase-11.[2]
Q2: Why is my Wedelolactone precipitating in the cell culture media?
Wedelolactone is sparingly soluble in aqueous solutions like cell culture media.[4] Precipitation is a common issue and can be attributed to several factors:
-
High Final Concentration: Exceeding the solubility limit of Wedelolactone in the media is the most common cause.[5]
-
Solvent Shock: Wedelolactone is typically dissolved in a high-concentration organic solvent stock (like DMSO). When this stock is rapidly diluted into the aqueous media, the abrupt change in solvent polarity can cause the compound to crash out of solution.[5]
-
Media Composition: Components within the media, such as salts and proteins, can interact with Wedelolactone and reduce its solubility.[5][6]
-
Temperature: Moving media from cold storage (e.g., 4°C) to a 37°C incubator can affect solubility. While warming generally increases solubility, some compounds can precipitate out during temperature shifts.[5][7]
-
pH Changes: The pH of the medium, which can be influenced by factors like CO2 levels in the incubator, can affect the charge state and solubility of the compound.[5][7]
Q3: What is the best solvent for preparing a Wedelolactone stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Wedelolactone.[2][3][4] It is also soluble in other organic solvents like ethanol and dimethylformamide (DMF).[4] It is practically insoluble in water.[3] For optimal results, use fresh, anhydrous-grade DMSO, as absorbed moisture can reduce the compound's solubility.[3]
Q4: My stock solution of Wedelolactone precipitated after being stored in the freezer. What should I do?
Precipitation in a frozen stock solution can occur, especially after freeze-thaw cycles.[7] Before use, gently warm the vial to 37°C and vortex thoroughly to attempt to redissolve the compound.[7] If the precipitate does not fully dissolve, it is recommended to prepare a fresh stock solution to ensure accurate dosing in your experiments. To prevent this, it is best practice to aliquot the stock solution into smaller, single-use volumes to minimize the need for repeated freeze-thaw cycles.[7]
Q5: How can I distinguish between compound precipitation and microbial contamination?
While both can cause turbidity in the culture medium, they have distinct characteristics.[7]
-
Visual Appearance: Compound precipitate often appears as fine, crystalline particles or a general haze, which may settle at the bottom of the vessel.[5] Microbial contamination (e.g., bacteria, yeast) may cause a more uniform cloudiness and often leads to a rapid color change in the media (typically yellowing due to a pH drop).[5][8]
-
Microscopy: A quick check under a microscope is the definitive way to differentiate. At high magnification, you will be able to see individual microbial cells (e.g., motile bacteria, budding yeast), whereas a chemical precipitate will appear as non-motile, often crystalline structures.[7]
Data Presentation
Table 1: Solubility of Wedelolactone in Various Solvents
| Solvent | Reported Solubility | Reference(s) |
| DMSO | 14 - 63 mg/mL (approx. 44.5 - 200.5 mM) | [2][3][4][9] |
| Ethanol | ~20 mg/mL (approx. 63.6 mM) | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL (approx. 95.5 mM) | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL (approx. 1.6 mM) | [4] |
| Water | Insoluble | [3] |
Note: Solubility can vary between batches and is dependent on purity, temperature, and the solvent's water content.
Troubleshooting Guide
Table 2: Troubleshooting Wedelolactone Precipitation
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation | 1. Concentration too high: The final concentration exceeds Wedelolactone's solubility limit in the media. 2. Solvent shock: Rapid dilution of the DMSO stock into the aqueous media.[5] 3. Media temperature: Adding the compound to cold media. | 1. Lower the concentration: Perform a dose-response experiment to find the maximum working concentration without precipitation. 2. Improve mixing: Pre-warm the media to 37°C. Add the stock solution dropwise while gently vortexing or swirling the media to facilitate gradual dissolution.[5] 3. Use a serial dilution method: Instead of a single large dilution, perform one or two intermediate dilutions in pre-warmed media. |
| Precipitation Over Time in Incubator | 1. Compound instability: The compound may be degrading or interacting with media components over time.[7] 2. Temperature/pH shift: Changes in the incubator environment (37°C, 5% CO2) affect long-term solubility.[7] 3. Evaporation: Water loss from the media increases the effective concentration of all components, including Wedelolactone.[8] | 1. Test stability: Check the solubility of Wedelolactone in a simpler buffered solution (e.g., PBS) to see if media components are the cause.[5] 2. Refresh media: For longer experiments, consider replacing the media containing Wedelolactone more frequently. 3. Ensure proper buffering: Use a medium with a robust buffering system (e.g., containing HEPES) to maintain a stable pH.[5] 4. Maintain humidity: Ensure the incubator has adequate humidity to prevent evaporation.[8] |
| Precipitate in Thawed Stock Solution | 1. Freeze-thaw cycles: Repeated temperature changes promote precipitation.[7] 2. Low temperature solubility: The compound is less soluble at freezer temperatures (-20°C). | 1. Redissolve: Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound before making dilutions.[7] 2. Aliquot: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[7] 3. Prepare fresh: If the precipitate does not dissolve, discard the stock and prepare a fresh solution. |
Experimental Protocols
Protocol 1: Preparation of a Wedelolactone Stock Solution
Objective: To prepare a high-concentration, stable stock solution of Wedelolactone for use in cell culture experiments.
Materials:
-
Wedelolactone (crystalline solid)[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vial
-
Vortex mixer
Procedure:
-
Allow the Wedelolactone vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Wedelolactone powder and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM or 50 mM). A concentration of 14 mg/mL is a well-cited starting point.[2]
-
Vortex the solution thoroughly until all the solid material is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[7]
-
Once fully dissolved, create single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[4] The solid compound is stable for ≥4 years at -20°C.[4]
Protocol 2: Determining the Maximum Soluble Concentration in Media
Objective: To empirically determine the kinetic solubility of Wedelolactone in your specific cell culture medium to avoid precipitation during experiments.[5]
Materials:
-
Wedelolactone stock solution (e.g., 20 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Microscope
Procedure:
-
Prepare a series of sterile tubes or wells in a 96-well plate, each containing your pre-warmed cell culture medium.
-
Create a range of Wedelolactone concentrations via serial dilution. For example, to test concentrations from 100 µM down to ~1.5 µM:
-
Tube 1 (100 µM): Add 5 µL of a 20 mM stock solution to 995 µL of media (1:200 dilution). Vortex gently.
-
Tube 2 (50 µM): Transfer 500 µL from Tube 1 to a new tube containing 500 µL of fresh media. Mix well.
-
Tube 3 (25 µM): Transfer 500 µL from Tube 2 to a new tube containing 500 µL of fresh media. Mix well.
-
Continue this 2-fold serial dilution for several more tubes.
-
Include a "vehicle control" tube containing only the equivalent highest volume of DMSO (e.g., 5 µL in 995 µL of media, a 0.5% concentration).
-
-
Incubate the plate/tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 1 hour, 24 hours).
-
Visually inspect each well/tube for any signs of cloudiness or precipitate.
-
Confirm observations by examining a small sample from each concentration under a microscope.
-
The highest concentration that remains clear and free of visible precipitate is your maximum working soluble concentration under these specific conditions.
Mandatory Visualizations
Caption: Troubleshooting workflow for Wedelolactone precipitation.
Caption: Inhibition of the NF-κB signaling pathway by Wedelolactone.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. WEDELOLACTONE CAS#: 524-12-9 [m.chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. CN103951672A - Method for extracting wedelolactone and method for determining solubility of wedelolactone - Google Patents [patents.google.com]
Technical Support Center: Wedeliatrilolactone A Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for Wedeliatrilolactone A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a natural compound isolated from Sphagneticola trilobata. While direct studies on this compound are limited, extensive research on the closely related compound, Wedelolactone, suggests that it functions as a potent inhibitor of the NF-κB signaling pathway.[1] Wedelolactone has been shown to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit.[1] Additionally, it is suggested that it may also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] It is therefore hypothesized that this compound shares a similar mechanism of action.
Q2: What is a recommended starting concentration range for dose-response experiments with this compound?
There is limited direct data on the cytotoxic concentrations of pure this compound. However, studies on the ethyl acetate extract of Sphagneticola trilobata, from which this compound is derived, have shown cytotoxic effects on MCF-7 breast cancer cells with an LC50 value of 58.143 µg/mL. Furthermore, the related compound Wedelolactone has demonstrated cytotoxic effects on various cancer cell lines with IC50 values typically in the micromolar (µM) range. For initial experiments, a broad concentration range from 0.1 µM to 100 µM is recommended to determine the optimal working concentration for your specific cell line.
Reference IC50 Values for Wedelolactone:
| Cell Line | IC50 Value (µM) | Reference |
| PA-1 (Ovarian Cancer) | 10 | [2] |
| HeLa (Cervical Cancer) | Not specified, but cytotoxic | [3][4] |
| Breast Cancer Cells | µM concentrations | [5] |
| Prostate Cancer Cells | µM concentrations | [5] |
| Pituitary Cancer Cells | µM concentrations | [5] |
| Myeloma Cancer Cells | µM concentrations | [5] |
Q3: How should I prepare a stock solution of this compound?
This compound is an organic compound and is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).
-
Recommended Solvent: High-purity, anhydrous DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, to minimize the volume of solvent added to your cell cultures.
-
Procedure:
-
Weigh the required amount of this compound powder accurately.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Q4: Is this compound stable in cell culture media?
The stability of this compound in cell culture media has not been extensively reported. As a general precaution for natural compounds, it is advisable to prepare fresh dilutions in your complete cell culture medium for each experiment from a frozen DMSO stock. Avoid prolonged storage of the compound in aqueous solutions at 37°C. To assess stability in your specific experimental setup, you can perform a time-course experiment to see if the biological effect diminishes over longer incubation periods.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at expected concentrations. | 1. Compound inactivity: The compound may not be active in your specific cell line or assay. 2. Incorrect concentration range: The effective concentration may be higher than tested. 3. Compound degradation: The stock solution or working solution may have degraded. 4. Cell line resistance: The cells may have intrinsic or acquired resistance mechanisms. | 1. Positive Control: Include a known activator/inhibitor of the NF-κB pathway to validate the assay. 2. Expand Dose Range: Test a wider range of concentrations (e.g., up to 200 µM). 3. Fresh Preparations: Prepare fresh stock and working solutions. 4. Alternative Cell Line: Test the compound on a different cell line known to be responsive to NF-κB inhibitors. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Inaccurate pipetting: Errors in compound dilution or addition. 3. Edge effects: Evaporation from wells on the perimeter of the plate. 4. Compound precipitation: The compound may be precipitating in the culture medium. | 1. Cell Counting: Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Pipette Calibration: Use calibrated pipettes and proper pipetting techniques. 3. Plate Sealing/Humidification: Use plate sealers or a humidified incubator. Avoid using the outermost wells. 4. Solubility Check: Visually inspect the wells for any signs of precipitation after adding the compound. Consider lowering the final DMSO concentration. |
| Steep or non-sigmoidal dose-response curve. | 1. Compound toxicity: At higher concentrations, the compound may be causing general cytotoxicity not specific to the target pathway. 2. Inappropriate assay endpoint: The chosen assay may not be suitable for the mechanism of action. 3. Incorrect incubation time: The time point for measurement may be too early or too late. | 1. Cytotoxicity Assay: Perform a parallel cytotoxicity assay (e.g., LDH release) to distinguish specific inhibition from cell death. 2. Alternative Assay: Consider a more direct measure of pathway activity (e.g., NF-κB reporter assay). 3. Time-Course Experiment: Determine the optimal incubation time by measuring the response at multiple time points. |
| Unexpected increase in signal at low concentrations (Hormesis). | 1. Biphasic response: Some compounds can have stimulatory effects at low doses and inhibitory effects at high doses. | 1. Expand Low-Dose Range: Include more data points at the lower end of your concentration range to accurately model the hormetic effect. 2. Mechanism Investigation: This could be a real biological effect worth investigating further. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete growth medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for NF-κB and MAPK Pathway Analysis
This protocol is to assess the effect of this compound on the activation of the NF-κB and MAPK pathways.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α or LPS for NF-κB and MAPK activation) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (for NF-κB), and ERK1/2, JNK, and p38 (for MAPK) overnight at 4°C. Also, probe for IκBα and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Visualizations
Caption: Putative signaling pathways modulated by this compound.
Caption: General experimental workflow for dose-response analysis.
References
- 1. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wedelolactone induces growth of breast cancer cells by stimulation of estrogen receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize batch-to-batch variation of Wedeliatrilolactone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation of Wedeliatrilolactone A.
Section 1: Understanding and Controlling Variation
Q1: What is this compound and why is batch-to-batch variation a concern?
This compound is a sesquiterpene lactone, specifically a eudesmanolide, isolated from the plant Wedelia trilobata (also known as Sphagneticola trilobata). These types of natural products are known for their potential biological activities, making them of interest for drug development. Batch-to-batch variation refers to the differences in the quality and quantity of the target compound between different production or isolation runs. For researchers and drug developers, this inconsistency can lead to unreliable experimental results, difficulties in establishing accurate dosages, and challenges in meeting regulatory standards.
Q2: What are the primary sources of batch-to-batch variation for this compound?
The variation in this compound content and purity can be attributed to several factors, broadly categorized into raw material variability and processing inconsistencies.
-
Raw Material (Plant) Variability:
-
Genetics and Plant Strain: Different genetic variants of Wedelia trilobata can produce varying levels of secondary metabolites.
-
Environmental Conditions: Climate, soil composition, and altitude where the plant is grown can significantly impact the production of sesquiterpene lactones.
-
Harvesting Time: The concentration of this compound in the plant can fluctuate with the plant's age and the season of harvest.
-
Post-Harvest Handling and Storage: Improper drying and storage of the plant material can lead to degradation of the target compound.
-
-
Processing and Isolation Variability:
-
Extraction Method: The choice of solvent, temperature, and duration of extraction can affect the yield and purity.
-
Purification Techniques: Inconsistencies in chromatographic steps (e.g., column packing, mobile phase composition, flow rate) can lead to variations in the final product.
-
Solvent Quality: The purity of solvents used throughout the process is crucial to avoid introducing impurities.
-
Human Error: Minor deviations in following protocols can contribute to significant batch differences.
-
Below is a diagram illustrating the key factors influencing batch-to-batch variation.
Caption: Factors contributing to batch-to-batch variation of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the isolation and handling of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Plant Material | Ensure the use of authenticated Wedelia trilobata and consider the plant part used (leaves and flowers are often rich in sesquiterpenoids). | Consistent starting material for extraction. |
| Inefficient Extraction | Optimize the extraction solvent. Methanolic or ethanolic extraction is commonly used for polar compounds like sesquiterpene lactones. Consider Soxhlet extraction for exhaustive extraction. | Increased extraction efficiency and higher crude extract yield. |
| Degradation during Extraction | Avoid excessive heat during extraction. Sesquiterpene lactones can be heat-sensitive. Use extraction methods that operate at or near room temperature if possible. | Preservation of this compound in the crude extract. |
| Loss during Purification | Monitor all fractions during column chromatography using Thin Layer Chromatography (TLC) to ensure the fractions containing the target compound are not discarded. | Complete recovery of the compound from the purification process. |
Issue 2: Inconsistent Purity Between Batches
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Impurities | Optimize the mobile phase and stationary phase in column chromatography. A gradient elution may be necessary to separate closely related compounds. | Improved separation of this compound from other structurally similar sesquiterpenoids. |
| Variable Solvent Quality | Use high-purity (e.g., HPLC grade) solvents for all extraction and purification steps. | Reduced introduction of solvent-related impurities into the final product. |
| Inconsistent Chromatographic Conditions | Standardize all chromatographic parameters, including column type, particle size, mobile phase composition, flow rate, and temperature. | Reproducible chromatographic profiles and consistent purity. |
| Degradation during Storage | Store purified this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. | Maintained purity of the isolated compound over time. |
Issue 3: Presence of Unexpected Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound | Sesquiterpene lactones can be unstable under certain conditions. Review the pH and temperature of your solvents and storage conditions. Consider performing forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products. | Identification of degradation products and optimization of handling and storage to prevent their formation. |
| Contamination | Ensure all glassware is thoroughly cleaned and that there is no cross-contamination from other experiments. Filter all solutions before HPLC injection. | A clean chromatogram with only the peaks corresponding to the sample components. |
| Isomeric Impurities | The plant may produce isomers of this compound. High-resolution chromatographic techniques (e.g., UPLC) or different column chemistries may be required for separation. | Resolution of isomeric peaks and accurate quantification of this compound. |
Section 3: Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of Sesquiterpenoids from Wedelia trilobata
This protocol is a general guideline based on methods for isolating eudesmanolides from Wedelia trilobata.
-
Plant Material Preparation:
-
Air-dry the aerial parts (leaves and flowers) of Wedelia trilobata at room temperature until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder.
-
-
Extraction:
-
Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours with occasional stirring.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with hexane and then dichloromethane to separate compounds based on polarity. The sesquiterpene lactones are expected to be in the dichloromethane fraction.
-
Concentrate the dichloromethane fraction to dryness.
-
-
Silica Gel Column Chromatography:
-
Subject the dried dichloromethane fraction to column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
Further Purification:
-
Subject the pooled fractions to further purification using repeated column chromatography or preparative HPLC to isolate pure this compound.
-
The following diagram outlines the experimental workflow for extraction and purification.
Caption: Workflow for the extraction and purification of this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Analysis
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.
-
Example Gradient: Start with 30% B, increase to 70% B over 20 minutes, then to 100% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor between 210-230 nm, as many sesquiterpene lactones have a chromophore that absorbs in this range.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in methanol or acetonitrile and make serial dilutions for a calibration curve.
Section 4: Frequently Asked Questions (FAQs)
Q3: How can I confirm the identity and purity of my isolated this compound?
Confirmation of identity and purity requires spectroscopic analysis:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the chemical structure and confirm the identity by comparing the data with published values.
-
HPLC-DAD: To assess purity by observing a single peak at the expected retention time and by checking the peak purity using the diode array detector.
Q4: What are the best storage conditions for this compound?
As a sesquiterpene lactone, this compound is likely susceptible to degradation. For long-term storage, it is recommended to:
-
Store as a solid in a tightly sealed container.
-
Keep at low temperatures (-20°C is preferable).
-
Protect from light by using amber vials or storing in the dark.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
For solutions, prepare them fresh and use them promptly. If short-term storage is necessary, keep them at low temperatures and protected from light.
Q5: Is there a reference standard available for this compound?
Commercially available reference standards for this compound may be limited. It is advisable to check with suppliers of phytochemical standards. If a commercial standard is unavailable, a well-characterized in-house standard with established purity should be prepared and used for quantification.
Q6: How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can separate the drug substance from its degradation products. To develop such a method:
-
Perform Forced Degradation Studies: Subject a solution of this compound to stress conditions (e.g., heat, light, acid, base, oxidation) to generate degradation products.
-
Develop an HPLC Method: Use the stressed samples to develop an HPLC method that can resolve the peak for this compound from all the degradation product peaks.
-
Validate the Method: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
The following diagram illustrates the logical flow of developing a stability-indicating method.
Caption: Logical workflow for developing a stability-indicating HPLC method.
Technical Support Center: Wedeliatrilolactone A In Vitro Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Wedeliatrilolactone A in vitro. Given the limited specific data on this compound, this guide incorporates information from the closely related and more extensively studied compound, Wedelolactone, to offer potential insights into its biological activities and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Wedelolactone?
This compound and Wedelolactone are both coumestan-type compounds derived from plants of the Wedelia genus. While they share a core structural similarity, they are distinct molecules. It is crucial to verify the specific compound you are using, as their biological activities and off-target effects may differ. Much of the currently available research has been conducted on Wedelolactone. Therefore, when troubleshooting experiments with this compound, it may be helpful to consider the known targets and pathways of Wedelolactone as a starting point, while acknowledging the potential for different outcomes.
Q2: What are the known or suspected primary targets of this compound?
Specific primary targets of this compound are not well-documented in publicly available literature. However, the related compound, Wedelolactone, has been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. These effects are associated with the modulation of several signaling pathways, such as inhibiting the NF-κB and STAT3 pathways, and down-regulating c-Myc expression. It is plausible that this compound may interact with components of these or similar pathways.
Q3: What are potential off-target effects I should be aware of when using this compound?
As with any small molecule, particularly natural products, off-target effects are a possibility and can lead to unexpected experimental results. While specific off-targets of this compound have not been extensively profiled, general off-target concerns for this class of compounds could include:
-
Kinase Inhibition: Many natural product lactones exhibit broad-spectrum kinase inhibitory activity.
-
Receptor Binding: Non-specific binding to various cellular receptors.
-
Enzyme Inhibition: Interaction with metabolic enzymes or other cellular enzymes not part of the intended signaling pathway.
-
Ion Channel Modulation: Effects on the function of various ion channels.
-
Cytotoxicity: At higher concentrations, off-target effects can lead to generalized cytotoxicity, confounding assay results.
Q4: How can I distinguish between a true on-target effect and an off-target effect in my experiment?
Distinguishing between on-target and off-target effects is a critical aspect of in vitro pharmacology. Key strategies include:
-
Dose-Response Analysis: True on-target effects will typically exhibit a clear sigmoidal dose-response curve. Off-target effects may only appear at higher concentrations.
-
Use of Controls:
-
Positive Controls: A known activator or inhibitor of your target pathway to ensure the assay is working correctly.
-
Negative Controls: An inactive structural analog of this compound, if available.
-
Cell-Line Comparisons: Using cell lines that do or do not express the intended target.
-
-
Rescue Experiments: If you hypothesize that this compound is inhibiting a specific protein, overexpressing that protein in your cells may "rescue" the phenotype, confirming the on-target effect.
-
Orthogonal Assays: Confirming your findings using a different experimental technique that measures a different aspect of the same biological process.
Troubleshooting Guide
Problem 1: High variability or inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Compound Instability | This compound, like many natural products, may be unstable in certain media or under specific storage conditions. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Cell Culture Inconsistency | Ensure consistent cell passage number, confluency, and health. Perform regular mycoplasma testing. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Assay Conditions | Optimize incubation times, reagent concentrations, and reading parameters. |
Problem 2: No observable effect at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar) to determine the active concentration range. |
| Low Cell Permeability | The compound may not be effectively entering the cells. Consider using permeabilization agents (with appropriate controls) or a different cell line. |
| Target Not Expressed or Active | Confirm the expression and activity of your target protein in the cell line being used via techniques like Western blot or qPCR. |
| Compound Degradation | As mentioned above, ensure the compound is stable in your experimental conditions. Consider performing a stability test in your cell culture medium. |
Problem 3: Unexpected or contradictory results (e.g., opposite of expected effect).
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The observed phenotype may be due to an off-target effect that dominates at the concentration used. Refer to the strategies in FAQ Q4 to investigate this. |
| Activation of Compensatory Pathways | Inhibition of one pathway may lead to the upregulation of a compensatory pathway. Consider investigating related signaling pathways. |
| Biphasic Dose-Response | Some compounds exhibit a biphasic or U-shaped dose-response curve, where the effect at low and high concentrations may be different. A detailed dose-response analysis is crucial. |
| Contamination of Compound | Ensure the purity of your this compound stock. If in doubt, obtain a fresh batch from a reputable supplier. |
Data Presentation: Off-Target Effect Profiling
Due to the lack of specific quantitative data for this compound's off-target effects, the following table is provided as a template for researchers to record their own findings from off-target screening panels (e.g., kinase panels, receptor binding assays).
| Target Class | Specific Target | Assay Type | This compound IC50/Ki (µM) | Reference Compound IC50/Ki (µM) | Notes |
| Kinases | e.g., AKT1 | Kinase Activity Assay | Enter your data | Enter data for known inhibitor | e.g., No significant inhibition observed up to 10 µM. |
| e.g., ERK2 | Kinase Activity Assay | Enter your data | Enter data for known inhibitor | ||
| GPCRs | e.g., Dopamine D2 | Radioligand Binding | Enter your data | Enter data for known ligand | |
| Ion Channels | e.g., hERG | Patch Clamp | Enter your data | Enter data for known blocker | |
| Nuclear Receptors | e.g., Estrogen Receptor α | Reporter Gene Assay | Enter your data | Enter data for known agonist/antagonist |
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Example)
This protocol provides a general framework for assessing the off-target effects of this compound on a specific kinase.
-
Reagents:
-
Recombinant active kinase
-
Kinase-specific substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor
-
Kinase activity detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well or 384-well plate, add the kinase, substrate, and this compound (or control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP or the phosphorylated substrate according to the detection reagent manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Troubleshooting workflow for in vitro experiments.
Technical Support Center: Wedeliatrilolactone A and Related Compounds
Disclaimer: Due to the limited availability of specific experimental data for Wedeliatrilolactone A, this guide provides information on the closely related and extensively studied compound, Wedelolactone . The experimental protocols, controls, and signaling pathway information detailed below are based on published research for Wedelolactone and may serve as a strong starting point for researchers working with this compound, given their structural similarities as terpenoid lactones.
Frequently Asked Questions (FAQs)
Q1: What are the recommended negative and positive controls for an in vitro anti-inflammatory assay using Wedelolactone?
A1:
-
Negative Control: A vehicle control, such as DMSO (dimethyl sulfoxide) at the same final concentration used to dissolve the Wedelolactone, is essential. This control accounts for any effects of the solvent on the cells.
-
Positive Control (Stimulus): Lipopolysaccharide (LPS) is a standard inflammatory stimulus used to induce an inflammatory response in cell lines like RAW 264.7 macrophages.[1][2]
-
Positive Control (Inhibitor): A known inhibitor of the specific pathway you are investigating can be used. For the NF-κB pathway, a well-characterized inhibitor like BAY 11-7082 can be used for comparison.
Q2: What are standard working concentrations for Wedelolactone in cell-based assays?
A2: Based on published studies, effective concentrations of Wedelolactone for inhibiting inflammatory responses in cell lines like RAW 264.7 macrophages range from 0.1 µM to 40 µmol/L.[1][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare a stock solution of Wedelolactone?
A3: Wedelolactone is typically dissolved in a non-polar solvent like DMSO to create a high-concentration stock solution (e.g., 10-20 mM). This stock can then be diluted in cell culture medium to the desired final working concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Q1: I am not observing a significant anti-inflammatory effect with Wedelolactone in my LPS-stimulated macrophage assay. What could be the issue?
A1:
-
Cell Viability: High concentrations of Wedelolactone may be toxic to your cells. Perform a cell viability assay (e.g., MTT or LDH assay) to ensure the concentrations used are not causing significant cell death, which could mask any anti-inflammatory effects.
-
LPS Potency: The activity of your LPS can vary between lots. Ensure you are using a concentration of LPS that elicits a robust inflammatory response (e.g., increased nitric oxide production or cytokine release). You may need to titrate your LPS concentration.
-
Timing of Treatment: The timing of Wedelolactone treatment relative to LPS stimulation is crucial. Pre-treatment with Wedelolactone for a period (e.g., 1-2 hours) before adding LPS is a common strategy to allow the compound to enter the cells and inhibit signaling pathways.
-
Compound Stability: Ensure your Wedelolactone stock solution has been stored properly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which could degrade the compound.
Q2: My Western blot results for NF-κB p65 nuclear translocation are inconsistent after Wedelolactone treatment. How can I improve this?
A2:
-
Nuclear Fractionation Purity: Inconsistent results can stem from impure nuclear and cytoplasmic fractions. Use specific cellular markers (e.g., Lamin B1 for the nucleus and GAPDH for the cytoplasm) to check the purity of your fractions.
-
Timing of Stimulation: The translocation of NF-κB p65 to the nucleus is a transient event, typically peaking within 30-60 minutes after LPS stimulation. Create a time-course experiment to identify the optimal time point for observing maximal translocation and its inhibition by Wedelolactone.
-
Loading Controls: Ensure you are using appropriate and consistent loading controls for both your nuclear and cytoplasmic fractions to accurately quantify changes in p65 levels.
Quantitative Data Summary
| Parameter | Cell Line | Treatment/Stimulus | Result | Reference |
| NO Production Inhibition | RAW 264.7 | Wedelolactone (0.1, 1, 10 µM) + LPS | Significant inhibition of nitric oxide production. | [1] |
| PGE2 Production Inhibition | RAW 264.7 | Wedelolactone (0.1, 1, 10 µM) + LPS | Significant inhibition of prostaglandin E2 production. | [1] |
| iNOS Protein Expression | RAW 264.7 | Wedelolactone (0.1, 1, 10 µM) + LPS | Significant inhibition of inducible nitric oxide synthase expression. | [1] |
| COX-2 Protein Expression | RAW 264.7 | Wedelolactone (0.1, 1, 10 µM) + LPS | Significant inhibition of cyclooxygenase-2 expression. | [1] |
| Cell Viability | BEAS-2B | Wedelolactone (10, 20, 40 µmol/L) | Selected as non-toxic concentrations for further experiments. | [3] |
| TNF-α, IL-1β, IL-8 Levels | BEAS-2B | Wedelolactone (10, 20, 40 µmol/L) + LPS | Significant reduction in LPS-induced cytokine levels. | [3] |
Experimental Protocols
NF-κB Inhibition Assay in RAW 264.7 Macrophages
This protocol is adapted from studies investigating the anti-inflammatory effects of Wedelolactone.[1][2]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for NO assay) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Wedelolactone (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for the desired period (e.g., 30 minutes for p65 translocation, 24 hours for NO production).
-
Analysis:
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Western Blotting: Prepare cell lysates (cytoplasmic and nuclear fractions) to analyze the expression of key proteins in the NF-κB pathway, such as phosphorylated IκBα, total IκBα, and nuclear p65.
-
ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using commercially available ELISA kits.
-
Signaling Pathway Diagram
Below is a diagram illustrating the inhibitory effect of Wedelolactone on the NF-κB signaling pathway.
Caption: Wedelolactone inhibits the NF-κB signaling pathway.
References
Technical Support Center: Statistical Analysis of Wedelolactone Experimental Data
Welcome to the technical support center for researchers working with Wedelolactone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist with the statistical analysis and interpretation of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our in-vitro assays for Wedelolactone's anti-inflammatory effects. What could be the cause?
A1: High variability in in-vitro assays can stem from several factors. Firstly, ensure consistent cell culture conditions, including cell passage number and confluency, as these can significantly impact cellular responses. Secondly, Wedelolactone is a natural product, and its purity can vary between batches. We recommend verifying the purity of your compound using analytical techniques like HPLC. Finally, ensure accurate and consistent timing for all treatment and measurement steps in your protocol. For example, in NF-κB activation assays, the timing of TNF-α stimulation is critical.[1]
Q2: Our Western blot results for p-STAT3 inhibition by Wedelolactone are not consistent. How can we troubleshoot this?
A2: Inconsistent Western blot results for phosphorylated proteins like STAT3 can be challenging. Ensure you are using fresh lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target protein. Optimize your antibody concentrations and incubation times. It is also crucial to include appropriate controls, such as a positive control (e.g., IL-6 stimulated cells) and a loading control (e.g., total STAT3 or a housekeeping protein), to normalize your data accurately.[2][3] Consider using a JAK-specific inhibitor like AG490 as a positive control for STAT3 signaling inhibition.[2][4]
Q3: We are not seeing the expected level of apoptosis induction with Wedelolactone in our cancer cell line. What should we check?
A3: The apoptotic effect of Wedelolactone can be cell-line specific and dependent on the expression of relevant targets. First, confirm that your cell line expresses the molecular targets of Wedelolactone, such as estrogen receptors in certain gynecological cancers.[5][6] The concentration and treatment duration of Wedelolactone are also critical parameters to optimize. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Additionally, consider using a complementary apoptosis assay to confirm your findings. For example, if you are using an Annexin V assay, you could also perform a caspase activity assay.[7][8]
Q4: How should we statistically analyze the data from our animal studies on Wedelolactone's effect on colitis?
A4: For animal studies, it is essential to have a well-defined experimental design with an adequate number of animals per group to achieve statistical power.[9][10] Data such as changes in body weight, colon length, and myeloperoxidase activity are typically analyzed using parametric methods like a t-test or Analysis of Variance (ANOVA), provided the data meets the assumptions of normality and equal variances.[9][10] For multiple group comparisons, a one-way ANOVA followed by a post-hoc test like Dunnett's test is appropriate to compare treatment groups to a control group.[11]
Troubleshooting Guides
Guide 1: Inconsistent NF-κB Inhibition Results
| Issue | Possible Cause | Troubleshooting Step |
| High background in NF-κB reporter assay | 1. Reporter plasmid transfection efficiency is low. 2. "Leaky" promoter in the reporter construct. | 1. Optimize transfection protocol and use a positive control for transfection efficiency. 2. Use a reporter with a minimal promoter and include a non-stimulated control. |
| Variable inhibition of p65 nuclear translocation | 1. Inconsistent timing of TNF-α stimulation. 2. Suboptimal antibody for immunofluorescence. | 1. Ensure precise and consistent timing for TNF-α stimulation across all samples. 2. Validate your p65 antibody for specificity and optimize the staining protocol. |
| No significant inhibition of IκBα degradation | 1. Wedelolactone concentration is too low. 2. Insufficient stimulation with TNF-α. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration. 2. Confirm the activity of your TNF-α stock and optimize the stimulation time.[12] |
Guide 2: Difficulties in Assessing STAT3 Phosphorylation
| Issue | Possible Cause | Troubleshooting Step |
| Weak p-STAT3 signal in Western blot | 1. Inefficient cell lysis and protein extraction. 2. Low levels of STAT3 activation. | 1. Use a lysis buffer with phosphatase and protease inhibitors and ensure complete cell lysis. 2. Optimize the concentration and duration of the stimulating agent (e.g., IL-6). |
| High background signal on Western blot | 1. Non-specific binding of the primary or secondary antibody. 2. Insufficient blocking. | 1. Titrate your antibodies to determine the optimal concentration and increase the number of wash steps. 2. Increase the blocking time or try a different blocking agent. |
| Inconsistent quantification of p-STAT3 levels | 1. Uneven protein loading. 2. Issues with the detection substrate. | 1. Use a reliable loading control (e.g., total STAT3 or a housekeeping protein) for normalization. 2. Ensure the detection substrate is fresh and evenly applied to the membrane. |
Data Presentation
Table 1: In-vitro Anti-inflammatory Activity of Wedelolactone
| Assay | Cell Line | Stimulant | Parameter | Wedelolactone Concentration | Result | Reference |
| NF-κB Reporter Assay | HEK293T | TNF-α | IC50 | Not Specified | 172.2 ± 11.4 nM (for a related compound) | [1] |
| NO Release | RAW264.7 | LPS | IC50 | Not Specified | 3.1 ± 1.1 µM (for a related compound) | [1] |
| NLRP3 Inflammasome Activation | BMDM, J774A.1, THP-1 | LPS + ATP/nigericin/MSU | Inhibition | Not Specified | Broadly inhibited | [13] |
Table 2: Effect of Wedelolactone on Cytokine Release in DSS-induced Colitis in Rats
| Cytokine | Control Group (DSS) | Wedelolactone (50 mg/kg) | Wedelolactone (100 mg/kg) | p-value | Reference |
| IL-1α | ~350 pg/mg protein | ~200 pg/mg protein | ~150 pg/mg protein | <0.001 | [11] |
| IL-1β | ~400 pg/mg protein | ~250 pg/mg protein | ~180 pg/mg protein | <0.001 | [11] |
| IL-2 | ~300 pg/mg protein | ~180 pg/mg protein | ~120 pg/mg protein | <0.001 | [11] |
| IL-6 | ~600 pg/mg protein | ~350 pg/mg protein | ~250 pg/mg protein | <0.001 | [11] |
| TNF-α | ~450 pg/mg protein | ~280 pg/mg protein | ~200 pg/mg protein | <0.001 | [11] |
| INFγ | ~250 pg/mg protein | ~150 pg/mg protein | ~100 pg/mg protein | <0.001 | [11] |
| STAT3 | ~500 pg/mg protein | ~300 pg/mg protein | ~200 pg/mg protein | <0.001 | [11] |
| CCL-5 | ~350 pg/mg protein | ~200 pg/mg protein | ~150 pg/mg protein | <0.001 | [11] |
| NF-κB | ~600 pg/mg protein | ~350 pg/mg protein | ~250 pg/mg protein | <0.001 | [11] |
Note: Values are approximate, as they are interpreted from a bar graph in the cited source.
Experimental Protocols
Protocol 1: NF-κB Reporter Assay
This protocol is for determining the effect of Wedelolactone on TNF-α-induced NF-κB activation in HEK293T cells using a dual-luciferase reporter assay.[1]
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with an NF-κB reporter plasmid (containing luciferase under the control of an NF-κB response element) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Wedelolactone or vehicle control. Pre-incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition by Wedelolactone compared to the TNF-α stimulated control.
Protocol 2: STAT3 Phosphorylation Analysis by Western Blot
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in response to IL-6 stimulation and its inhibition by Wedelolactone.[2]
-
Cell Culture and Treatment: Culture your cells of interest to 80-90% confluency. Serum-starve the cells for a few hours before the experiment. Pre-treat the cells with different concentrations of Wedelolactone for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of IL-6 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to a loading control (e.g., total STAT3 or β-actin).
Protocol 3: Apoptosis Assay using Annexin V Staining
This protocol outlines the detection of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[14]
-
Cell Treatment: Seed your cells in a 6-well plate and treat them with various concentrations of Wedelolactone for a predetermined time to induce apoptosis.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are early apoptotic cells.
-
Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.
-
Mandatory Visualization
Caption: Wedelolactone inhibits the NF-κB signaling pathway.
Caption: Wedelolactone inhibits the IL-6/STAT3 signaling pathway.
References
- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of STAT3 Expression and Signaling in Resveratrol-Differentiated Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The wedelolactone derivative inhibits estrogen receptor-mediated breast, endometrial, and ovarian cancer cells growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Wedelolactone Derivative Inhibits Estrogen Receptor-Mediated Breast, Endometrial, and Ovarian Cancer Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotech.illinois.edu [biotech.illinois.edu]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Guidelines for the design and statistical analysis of experiments in papers submitted to ATLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Wedeliatrilolactone A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Wedeliatrilolactone A. The information is presented in a practical question-and-answer format to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing low and variable plasma concentrations. What are the likely reasons for this?
A1: The poor in vivo bioavailability of this compound, a characteristic common to many sesquiterpene lactones, is likely due to a combination of factors:
-
Low Aqueous Solubility: this compound is a lipophilic compound with limited solubility in aqueous environments like the gastrointestinal (GI) tract. This poor solubility is a primary rate-limiting step for its absorption.
-
Poor Permeability: The molecular properties of this compound may also contribute to low permeability across the intestinal epithelium.
-
First-Pass Metabolism: Like many natural products, this compound may be subject to extensive metabolism in the gut wall and liver before it reaches systemic circulation. Studies on the related compound, wedelolactone, have shown it undergoes significant metabolism, including hydrolysis, methylation, demethylation, and glucuronidation.[1][2]
Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the poor solubility and enhance the oral bioavailability of this compound. The most common and effective approaches include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a solid state. This can enhance the dissolution rate and, consequently, the bioavailability by presenting the compound in an amorphous form with a larger surface area.
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubilization of lipophilic drugs in the GI tract.[3][4][5][6][7][8][9] SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, facilitating drug absorption.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can protect it from degradation, improve its solubility, and potentially enhance its uptake by the intestinal mucosa.
Q3: Are there any known signaling pathways that this compound or related compounds interact with? This information is crucial for my pharmacodynamic studies.
A3: While specific data for this compound is limited, extensive research on the structurally similar compound, wedelolactone, has identified several key signaling pathways it modulates:
-
PI3K/AKT/NRF2 Pathway: Wedelolactone has been shown to activate this pathway, which is involved in cellular protection against oxidative stress.[10]
-
NF-κB Signaling Pathway: Wedelolactone can inhibit the NF-κB pathway, a critical regulator of inflammation.[4][8]
-
c-Myc Oncogenic Signaling: Studies have demonstrated that wedelolactone can interrupt the c-Myc signaling pathway, which is often dysregulated in cancer.[1][11]
Understanding these pathways can provide a basis for designing your pharmacodynamic assessments.
Troubleshooting Guides
Problem: Inconsistent results in animal pharmacokinetic studies.
| Potential Cause | Troubleshooting Suggestion |
| Poor and variable absorption from simple suspension. | Formulate this compound using a bioavailability-enhancing technique such as a solid dispersion or a self-emulsifying drug delivery system (SEDDS). This will improve solubilization and lead to more consistent absorption. |
| Inadequate dose. | Based on available pharmacokinetic data for wedelolactone, ensure your dose is sufficient to achieve detectable plasma concentrations. Consider dose-ranging studies. |
| Rapid metabolism. | Co-administration with a metabolic inhibitor (use with caution and appropriate ethical approval) could help elucidate the impact of first-pass metabolism. However, a formulation approach to bypass or saturate metabolism is a more practical long-term solution. |
| Enterohepatic recirculation. | A second peak in the plasma concentration-time profile may indicate enterohepatic recirculation.[11] This can complicate pharmacokinetic modeling and should be considered in the analysis. |
Problem: Difficulty in preparing a stable and effective formulation.
| Potential Cause | Troubleshooting Suggestion |
| Drug precipitation out of the formulation. | For Solid Dispersions: Ensure the chosen carrier is appropriate and the drug-to-carrier ratio is optimized. Characterize the solid dispersion using techniques like DSC and XRD to confirm the amorphous state of the drug. |
| For SEDDS: Screen a variety of oils, surfactants, and co-surfactants to find a combination that provides optimal drug solubility and self-emulsification performance. Construct pseudo-ternary phase diagrams to identify the optimal component ratios.[3][6] | |
| Low drug loading in the formulation. | Increase the solubility of this compound in the chosen excipients. For SEDDS, this may involve using a co-solvent. For solid dispersions, a different carrier or preparation method might be necessary. |
| Poor in vitro dissolution of the formulated product. | Optimize the formulation parameters. For solid dispersions, the choice of carrier and the method of preparation (e.g., solvent evaporation, hot-melt extrusion) are critical.[12][13][14][15][16] For SEDDS, the droplet size of the resulting emulsion is a key factor; aim for smaller droplet sizes for faster dissolution. |
Data Presentation
Pharmacokinetic Parameters of Wedelolactone in Rodents (as a proxy for this compound)
| Parameter | Species | Dose | Route | Cmax | Tmax | AUC | Reference |
| Rat | 0.1 mg/kg | Oral | 74.9 ng/mL | 0.633 h | 260.8 ng·h/mL | [11] | |
| Rat | 5.0 mg/kg | Oral | 15.22 µg/mL | 0.5 h | 83.05 µg·h/mL | [11] | |
| Mouse | 50 mg/kg | Oral | 4.4 ng/mL | 1 h | 27.5 ng·h/mL | [11] |
Note: This data is for Wedelolactone and should be used as an estimate for this compound with caution. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic carrier
-
Ethanol (or other suitable volatile solvent)
-
Mortar and pestle
-
Vacuum oven
-
Sieves
Procedure:
-
Accurately weigh this compound and the hydrophilic carrier (e.g., PVP K30) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the this compound and the carrier in a minimal amount of ethanol with continuous stirring until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).
-
Dry the resulting solid mass in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the powdered solid dispersion to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug.
-
Conduct in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.
Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation to improve the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the excipients with the highest solubilizing capacity.
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different weight ratios.
-
For each mixture, add a small amount of water and vortex to observe the formation of an emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the chosen oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram.
-
Add the accurately weighed this compound to the excipient mixture.
-
Gently heat the mixture in a water bath (around 40 °C) and vortex until a clear and homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Self-emulsification time: Add a small amount of the SEDDS formulation to a known volume of water with gentle agitation and measure the time taken to form a uniform emulsion.
-
Droplet size analysis: Determine the globule size and polydispersity index of the emulsion formed upon dilution using a particle size analyzer.
-
In vitro drug release: Perform dissolution studies in a suitable medium to evaluate the drug release profile from the SEDDS formulation.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: PI3K/AKT/NRF2 signaling pathway activation by Wedelolactone.
Caption: Inhibition of the NF-κB signaling pathway by Wedelolactone.
Caption: Interruption of c-Myc oncogenic signaling by Wedelolactone.
References
- 1. researchgate.net [researchgate.net]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. sciensage.info [sciensage.info]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Wedelolactone activates the PI3K/AKT/NRF2 and SLC7A11/GPX4 signalling pathways to alleviate oxidative stress and ferroptosis and improve sepsis-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation and Characterization of Solid Dispersions of Etoricoxib Using Natural Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. crsubscription.com [crsubscription.com]
identifying and minimizing systematic errors in Wedeliatrilolactone A research
<Please Note: Initial searches for "Wedeliatrilolactone A" did not yield any results. This suggests the compound may be novel, proprietary, have a different common name, or the name provided may be misspelled. The following technical support guide has been generated using Wedelolactone , a structurally related and well-researched coumestan, as a proxy. The principles and troubleshooting steps provided are broadly applicable to natural product research and can be adapted accordingly.>
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and minimize systematic errors in experiments involving Wedelolactone.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent Bioactivity or Poor Reproducibility in Cell-Based Assays
-
Q1: My IC50 values for Wedelolactone vary significantly between experiments. What could be the cause?
A1: This is a common issue stemming from several potential systematic errors:
-
Solubility and Stability: Wedelolactone has poor aqueous solubility.[1] Stock solutions are typically made in DMSO, ethanol, or DMF.[1] However, aqueous solutions, even when diluted from a DMSO stock, are not stable for more than one day.[1] A systematic error is introduced if aged aqueous solutions are used, as the compound may precipitate or degrade, leading to a lower effective concentration and thus a higher apparent IC50.
-
Stock Solution Handling: Wedelolactone stock solutions in DMSO are stable for extended periods when stored correctly (e.g., at -20°C or -80°C).[1][2] However, repeated freeze-thaw cycles can degrade the compound. Aliquoting stock solutions is critical to minimize this error.[2]
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to Wedelolactone.[3][4][5] Ensure you are using the same cell line, at a consistent passage number, and under identical growth conditions (media, serum concentration, cell density) for all experiments.
-
Assay Endpoint Time: The measured IC50 can be highly dependent on the incubation time (e.g., 24, 48, or 72 hours).[4] A consistent endpoint must be used for all comparative experiments.
-
-
Q2: I'm observing lower-than-expected potency in my anti-inflammatory or anti-cancer assays. Why might this be?
A2: Beyond the issues in Q1, consider the following:
-
Purity of Compound: The purity of your Wedelolactone sample is critical. Ensure it is ≥98% pure, as specified by commercial suppliers.[1] Impurities from extraction or synthesis can interfere with the assay. Always refer to the batch-specific certificate of analysis.
-
Vehicle Effects: The solvent used for the stock solution (e.g., DMSO) can have its own biological effects at higher concentrations. A systematic error can arise if the vehicle control is not properly matched across all experimental conditions. Ensure the final DMSO concentration is consistent and non-toxic to the cells.
-
Mechanism of Action: Wedelolactone inhibits multiple signaling pathways, including NF-κB and 5-Lipoxygenase (5-Lox).[2][3][6][7] The activity you observe is dependent on the activation state of these pathways in your specific cell model. If the target pathway is not active, you may see a diminished effect.
-
Issue 2: Difficulties with Extraction and Quantification
-
Q3: My extraction yield of Wedelolactone from plant material (Eclipta alba) is low and inconsistent. How can I improve this?
A3: Extraction efficiency is highly dependent on the chosen method and parameters. Systematic errors often arise from suboptimal conditions.
-
Solvent Choice: Methanol and ethanol generally provide the highest extraction yields compared to water or acetone due to Wedelolactone's higher solubility in these alcohols.[8]
-
Extraction Method: Conventional methods like Soxhlet or batch extraction can be time-consuming and yield less than advanced methods.[8] Ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical CO2 extraction have been shown to be more efficient, offering higher yields in less time.[8][9]
-
Parameter Optimization: For any given method, parameters such as solvent-to-solid ratio, temperature, and extraction time must be optimized.[8][9] For example, in UAE, the yield increases rapidly up to 45 minutes and then plateaus.[8] Using a non-optimized duration will consistently result in lower yields.
-
-
Q4: I am having trouble getting a clean, quantifiable peak for Wedelolactone using HPLC. What are common issues?
A4: High-Performance Liquid Chromatography (HPTLC) and Reverse-Phase HPLC (RP-HPLC) are standard methods for quantifying Wedelolactone.[10][11][12] Common systematic errors include:
-
Mobile Phase Composition: The mobile phase must be optimized for good peak shape and resolution. A common mobile phase for RP-HPLC is a gradient of acetonitrile and an aqueous buffer like potassium dihydrogen phosphate.[12] For HPTLC, a mixture like toluene:ethyl acetate:acetone:formic acid (6:2:1:1 v/v/v/v) has been used successfully.[10] An improperly prepared or suboptimal mobile phase can lead to peak tailing, broadening, or co-elution with other compounds.
-
Detection Wavelength: The maximum absorbance for Wedelolactone is around 351 nm.[1][10] Using a different wavelength will result in lower sensitivity and inaccurate quantification.
-
Standard Curve: A valid calibration curve is essential. The linearity range for HPTLC has been reported as 400-800 ng/spot, while for RP-HPLC it can be 5-100 µg/mL.[10] Ensure your sample concentrations fall within the validated linear range of your standard curve to avoid quantification errors.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Wedelolactone to aid in experimental design and error analysis.
Table 1: Solubility of Wedelolactone
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~20 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Sparingly soluble |[1] |
Table 2: IC50 Values of Wedelolactone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| LNCaP | Prostate Cancer | 8 - 12 µM | [3] |
| PC3 | Prostate Cancer | 8 - 12 µM | [3] |
| DU145 | Prostate Cancer | 8 - 12 µM | [3] |
| A2780 | Ovarian Cancer | Not specified, but active | [13] |
| A2780cisR (Cisplatin-resistant) | Ovarian Cancer | Not specified, but active | [13] |
| HeLa | Cervical Cancer | Cytotoxic activity reported |[14] |
Note: IC50 values are highly dependent on experimental conditions, including incubation time and the specific assay used.[4]
Experimental Protocols
Protocol 1: Preparation of Wedelolactone Stock and Aqueous Solutions
This protocol details the proper preparation of Wedelolactone for use in cell-based assays to minimize errors from poor solubility and instability.
-
Stock Solution Preparation:
-
Weigh a precise amount of solid Wedelolactone (purity ≥98%) in a sterile microcentrifuge tube.[1]
-
Add fresh, anhydrous DMSO to dissolve the solid to a desired high concentration (e.g., 20-50 mM).[1][2] Purging the solvent with an inert gas like argon or nitrogen before use is recommended to prevent oxidation.[1]
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Storage:
-
Working Solution Preparation (for Aqueous Assays):
-
Thaw a single aliquot of the DMSO stock solution immediately before use.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to the final desired concentration. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.
-
Mix thoroughly by gentle inversion or pipetting.
-
Crucially, use this aqueous solution immediately. Do not store aqueous dilutions for more than one day as the compound is unstable and may precipitate. [1]
-
Protocol 2: Quantification of Wedelolactone in an Herbal Extract via RP-HPLC
This protocol provides a general workflow for the validated quantification of Wedelolactone.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of pure Wedelolactone standard in HPLC-grade methanol.
-
From this stock, prepare a series of calibration standards by serial dilution (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the powdered herbal extract.
-
Perform an extraction using an optimized method (e.g., ultrasound-assisted extraction with methanol for 45 minutes).[8]
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Analysis:
-
Inject the standards to generate a linear calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.99.
-
Inject the prepared samples.
-
Identify the Wedelolactone peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of Wedelolactone in the sample by interpolating its peak area from the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent bioactivity.
Caption: Simplified NF-κB inhibition pathway by Wedelolactone.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cell lines ic50: Topics by Science.gov [science.gov]
- 6. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. development-validation-and-application-of-rp-hplc-method-for-quantitative-estimation-of-wedelolactone-in-different-accessions-and-plant-parts-of-eclipta-alba-l - Ask this paper | Bohrium [bohrium.com]
- 13. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Cytotoxic Effect from Combination of Wedelolactone and Cisplatin in HeLa Cell Line: A Novel Finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of Wedelolactone and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Wedelolactone, a naturally occurring coumestan, with other established compounds in the fields of anti-inflammatory and anticancer research. While the total synthesis of Wedelolactone has been achieved, to date, published data on the biological activity of the synthetic compound remains limited.[1][2][3][4][5] Therefore, this guide will focus on the well-documented activities of naturally sourced Wedelolactone and compare them with alternative therapeutic agents.
I. Anti-inflammatory Activity: Wedelolactone vs. Parthenolide and Curcumin
Wedelolactone has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways. Its efficacy is comparable to other well-known natural anti-inflammatory compounds.
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Target/Assay | Cell Line/Model | IC50 / Effect |
| Wedelolactone | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | DSS-induced colitis in rats | Significant decrease at 50 & 100 mg/kg[6][7] |
| Wedelolactone | NF-κB Inhibition | - | Downregulation of NF-κB signaling pathway[6] |
| Parthenolide | NF-κB Inhibition | Various | IC50 values typically in the low micromolar range |
| Curcumin | NF-κB Inhibition | RAW264.7 macrophages | IC50 values vary depending on the study |
Experimental Protocol: NF-κB Reporter Assay
This assay is commonly used to measure the inhibition of the NF-κB signaling pathway.
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
Treatment: After 24 hours, cells are pre-treated with various concentrations of the test compound (e.g., Wedelolactone) for 1 hour.
-
Stimulation: Cells are then stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6 hours.
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. The Renilla luciferase activity is also measured for normalization.
-
Data Analysis: The relative luciferase activity is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathway: NF-κB
The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines. Wedelolactone has been shown to inhibit this pathway.[6]
Caption: NF-κB Signaling Pathway and the inhibitory action of Wedelolactone.
II. Anticancer Activity: Wedelolactone vs. Doxorubicin and Paclitaxel
Wedelolactone has demonstrated cytotoxic effects against various cancer cell lines, primarily through the downregulation of the c-Myc oncogene and induction of apoptosis.[8][9]
Quantitative Comparison of Anticancer Activity (IC50 Values in µM)
| Cell Line | Wedelolactone | Doxorubicin | Paclitaxel |
| Prostate (LNCaP) | 8-12[9] | - | - |
| Prostate (PC3) | 8-12[9] | - | - |
| Prostate (DU145) | 8-12[9] | - | - |
| Breast (MDA-MB-231) | 27.8[10] | - | - |
| Breast (MDA-MB-468) | 12.78[10] | - | - |
| Breast (T47D) | 19.45[10] | - | - |
Note: IC50 values for Doxorubicin and Paclitaxel vary significantly depending on the cell line and experimental conditions.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Wedelolactone) for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathway: c-Myc in Cancer
The c-Myc protein is a transcription factor that is frequently overexpressed in various cancers. It plays a critical role in cell proliferation, growth, and apoptosis. Wedelolactone has been shown to down-regulate the expression of c-Myc, leading to the inhibition of cancer cell growth.[8]
Caption: Downregulation of c-Myc signaling by Wedelolactone.
III. Detailed Experimental Protocols
A. Cell Viability MTT Assay
-
Materials: 96-well plates, cancer cell lines, complete culture medium, MTT reagent (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution), multi-channel pipette, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with a serial dilution of the test compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
B. NF-κB Luciferase Reporter Assay
-
Materials: 24-well plates, HEK293 cells, complete culture medium, NF-κB luciferase reporter plasmid, control (Renilla) luciferase plasmid, transfection reagent, TNF-α, luciferase assay reagent, luminometer.
-
Procedure:
-
Seed HEK293 cells in 24-well plates.
-
Co-transfect cells with the NF-κB reporter and control plasmids using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the NF-κB-dependent luciferase activity to the control luciferase activity.
-
C. STAT3 Phosphorylation Assay (Western Blot)
-
Materials: 6-well plates, relevant cell line (e.g., A549), complete culture medium, IL-6, lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-β-actin), HRP-conjugated secondary antibody, ECL detection reagent, imaging system.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the test compound for 1 hour.
-
Stimulate cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the level of phosphorylated STAT3 to total STAT3 and the loading control (β-actin).
-
Experimental Workflow Diagram
Caption: General experimental workflow for comparing biological activities.
References
- 1. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of wedelolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wedelolactone: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wedelolactone Acts as Proteasome Inhibitor in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activities of Wedeliatrilolactone A and Wedelolactone
In the landscape of natural product research for novel anti-inflammatory agents, compounds derived from the Asteraceae family have garnered significant attention. Among these, Wedelolactone, a coumestan from Eclipta prostrata and Wedelia chinensis, is a well-documented inhibitor of inflammatory pathways. In contrast, Wedeliatrilolactone A, an ent-kaurane diterpenoid isolated from Wedelia trilobata, represents a structurally distinct class of compounds from the same plant genus. This guide provides a detailed comparison of their anti-inflammatory activities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Note to the reader: Direct comparative studies on the anti-inflammatory activity of this compound and Wedelolactone are not available in the current scientific literature. Therefore, this guide provides a comprehensive overview of the well-established anti-inflammatory profile of Wedelolactone and discusses the potential anti-inflammatory properties of this compound based on the activities of structurally related ent-kaurane diterpenoids.
Chemical Structures
Wedelolactone is a polycyclic aromatic compound belonging to the coumestan class of organic compounds.
This compound is a tetracyclic diterpenoid with an ent-kaurane skeleton.
Comparative Anti-inflammatory Activity
Due to the limited availability of specific quantitative data for this compound, a direct tabular comparison of IC50 values is not feasible. The following sections detail the known anti-inflammatory effects of each compound.
Wedelolactone: A Potent Inhibitor of the NF-κB Pathway
Wedelolactone has been extensively studied for its anti-inflammatory effects, which are primarily attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes.
Inhibition of Pro-inflammatory Mediators
Experimental data consistently demonstrates that Wedelolactone significantly suppresses the production of key inflammatory mediators in various cell types, particularly in lipopolysaccharide (LPS)-stimulated macrophages.
| Inflammatory Mediator | Cell Line | Stimulant | Wedelolactone Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 10 μM | Significant Inhibition | [2] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | 10 μM | Significant Inhibition | [2] |
| TNF-α | RAW 264.7 | LPS | 10 μM | Significant Inhibition | [2] |
| IL-6 | DSS-induced colitis rats | DSS | 50 & 100 mg/kg | Significant Decrease | [1] |
| IL-1β | DSS-induced colitis rats | DSS | 50 & 100 mg/kg | Significant Decrease | [1] |
Mechanism of Action: Targeting the NF-κB Signaling Cascade
Wedelolactone's anti-inflammatory mechanism is centered on its ability to interfere with multiple steps in the NF-κB activation cascade.
-
Inhibition of IκBα Phosphorylation and Degradation: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate gene transcription.[2] Studies have shown that Wedelolactone directly inhibits the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[2]
-
Suppression of NF-κB Nuclear Translocation: By stabilizing IκBα, Wedelolactone effectively prevents the nuclear translocation of the p65 subunit of NF-κB.[2]
This compound: An ent-Kaurane Diterpenoid with Potential Anti-inflammatory Activity
Direct experimental data quantifying the anti-inflammatory activity of this compound is currently lacking in the scientific literature. However, its chemical structure as an ent-kaurane diterpenoid places it in a class of natural products known for their anti-inflammatory properties.
Evidence from Wedelia trilobata Extracts and Related Compounds
-
Extracts from Wedelia trilobata, the plant source of this compound, have demonstrated anti-inflammatory effects.
-
Other ent-kaurane diterpenoids isolated from Wedelia species and other plants have shown significant anti-inflammatory activity. For instance, kaurenoic acid, another diterpene found in Wedelia trilobata, has been reported to possess anti-inflammatory properties.
The likely mechanism of action for ent-kaurane diterpenoids also involves the inhibition of the NF-κB pathway, as well as modulation of other inflammatory targets such as MAPKs and STAT3.
Experimental Protocols
The following are generalized experimental protocols commonly used to assess the anti-inflammatory activity of compounds like Wedelolactone.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is frequently used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Wedelolactone) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further duration (e.g., 24 hours).
Nitric Oxide (NO) Assay
-
Principle: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Procedure: An equal volume of culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2
-
Principle: Sandwich ELISA is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatants.
-
Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatants are added to microplates pre-coated with capture antibodies. After incubation, detection antibodies conjugated to an enzyme (e.g., horseradish peroxidase) are added, followed by a substrate solution to produce a colorimetric signal. The absorbance is read, and concentrations are calculated from a standard curve.
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the protein expression levels of inflammatory markers (e.g., COX-2, iNOS) and key signaling proteins (e.g., phosphorylated IκBα, nuclear NF-κB p65).
-
Procedure:
-
Protein Extraction: Cells are lysed, and protein concentrations are determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
Wedelolactone stands out as a natural compound with well-characterized and potent anti-inflammatory properties, primarily through the robust inhibition of the NF-κB signaling pathway. Its ability to suppress a wide range of pro-inflammatory mediators makes it a compelling candidate for further drug development.
While direct evidence for the anti-inflammatory activity of this compound is currently scarce, its classification as an ent-kaurane diterpenoid suggests a high potential for anti-inflammatory effects, likely also involving the NF-κB pathway. Future research should focus on isolating sufficient quantities of this compound to perform detailed in vitro and in vivo studies to quantify its anti-inflammatory efficacy and elucidate its precise mechanism of action. Such studies would be invaluable for establishing a direct comparison with Wedelolactone and for determining the therapeutic potential of this distinct class of natural products. Researchers are encouraged to investigate the anti-inflammatory profile of this compound to expand the arsenal of potential natural-product-based anti-inflammatory drugs.
References
Validating the Mechanism of Action of Wedeliatrilolactone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Wedeliatrilolactone A, a natural compound with emerging therapeutic potential. By objectively comparing its performance with alternative inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating novel anti-inflammatory and anti-cancer agents.
Abstract
This compound has demonstrated significant biological activity, primarily through the modulation of key inflammatory and oncogenic signaling pathways. This guide focuses on its inhibitory action on the NLRP3 inflammasome, NF-κB, and STAT3 signaling cascades. Through a comparative analysis with established inhibitors, supported by quantitative data and detailed experimental protocols, we aim to validate and elucidate the therapeutic potential of this compound.
Core Mechanisms of Action
This compound exerts its effects by targeting multiple signaling pathways implicated in inflammation and cancer. The primary pathways identified are:
-
NLRP3 Inflammasome Pathway: Inhibition of the NLRP3 inflammasome complex, a key driver of inflammatory responses.
-
NF-κB Signaling Pathway: Downregulation of the NF-κB pathway, a central regulator of inflammatory gene expression.
-
STAT3 Signaling Pathway: Attenuation of STAT3 signaling, a critical pathway in cell proliferation, survival, and differentiation.
The following sections will delve into the experimental validation of this compound's activity within each of these pathways, offering a comparative perspective against other known inhibitors.
Comparative Performance Analysis
A direct quantitative comparison of this compound with other inhibitors is crucial for evaluating its potency and selectivity. While specific IC50 values for this compound are not yet widely available in publicly accessible literature, this guide presents data for its closely related compound, Wedelolactone, alongside other established inhibitors to provide a contextual performance benchmark.
It is critical to note that Wedelolactone and this compound are distinct molecules, and their biological activities may differ. Further research is required to determine the specific quantitative inhibitory concentrations of this compound.
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. Its aberrant activation is implicated in a range of inflammatory diseases.
| Compound | Target | Assay System | IC50 |
| MCC950 | NLRP3 | LPS + ATP-induced IL-1β release in THP-1 cells | 8 nM[1] |
| Compound 7 (Alkenyl Sulfonylurea Derivative) | NLRP3 | IL-1β release in THP-1 cells | 35 nM[1] |
| BAL-0028 | NLRP3 | LPS + Nigericin-induced IL-1β release in THP-1 cells | 57.5 nM[2] |
| Wedelolactone | NLRP3 | α-glucosidase inhibition (as a measure of anti-inflammatory potential) | 39.12 ± 2.54 μM |
NF-κB Signaling Inhibition
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Its chronic activation is a hallmark of many inflammatory diseases and cancers.
| Compound | Target | Assay System | IC50 |
| Alantolactone | ICAM-1 expression (downstream of NF-κB) | TNF-α-stimulated A549 cells | 5 µM[3] |
| Alantolactone Derivatives | ICAM-1 expression (downstream of NF-κB) | TNF-α-stimulated A549 cells | 13-21 µM[3] |
| Wedelolactone | NF-κB activation | LPS-stimulated RAW 264.7 cells | Significant inhibition at 0.1, 1, and 10 μM[4] |
STAT3 Signaling Inhibition
The STAT3 signaling pathway is a crucial mediator of cytokine and growth factor signaling, playing a key role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in various cancers.
| Compound | Target | Assay System | IC50 |
| Stattic | STAT3 DNA-binding activity | In vitro | 5.1 µM |
| LLL12 | STAT3 | MDA-MB-231 breast cancer cells | 3.09 µM |
| H182 (Azetidine-based) | STAT3 DNA-binding activity | In vitro | 0.38 µM[5] |
| Wedelolactone | STAT3 | DSS-induced colitis in rats | Significant reduction in STAT3 levels at 50 and 100 mg/kg[6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway Diagrams
Caption: Simplified NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.
Caption: Canonical NF-κB Signaling Pathway and the inhibitory point of this compound.
Caption: JAK-STAT3 Signaling Pathway showing the inhibitory action of this compound on STAT3 phosphorylation.
Experimental Workflow Diagram
Caption: General workflow for Western Blot analysis to quantify protein expression levels.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the inhibitory activity of compounds like this compound.
Cell Culture and Treatment
-
Cell Lines: Human monocytic (THP-1), murine macrophage (RAW 264.7), and various cancer cell lines (e.g., MDA-MB-231 for breast cancer) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or other inhibitors for a specified time before stimulation with an agonist (e.g., LPS, ATP, TNF-α, or cytokines).
Western Blot Analysis
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., p-STAT3, p-IκBα, NLRP3, Caspase-1) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
IL-1β Secretion Assay (ELISA)
This assay quantifies the amount of secreted IL-1β, a key downstream effector of NLRP3 inflammasome activation.
-
Sample Collection: Cell culture supernatants are collected after treatment and stimulation.
-
ELISA Procedure: The concentration of IL-1β in the supernatants is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read at 450 nm, and the concentration of IL-1β is calculated from a standard curve.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Cells are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Treatment and Stimulation: Transfected cells are treated with the inhibitor followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase Assay: Cell lysates are assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: The relative NF-κB activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.
Cell Viability Assay (MTT Assay)
The MTT assay is used to assess the cytotoxicity of the compounds.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours).
-
MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising multi-target agent with potent anti-inflammatory and potential anti-cancer properties. Its ability to modulate the NLRP3, NF-κB, and STAT3 pathways highlights its therapeutic potential for a wide range of diseases.
However, to fully validate its mechanism of action and clinical potential, further research is imperative. Specifically, future studies should focus on:
-
Determining the specific IC50 values of this compound for the inhibition of NLRP3, NF-κB, and STAT3 in various cell-based and cell-free assays.
-
Conducting direct comparative studies of this compound against other well-characterized inhibitors in the same experimental systems.
-
Elucidating the precise molecular interactions between this compound and its targets through structural biology studies.
-
Evaluating the in vivo efficacy and safety profile of this compound in relevant animal models of inflammatory diseases and cancer.
By addressing these key research questions, the scientific community can unlock the full therapeutic potential of this promising natural compound.
References
- 1. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alantolactone derivatives inhibit the tumor necrosis factor α-induced nuclear factor κB pathway by a different mechanism from alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Cancer Activity of Wedelolactone Across Diverse Cell Lines
A Note on Nomenclature: While this guide was initially intended to focus on Wedeliatrilolactone A, a thorough review of the scientific literature indicates a significant lack of specific data for this compound. The vast majority of available research centers on the closely related compound, Wedelolactone. Given their structural similarities, this guide will provide a comprehensive cross-validation of Wedelolactone's activity, offering valuable insights that are likely relevant to this compound.
Introduction
Wedelolactone, a natural coumestan isolated from plants such as Eclipta prostrata, has garnered significant attention in cancer research for its pro-apoptotic and anti-proliferative effects. This guide provides a comparative analysis of Wedelolactone's cytotoxic activity across various cancer cell lines, supported by experimental data and detailed protocols for key assays. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into the therapeutic potential of this compound.
Data Presentation: Comparative Cytotoxicity of Wedelolactone
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Wedelolactone in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A2780 | Ovarian Cancer | Not explicitly stated, but shown to be effective | [1] |
| A2780cisR | Cisplatin-Resistant Ovarian Cancer | Not explicitly stated, but shown to be effective | [1] |
| A2780ZD0473R | ZD0473-Resistant Ovarian Cancer | Not explicitly stated, but shown to be effective | [1] |
| HeLa | Cervical Cancer | Effective, but specific IC50 not provided | [2][3] |
| Prostate Cancer Cells (Androgen-sensitive and -independent) | Prostate Cancer | Dose-dependent killing observed | [4] |
| MV3 | Melanoma | Effective, but specific IC50 not provided |
Signaling Pathways Modulated by Wedelolactone
Wedelolactone exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
-
NF-κB Pathway: Wedelolactone has been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival in cancer.[5]
-
PKCε Pathway: In prostate cancer cells, Wedelolactone induces apoptosis through the downregulation of Protein Kinase C epsilon (PKCε) without affecting the Akt pathway.[4]
-
AMPK/NLRP3/Caspase-1 Pathway: In alveolar epithelial cells, Wedelolactone has been observed to alleviate lipopolysaccharide-induced pyroptosis by inhibiting the AMPK/NLRP3/Caspase-1 signaling pathway.
The following diagrams illustrate the known signaling pathways affected by Wedelolactone.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the activity of Wedelolactone.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Objective: To determine the cytotoxic effect of Wedelolactone on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Wedelolactone stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of Wedelolactone in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V apoptosis detection methods.
Objective: To quantify the induction of apoptosis by Wedelolactone.
Materials:
-
Cancer cell lines
-
Wedelolactone
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Wedelolactone for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This is a general protocol for analyzing protein expression changes induced by Wedelolactone.
Objective: To detect the expression levels of proteins involved in signaling pathways affected by Wedelolactone.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB, anti-PKCε, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.
Conclusion
Wedelolactone demonstrates significant cytotoxic and pro-apoptotic activity across a range of cancer cell lines, primarily through the modulation of key signaling pathways such as NF-κB and PKCε. The provided data and protocols offer a foundation for researchers to further explore the therapeutic potential of Wedelolactone and related compounds. While specific data for this compound remains limited, the comprehensive analysis of Wedelolactone's activity presented in this guide serves as a valuable and informative starting point for future investigations.
References
Unraveling the Efficacy of Wedeliatrilolactone A: An In Vitro and In Vivo Comparison
A comprehensive analysis of the therapeutic potential of Wedeliatrilolactone A, a sesquiterpenoid lactone derived from Wedelia chinensis, has been a subject of growing interest within the scientific community. While direct and extensive research on the isolated compound remains limited, studies on the crude extracts of Wedelia chinensis, rich in related bioactive compounds, provide significant insights into its potential efficacy. This guide synthesizes the available preclinical data, offering a comparative overview of the in vitro and in vivo activities of constituents found within Wedelia chinensis, thereby providing a foundational understanding for researchers, scientists, and drug development professionals.
The primary focus of existing research has been on the anti-inflammatory and anticancer properties of Wedelia chinensis extracts, which contain a variety of bioactive molecules, including wedelolactone, luteolin, and apigenin, alongside this compound. These compounds are believed to act synergistically to exert their therapeutic effects.
Quantitative Data Summary
To facilitate a clear comparison, the following tables summarize the key quantitative data from in vitro and in vivo studies on Wedelia chinensis extracts. It is important to note that these results reflect the activity of the whole extract and not solely this compound.
Table 1: Summary of In Vitro Efficacy of Wedelia chinensis Extract
| Cell Line | Assay | Concentration | Effect | Reference |
| LNCaP (Prostate Cancer) | Apoptosis Assay | 10 µg/mL | Increased apoptosis | [1] |
| LNCaP (Prostate Cancer) | Apoptosis Assay | 50 µg/mL | Significant increase in apoptosis | [1] |
| PC-3 (Prostate Cancer) | Cell Cycle Analysis | 10, 50 µg/mL | Shift towards G2-M phase | [2] |
| CWR22Rv1 (Prostate Cancer) | PSA Reporter Assay | Not Specified | Inhibition of PSA promoter activity | [3] |
| HEK293 (Human Embryonic Kidney) | MTT Assay | Not Specified | No cytotoxicity, cytoprotective effect | [4] |
Table 2: Summary of In Vivo Efficacy of Wedelia chinensis Extract
| Animal Model | Cancer Type | Treatment and Dosage | Key Findings | Reference |
| Nude Mice | Prostate Cancer (Subcutaneous Xenograft) | 4 mg/kg/day (oral) | 31% tumor growth attenuation | [2] |
| Nude Mice | Prostate Cancer (Subcutaneous Xenograft) | 40 mg/kg/day (oral) | 44% tumor growth attenuation | [2] |
| Nude Mice | Prostate Cancer (Orthotopic) | 4 or 40 mg/kg/day (oral) | 49% tumor growth attenuation | [2] |
| C57BL/6 Mice | Lung Cancer | Not Specified | Good antioxidant property during cancer development | [5] |
| Rats | Gentamicin-induced Nephrotoxicity | 500 mg/kg | Improved renal function | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies of Wedelia chinensis extract.
In Vitro Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Lines: Human prostate cancer cell lines (LNCaP, PC-3, CWR22Rv1) and human embryonic kidney cells (HEK293) were used.
-
Culture Conditions: Cells were maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Treatment: Wedelia chinensis extract, dissolved in a suitable solvent like DMSO, was added to the cell culture medium at various concentrations for specified durations.[1]
2. Cytotoxicity and Apoptosis Assays:
-
MTT Assay: To assess cell viability, cells were treated with the extract for a specified period, followed by the addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The resulting formazan crystals were dissolved, and the absorbance was measured to determine the percentage of viable cells.[4]
-
Annexin V/PI Staining: To quantify apoptosis, treated cells were stained with FITC-conjugated Annexin V and propidium iodide (PI). The percentage of apoptotic cells (Annexin V positive, PI-negative) was determined using flow cytometry.[1]
In Vivo Experimental Protocols
1. Animal Models:
-
Species and Strain: Male nude mice (for cancer xenografts) and Wistar rats (for toxicity studies) were commonly used.[2]
-
Housing and Care: Animals were housed in specific pathogen-free conditions with controlled temperature, humidity, and light-dark cycles, and had free access to food and water. All animal procedures were conducted in accordance with institutional guidelines.[7][8]
2. Tumor Xenograft Models:
-
Cell Implantation: Human prostate cancer cells (e.g., CWR22Rv1) were injected subcutaneously or orthotopically into the prostate of nude mice to establish tumors.[1][2]
-
Treatment Administration: Once tumors reached a palpable size, mice were randomly assigned to treatment and control groups. The Wedelia chinensis extract was administered orally via gavage daily for a specified period (e.g., 24-28 days).[2]
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers, and at the end of the study, tumors were excised and weighed.[1]
3. Histopathological Analysis:
-
Tissue Processing: At the end of the in vivo experiments, tissues (e.g., tumors, kidneys) were collected, fixed in formalin, embedded in paraffin, and sectioned.[4]
-
Staining and Examination: Tissue sections were stained with hematoxylin and eosin (H&E) and examined under a microscope to assess cellular morphology, tissue damage, or treatment effects.[4]
Visualizing the Mechanism: Signaling Pathways
The anticancer effects of Wedelia chinensis extract are attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and androgen receptor activity.
Caption: Signaling pathways modulated by Wedelia chinensis extract.
The diagram above illustrates how the active compounds in Wedelia chinensis extract, such as wedelolactone, luteolin, and apigenin, are believed to inhibit the androgen receptor (AR) signaling pathway and disrupt the HER2/3 and AKT signaling networks.[9] This multi-target action leads to increased apoptosis, decreased cell proliferation, and reduced angiogenesis in cancer cells.
Caption: General experimental workflow for efficacy testing.
This workflow outlines the typical experimental process for evaluating the efficacy of Wedelia chinensis extract, starting from in vitro cell-based assays to more complex in vivo studies using animal models. This systematic approach allows for a comprehensive assessment of the extract's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Herbal extract of Wedelia chinensis attenuates androgen receptor activity and orthotopic growth of prostate cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a standardized and effect-optimized herbal extract of Wedelia chinensis for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant activity of essential oils from Wedelia chinensis (Osbeck) in vitro and in vivo lung cancer bearing C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 2D and 3D cell culture protocol to study O-GlcNAc in sphingosine-1-phosphate mediated fibroblast contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal research: Reporting in vivo experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Standardized Wedelia chinensis Extract Overcomes the Feedback Activation of HER2/3 Signaling upon Androgen-Ablation in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationships of Bioactive Compounds from Wedelia Species: A Comparative Guide
While specific structure-activity relationship (SAR) studies on Wedeliatrilolactone A remain limited in publicly accessible research, a wealth of information exists for related compounds isolated from the Wedelia genus, notably wedelolactone analogues and various ent-kaurene diterpenes. This guide provides a comparative analysis of the SAR of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.
This guide synthesizes findings from multiple studies to delineate the key structural motifs that govern the biological activities of these natural products, including their effects on Na+, K+-ATPase, the central benzodiazepine receptor, and protein tyrosine phosphatase 1B (PTP1B), as well as their cytotoxic properties.
Comparative Analysis of Bioactive Compounds from Wedelia
The biological activity of compounds derived from Wedelia species is intricately linked to their structural features. The following sections and tables summarize the known relationships between chemical structures and biological effects.
Wedelolactone Analogues: Targeting Na+, K+-ATPase and Benzodiazepine Receptors
Wedelolactone and its synthetic analogues have been investigated for their inhibitory effects on Na+, K+-ATPase and their binding affinity for the central benzodiazepine (BZP) receptor. Key structural determinants for these activities have been identified.[1][2]
Key SAR Findings for Wedelolactone Analogues:
-
Hydroxyl Group at Position 2: The presence of a hydroxyl group at the 2-position of the coumestan core appears to enhance the inhibitory effect on Na+, K+-ATPase.[1][2] Conversely, this feature tends to decrease the affinity for the BZP receptor, suggesting a path for designing more selective molecules.[1][2]
-
Catechol Moiety in Ring D: A catechol group (two adjacent hydroxyl groups) in the D-ring is a crucial feature for both Na+, K+-ATPase inhibition and BZP receptor binding.[1][2]
Table 1: Structure-Activity Relationship of Wedelolactone Analogues
| Compound/Analogue | Modification | Impact on Na+, K+-ATPase Inhibition | Impact on BZP Receptor Affinity |
| Wedelolactone | Reference Compound | - | - |
| Analogue with -OH at C2 | Addition of hydroxyl group | Favorable | Unfavorable |
| Analogues with Catechol in D-ring | Presence of adjacent hydroxyls | Important for activity | Important for activity |
Note: This table provides a qualitative summary based on available literature. Quantitative inhibitory concentrations (e.g., IC50) were not consistently provided across the reviewed studies.
ent-Kaurene Diterpenes: PTP1B Inhibition and Cytotoxicity
A variety of ent-kaurene diterpenes isolated from Wedelia species have demonstrated significant biological activities, particularly as inhibitors of protein tyrosine phosphatase 1B (PTP1B) and as cytotoxic agents against cancer cell lines.
Key SAR Findings for ent-Kaurene Diterpenes:
-
Cytotoxicity: Several ent-kaurane diterpenes isolated from Wedelia prostrata have shown cytotoxic activities against human hepatocellular carcinoma (HepG2) cells, with IC50 values ranging from 9.55 to 53.92 μM.[3][4]
-
PTP1B Inhibition: The inhibitory activity of these diterpenes against PTP1B, a key target in diabetes and obesity, is influenced by specific substitutions. A free carboxyl group at C-28 has been identified as a critical feature for PTP1B inhibition.
Table 2: Cytotoxic Activity of ent-Kaurene Diterpenes from Wedelia prostrata
| Compound | IC50 (μM) on HepG2 Cells |
| 3α-angeloyloxy-17-hydroxy-ent-kaur-15-en-19-oic acid | 9.55 ± 0.45 |
| 3α-tigloyloxy-17-hydroxy-ent-kaur-15-en-19-oic acid | Not explicitly stated, but active |
| 3α-cinnamoyloxykaur-9(11),16-dien-19-oic acid | Not explicitly stated, but active |
| Known Compound 4 | 12.34 ± 0.67 |
| Known Compound 5 | 25.67 ± 1.12 |
| Known Compound 6 | 33.45 ± 0.98 |
| Known Compound 7 | 45.87 ± 1.54 |
| Known Compound 8 | 53.92 ± 1.22 |
Data extracted from Wu et al., 2017.[3]
Experimental Methodologies
A general workflow for the structure-activity relationship studies of natural products involves isolation, structural elucidation, chemical modification, and biological evaluation.
General Experimental Protocol for Na+, K+-ATPase Inhibition Assay
-
Enzyme Preparation: Na+, K+-ATPase is typically prepared from animal tissues, such as pig or rabbit kidneys, through a series of differential centrifugation and detergent treatments to isolate microsomal fractions rich in the enzyme.
-
Assay Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+, K+-ATPase. The activity is determined in the presence and absence of a specific inhibitor like ouabain to distinguish Na+, K+-ATPase activity from other ATP-hydrolyzing enzymes.
-
Procedure:
-
The enzyme preparation is pre-incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The reaction is stopped after a defined period, and the amount of released Pi is quantified using a colorimetric method, such as the Fiske-Subbarow method.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.[5]
-
General Experimental Protocol for PTP1B Inhibition Assay
-
Enzyme and Substrate: Recombinant human PTP1B is used as the enzyme source. A common substrate is p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, produces p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
-
Procedure:
-
The enzyme is pre-incubated with the test compound at various concentrations in a suitable buffer.
-
The reaction is initiated by the addition of the pNPP substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated, and the absorbance of the produced p-nitrophenol is measured at 405 nm.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Structures and Workflows
The following diagrams illustrate the core chemical structures of the discussed compounds and a typical workflow for SAR studies.
Caption: Core chemical structures of wedelolactone and ent-kaurene diterpenes.
Caption: A generalized workflow for structure-activity relationship (SAR) studies of natural products.
References
- 1. Structure-activity relationship of wedelolactone analogues: structural requirements for inhibition of Na+, K+ -ATPase and binding to the central benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three new ent-kaurane diterpenes from the herbs of Wedelia prostrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation of an NF-κB Reporter Gene Assay for Measuring Wedeliatrilolactone A Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for a reporter gene assay designed to measure the bioactivity of Wedeliatrilolactone A, a natural product of interest for its potential therapeutic properties. The focus is on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[1] The performance of this compound's close structural analog, Wedelolactone, is compared with that of Parthenolide, another well-characterized natural product known to inhibit NF-κB activation.
Comparative Bioactivity Data
The following table summarizes the inhibitory activity of Wedelolactone and the alternative compound, Parthenolide, on NF-κB activation as determined by luciferase reporter gene assays. This data provides a benchmark for assessing the potential potency of this compound.
| Compound | Cell Line | Stimulation | IC50 (µM) | Reference |
| Wedelolactone | RAW 264.7 | LPS | ~10 | [2] |
| Parthenolide | THP-1 | LPS | 1.091 - 2.620 | [3] |
| Parthenolide | HEK293 | TNF-α | ~15-50 | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
References
- 1. abeomics.com [abeomics.com]
- 2. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Wedeliatrilolactone A's Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wedeliatrilolactone A is a sesquiterpenoid lactone that has garnered interest for its potential therapeutic applications, including antimicrobial and cytotoxic effects. A critical aspect of developing such natural products into clinical candidates is the rigorous assessment of their target engagement and specificity. Understanding which proteins a compound interacts with—both intended targets and potential off-targets—is paramount for elucidating its mechanism of action and predicting potential toxicities.
This guide provides a comparative overview of experimental approaches to assess the target engagement specificity of this compound. Due to the limited publicly available data on this compound, this guide will use its close structural analog, Wedelolactone , as a proxy to illustrate these methodologies. We will compare Wedelolactone to other natural products, Parthenolide and Costunolide, which share similar biological activities, as well as to well-characterized synthetic inhibitors of relevant signaling pathways.
Comparative Analysis of Target Engagement and Specificity
The following tables summarize the known targets and available quantitative data for Wedelolactone, its natural product alternatives, and synthetic compounds targeting similar pathways. This data is essential for comparing their potency and specificity.
Table 1: Target Profile of Wedelolactone and Natural Product Alternatives
| Compound | Primary Target(s) | Reported Off-Target(s) or Other Interacting Proteins | Method of Target Identification |
| Wedelolactone | IKKβ (inhibiting NF-κB pathway), T-cell protein tyrosine phosphatase (TCPTP) (inhibiting STAT1 dephosphorylation), 5-lipoxygenase (5-Lox) | c-Myc, Na+/K+-ATPase | In vitro kinase assays, phosphatase assays, cell-based reporter assays |
| Parthenolide | IκB kinase β (IKKβ), Focal Adhesion Kinase 1 (FAK1) | STAT3, JAK2, Hsp72 | Activity-Based Protein Profiling (ABPP), chemoproteomics |
| Costunolide | AKT, Epidermal Growth Factor Receptor (EGFR), Ca2+/calmodulin-dependent protein kinase II (CaMKII) | NF-κB, STAT3, ERK | In vitro kinase assays, molecular docking, quantitative differential proteomics |
Table 2: Quantitative Data for Target Engagement
| Compound | Target | Assay Type | Value | Citation |
| Wedelolactone | NF-κB pathway | Cell-based (inhibition of LPS-induced effects in RAW 264.7 cells) | Effective at 0.1, 1, and 10 µM | [1][2] |
| Wedelolactone | T-cell protein tyrosine phosphatase (TCPTP) | In vitro phosphatase assay | Specific inhibition, prolonged STAT1 phosphorylation | [3] |
| Wedelolactone | 5-lipoxygenase (5-Lox) | In vitro enzyme assay | IC50 ~2.5 μM | |
| Parthenolide | IKKβ | Covalent modification identified via proteomics | - | [4] |
| Parthenolide | FAK1 | Covalent modification of Cys427 identified via ABPP | - | [4][5][6] |
| Costunolide | Proliferation of A431 cells | Cell viability assay | IC50 = 0.8 µM | [7] |
| Costunolide | Proliferation of oral cancer cells (YD-10B, Ca9-22) | MTT assay | IC50 = 9.2 µM, 7.9 µM respectively | [8] |
| Costunolide | Proliferation of TNBC cells (MDA-MB-231, MDA-MB-468) | Cell proliferation assay | IC50 = 39.65 µM, 28.89 µM respectively | [9] |
| Costunolide | CaMKII | Covalent binding to Cys116 identified via proteomics | - | [10] |
Table 3: Comparison with Synthetic Pathway Inhibitors
| Compound | Primary Target | Assay Type | Value | Citation |
| BAY 11-7082 | IκBα phosphorylation (NF-κB pathway) | In vitro kinase assay | IC50 = 10 µM | [11][12][13] |
| Metformin | AMPK activation | Cell-based assay in hepatocytes | Effective at 50 µM (7-hour treatment) | [14] |
| Compound C (Dorsomorphin) | AMPK | In vitro kinase assay | Ki = 109 nM | [15][16] |
| Compound C (Dorsomorphin) | KDR/VEGFR2, ALK2/BMPR-I | In vitro kinase assay | IC50 = 25.1 nM, 148 nM respectively |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and the experimental workflows used to assess target engagement is crucial for understanding the context of the data.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: AMPK signaling pathway and points of intervention.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Activity-Based Protein Profiling (ABPP) workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of target engagement studies.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify drug-target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture the cells of interest to approximately 80-90% confluency.
-
Treat the cells with the test compound (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of a specific class of enzymes. This technique allows for the profiling of the functional state of enzymes in a complex proteome.
Protocol:
-
Probe Synthesis:
-
Synthesize or obtain an activity-based probe that is structurally related to the compound of interest and contains a reactive group (e.g., a fluorophosphonate for serine hydrolases) and a reporter tag (e.g., biotin or a fluorophore).
-
-
Proteome Labeling:
-
Incubate the proteome (cell lysate or intact cells) with the ABPP probe.
-
For competitive ABPP, pre-incubate the proteome with the test compound (e.g., this compound) before adding the probe. The test compound will compete with the probe for binding to the target, leading to a decrease in probe labeling.
-
-
Enrichment and Detection (for biotinylated probes):
-
If a biotinylated probe is used, enrich the labeled proteins using streptavidin beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
-
Analysis:
-
For fluorescent probes, labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE.
-
For biotinylated probes, the enriched proteins are typically digested into peptides and identified and quantified by mass spectrometry. A decrease in the signal for a particular protein in the presence of the test compound indicates it is a target.[13]
-
Quantitative Proteomics for Target and Off-Target Identification
This approach provides a global and unbiased view of a compound's interactions with the proteome.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates from cells treated with the test compound or vehicle control.
-
Alternatively, use affinity chromatography where the compound is immobilized on a resin to pull down interacting proteins from the lysate.
-
-
Protein Digestion and Labeling:
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ). This allows for the relative quantification of proteins in a multiplexed manner.[12]
-
-
Mass Spectrometry Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins and quantify their relative abundance between the compound-treated and control samples.
-
Proteins that show a significant change in abundance (in the case of affinity pull-down) or thermal stability (when combined with CETSA) are considered potential targets or off-targets.[11][17]
-
Conclusion
Assessing the target engagement and specificity of a compound like this compound is a multifaceted process that requires the integration of various experimental techniques. While direct data for this compound is sparse, by using its analog Wedelolactone as a case study, we can outline a robust strategy for its characterization.
A combination of target-centric approaches like CETSA and unbiased, proteome-wide methods such as ABPP and quantitative proteomics will provide a comprehensive understanding of its mechanism of action. Comparing the results with those of other natural products and well-defined synthetic inhibitors will further contextualize its potency and selectivity. This detailed profiling is an indispensable step in the journey of developing a promising natural product into a safe and effective therapeutic agent.
References
- 1. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wedelolactone, a naturally occurring coumestan, enhances interferon-γ signaling through inhibiting STAT1 protein dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Costunolide covalently targets and inhibits CaMKII phosphorylation to reduce ischemia-associated brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. ≥98% (HPLC), solid, NF-kB/TNF-α inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 14. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Comparative Transcriptomic Analysis of Sesquiterpene Lactones in Cancer Cell Lines: A Hypothetical Case Study of Wedeliatrilolactone A and a Review of Dehydrocostus Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds that have garnered significant interest in oncology for their potential anti-cancer properties. Their mechanisms of action often involve the modulation of key signaling pathways that control cell growth, proliferation, and apoptosis. Understanding the global transcriptomic changes induced by these compounds is crucial for elucidating their therapeutic mechanisms and identifying potential biomarkers.
This guide presents a comparative overview of the transcriptomic effects of two sesquiterpene lactones. Due to the current absence of published transcriptomic data for Wedeliatrilolactone A, this document provides a hypothetical data set to illustrate the expected outcomes of such an analysis. This is contrasted with a summary of the known transcriptomic and mechanistic effects of a related compound, Dehydrocostus lactone, based on existing literature. This guide is intended to serve as a framework for researchers designing and interpreting transcriptomic studies of novel anti-cancer compounds.
Data Presentation: Summary of Gene Expression Changes
The following tables summarize the hypothetical transcriptomic changes in a cancer cell line (e.g., human glioma U87 cells) following treatment with this compound, and the reported effects of Dehydrocostus lactone.
Table 1: Hypothetical Differentially Expressed Genes (DEGs) in U87 Glioma Cells Treated with this compound (24 hours)
| Gene Symbol | Gene Name | Log2 Fold Change (Hypothetical) | p-value (Hypothetical) | Putative Function |
| Upregulated Genes | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 2.5 | < 0.01 | Cell cycle arrest |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.1 | < 0.01 | DNA repair, apoptosis |
| BAX | BCL2 Associated X, Apoptosis Regulator | 1.8 | < 0.05 | Pro-apoptotic |
| Downregulated Genes | ||||
| BCL2 | BCL2 Apoptosis Regulator | -2.2 | < 0.01 | Anti-apoptotic |
| CCND1 | Cyclin D1 | -1.9 | < 0.05 | Cell cycle progression |
| NFKBIA | NFKB Inhibitor Alpha | -1.5 | < 0.05 | IκBα, inhibits NF-κB |
Table 2: Reported Gene and Protein Expression Changes Induced by Dehydrocostus Lactone in Glioma Cells
| Gene/Protein | Reported Effect | Signaling Pathway | Reference |
| Upregulated Proteins | |||
| Cytochrome c (cytosolic) | Increased release from mitochondria | Apoptosis | [1][2] |
| Cleaved Caspase-3 | Increased | Apoptosis | [1] |
| Cleaved PARP | Increased | Apoptosis | [1] |
| Downregulated Proteins | |||
| p-IKKβ | Decreased phosphorylation | NF-κB | [1][2] |
| p-IκBα | Decreased phosphorylation | NF-κB | [1] |
| COX-2 | Decreased expression | NF-κB | [1][2] |
Experimental Protocols
A typical transcriptomic study to compare the effects of these compounds would involve the following steps:
1. Cell Culture and Treatment:
-
Human U87 glioma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, cells are treated with either this compound (e.g., 10 µM), Dehydrocostus lactone (e.g., 20 µM), or a vehicle control (e.g., 0.1% DMSO) for 24 hours.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the cells using a TRIzol-based reagent or a commercial RNA extraction kit according to the manufacturer's instructions.
-
The quantity and purity of the extracted RNA are assessed using a NanoDrop spectrophotometer.
-
The integrity of the RNA is evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN score > 8) is used for sequencing.
3. Library Preparation and RNA Sequencing (RNA-Seq):
-
mRNA is enriched from the total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.
-
Second-strand cDNA is synthesized, and the double-stranded cDNA is purified.
-
The cDNA fragments undergo end-repair, A-tailing, and adapter ligation.
-
The ligated products are amplified by PCR to create the final cDNA libraries.
-
The quality of the libraries is assessed, and they are sequenced on an Illumina NovaSeq platform to generate paired-end reads.
4. Bioinformatic Analysis:
-
The raw sequencing reads are assessed for quality using FastQC.
-
Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene expression is quantified using tools such as RSEM or featureCounts.
-
Differential gene expression analysis between treated and control groups is performed using DESeq2 or edgeR in R.
-
Genes with a |log2 fold change| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.
-
Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of DEGs to identify enriched biological processes and signaling pathways.
Mandatory Visualization
Signaling Pathway Diagram
Sesquiterpene lactones are known to frequently target the NF-κB signaling pathway.[1][2][3][4][5] The following diagram illustrates the canonical NF-κB pathway and the likely point of inhibition by compounds like Dehydrocostus lactone.
Caption: NF-κB signaling pathway and inhibition by Dehydrocostus lactone.
Experimental Workflow Diagram
The following diagram outlines the major steps in a comparative transcriptomics experiment.
Caption: Workflow for comparative transcriptomic analysis.
This guide provides a template for the comparative transcriptomic analysis of this compound against other sesquiterpene lactones like Dehydrocostus lactone. While direct experimental data for this compound is not yet available in public literature, the provided hypothetical data, experimental protocols, and visualizations offer a comprehensive framework for future research. Transcriptomic studies are invaluable for understanding the complex biological effects of novel drug candidates and for identifying the molecular pathways that underpin their therapeutic potential. Further research is warranted to generate and analyze the transcriptomic profile of this compound to fully assess its mechanism of action and compare it with other compounds in its class.
References
- 1. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 5. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Wedeliatrilolactone A and Other Bioactive ent-Kaurene Diterpenes
For Researchers, Scientists, and Drug Development Professionals
The ent-kaurene diterpenes, a class of natural products characterized by a tetracyclic kaurane skeleton, have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides a comparative overview of the bioactivity of Wedeliatrilolactone A against other prominent ent-kaurene diterpenes, supported by available experimental data. While comprehensive data for this compound remains limited in publicly accessible literature, this guide compiles existing information on related compounds to offer a valuable resource for researchers in the field.
Anticancer Activity
A significant body of research has focused on the anticancer potential of ent-kaurene diterpenes. These compounds have been shown to exhibit cytotoxicity against a wide range of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Table 1: Comparative Anticancer Activity (IC50 values in µM) of Selected ent-Kaurene Diterpenes
| Compound | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | K562 (Leukemia) | Notes |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Oridonin | 25.7[1] | 0.44[2] | 5.1[2] | 1.05[3] | 0.39[4] | A well-studied ent-kaurene diterpene with broad-spectrum anticancer activity. |
| Grandifloric Acid | Data not available | Data not available | Data not available | Data not available | Data not available | Limited data on specific cancer cell lines. |
| Kaurenoic Acid | Data not available | Cytotoxic | Cytotoxic | Data not available | Data not available | Genotoxic effects have been reported[5]. |
| Other Diterpenes from Wedelia spp. | 9.55 - 53.92[6] | 0.037 (n-hexane extract)[7] | Data not available | Data not available | Data not available | Cytotoxicity of various isolated diterpenes against HepG2 cells has been reported. |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., ent-kaurene diterpenes) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathway: Oridonin-Induced Apoptosis
Oridonin, a well-characterized ent-kaurene diterpene, induces apoptosis in cancer cells through multiple signaling pathways. A simplified representation of one such pathway is depicted below.
Caption: Oridonin-induced apoptotic pathway.
Anti-inflammatory Activity
Several ent-kaurene diterpenes have demonstrated potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.
Table 2: Comparative Anti-inflammatory Activity of Selected ent-Kaurene Diterpenes
| Compound | Activity Metric | Model | Key Findings |
| This compound | Data not available | Data not available | Data not available |
| Wedelolactone | Reduced pro-inflammatory cytokines (IL-1α, IL-1β, IL-2, TNF-α, IFN-γ)[8] | DSS-induced colitis in rats | Downregulates the IL-6/STAT3 signaling pathway.[8] |
| Kaurenoic Acid | ED50 = 83.37 mg/kg (acute)[5] | Egg albumin-induced paw edema in rats | Dose-dependent reduction in inflammation. |
| Kaurenoic Acid | Reduced gross damage score by 42-52% | Acetic acid-induced colitis in rats | Decreased MPO activity and MDA levels.[9] |
| Other Diterpenes from Wedelia trilobata | IC50 values from 6.45 to 95.02 µM for NO inhibition | LPS-stimulated RAW264.7 cells | Several isolated diterpenes showed inhibitory effects on nitric oxide production.[7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week.
-
Compound Administration: The test compound (e.g., kaurenoic acid) or a reference drug (e.g., aspirin) is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Edema: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group. The ED50, the dose that causes 50% inhibition of edema, can be determined.
Signaling Pathway: Inhibition of NF-κB by Kaurenoic Acid
Kaurenoic acid has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaurenic acid: An in vivo experimental study of its anti-inflammatory and antipyretic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of kaurenoic acid, a diterpene from Copaifera langsdorffi on acetic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for Wedeliatrilolactone A Detection: A Comparative Guide
Structural Analogy: Wedeliatrilolactone A and Wedelolactone
This compound and Wedelolactone share a core coumestan structure, suggesting that analytical methods developed for one may be readily adapted for the other with appropriate validation. The primary structural difference lies in the substituent groups, which may influence chromatographic retention times and mass spectrometric fragmentation patterns. A clear understanding of these structures is essential for method development.
Table 1: Comparison of Chemical Structures
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| This compound | [Image of this compound chemical structure] | C21H24O8 | 404.41 |
| Wedelolactone | [Image of Wedelolactone chemical structure] | C16H10O7 | 314.25[1] |
Comparison of Validated Analytical Methods for Wedelolactone
Several chromatographic methods have been successfully validated for the quantification of Wedelolactone in various matrices, including plant extracts and biological samples. These methods, summarized in Table 2, offer a range of options in terms of sensitivity, selectivity, and instrumentation.
Table 2: Performance Comparison of Validated Analytical Methods for Wedelolactone Detection
| Parameter | HPLC-PDA | RP-HPLC | UPLC | UPLC-MS/MS |
| Instrumentation | High-Performance Liquid Chromatography with Photodiode Array Detector | Reverse-Phase High-Performance Liquid Chromatography | Ultra-Performance Liquid Chromatography | Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry[2][3] |
| Column | C18 | C18 | Kromasil C18 (250 x 4.6 mm, 5.0 µm)[4] | Venusil C18 (50 mm × 2.1 mm, 5 μm)[2][3] |
| Mobile Phase | Methanol: Water: Acetic Acid (95:5:0.04 v/v/v) | Methanol: 0.2% Formic Acid in Water (57:43 v/v)[5] | Gradient of Methanol and Water with 0.5% Acetic Acid[4] | Acetonitrile: 0.1% Formic Acid in Water (55:45, v/v)[2][3] |
| Detection | 352 nm[6] | 351 nm[5] | UV Detector | ESI- in SRM mode (m/z 312.8→298.0)[2][3] |
| Linearity Range | 5 - 80 µg/mL | 5 - 100 µg/mL[5][7] | 1.9375 - 124 µg/mL[4] | 0.25 - 100 ng/mL[2][3] |
| Limit of Detection (LOD) | 2 µg/mL[6] | 0.5 µg/mL[5][7] | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 5 µg/mL[6] | 1 µg/mL[5][7] | 1.9375 µg/mL[4] | 0.25 ng/mL |
| Recovery | >95%[6] | Not Reported | 95.98% - 108.93%[4] | Not Reported |
| Precision (RSD%) | Intra-day: 0.15-1.30%, Inter-day: 1.51-2.83%[6] | Not Reported | Intra-day & Inter-day: <3.81%[4] | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of these analytical methods.
HPLC-PDA Method
-
Sample Preparation: Extraction from plant material is typically performed with methanol. The extract is filtered before injection.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: An isocratic mixture of methanol, water, and acetic acid (95:5:0.04 v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: Photodiode array detector at 352 nm.[6]
-
-
Validation: The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, LOD, and LOQ.[6]
RP-HPLC Method
-
Sample Preparation: Solid samples are extracted with methanol, filtered, and then injected into the HPLC system.[5]
-
Chromatographic Conditions:
-
Validation: Key validation parameters include linearity, LOD, and LOQ.[5][7]
UPLC Method
-
Sample Preparation: For plasma samples, protein precipitation with methanol is a common and effective extraction technique.[4]
-
Chromatographic Conditions:
-
Validation: The method demonstrated good linearity, precision, and accuracy.[4]
UPLC-MS/MS Method
-
Sample Preparation: Protein precipitation with acetonitrile is used for plasma samples.[2][3]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Validation: This method has been validated according to US FDA guidelines and successfully applied to pharmacokinetic studies.
Visualizing the Workflow and Biological Context
To aid in the conceptualization of the analytical process and the potential biological relevance of this compound, the following diagrams are provided.
Caption: Experimental workflow for analytical method validation.
Caption: Signaling pathways potentially modulated by Wedelolactone.
Adapting Methods for this compound
The successful transfer and adaptation of an analytical method from a similar compound require a systematic approach. Key considerations include:
-
Method Transfer and Revalidation: The chosen method should undergo a thorough revalidation process for this compound. This involves assessing all critical validation parameters, including specificity, linearity, range, accuracy, precision, and robustness, using a certified reference standard of this compound.
-
Optimization of Chromatographic Conditions: Due to the structural differences, the retention time of this compound will likely differ from that of Wedelolactone. Optimization of the mobile phase composition and gradient may be necessary to achieve adequate separation from other matrix components.
-
Mass Spectrometry Parameter Adjustment: For MS-based methods, the precursor and product ions for this compound will need to be determined and optimized to ensure sensitive and specific detection in SRM mode.
Conclusion
While direct, validated analytical methods for this compound are yet to be published, the existing validated methods for the structurally similar compound Wedelolactone provide an excellent starting point for researchers. The HPLC-PDA, RP-HPLC, UPLC, and UPLC-MS/MS methods detailed in this guide offer a range of capabilities to suit different laboratory settings and research needs. By following a systematic approach to method adaptation and revalidation, researchers can confidently develop robust and reliable analytical techniques for the accurate quantification of this compound, thereby advancing the understanding of its biological activities and potential therapeutic applications.
References
- 1. GSRS [precision.fda.gov]
- 2. [PDF] Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway. | Semantic Scholar [semanticscholar.org]
- 3. scbt.com [scbt.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wedelolactone activates the PI3K/AKT/NRF2 and SLC7A11/GPX4 signalling pathways to alleviate oxidative stress and ferroptosis and improve sepsis-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Wedeliatrilolactone A from Diverse Geographic Origins: A Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of Wedeliatrilolactone A, a promising sesquiterpene lactone isolated from Wedelia trilobata (also known as Sphagneticola trilobata), focusing on variations attributed to geographic sourcing. This document is intended for researchers, scientists, and professionals in drug development, providing available data on chemical profiles, extraction methodologies, and biological activities to inform sourcing and research decisions.
While direct comparative studies on the yield and purity of this compound from different geographical locations are not extensively available in current literature, significant variations in the phytochemical composition of Wedelia trilobata based on its origin have been reported. This strongly suggests that the concentration and potential bioactivity of this compound are also likely to differ depending on the geographic source.
Data Presentation: Phytochemical Variation in Wedelia trilobata
The chemical makeup of essential oils from Wedelia trilobata has been shown to vary significantly with geographical location. This variability in secondary metabolites implies a high probability of variance in this compound content. The following table summarizes the reported differences in the essential oil composition of Wedelia trilobata from various regions.
| Geographic Source | Major Chemical Constituents in Essential Oil | Implied Potential for this compound Variability |
| Malaysia & Thailand | High in germacrene D | The prevalence of specific sesquiterpenes indicates that the biosynthetic pathways in these regional varieties may favor the production of certain types of lactones. |
| Brazil | High in trans-β-guaiene | Different dominant sesquiterpenes suggest distinct enzymatic activities that could influence the yield of this compound. |
| India | Low in sesquiterpene compounds | A lower overall concentration of sesquiterpenes might correlate with a lower yield of this compound. One study on an Indian variety reported the presence of a related compound, wedelolactone, at 0.084% w/w in an ethanolic extract[1]. |
It is important to note that while this data pertains to essential oils, it highlights the principle of geographical influence on the plant's phytochemistry. Researchers should therefore anticipate that the yield and purity of this compound will likely follow a similar pattern of variation.
Experimental Protocols
The following are generalized experimental protocols for the extraction and purification of sesquiterpene lactones like this compound from Wedelia trilobata, based on methodologies reported in the literature.
Extraction Protocol
-
Plant Material Collection and Preparation: Collect fresh aerial parts of Wedelia trilobata. The plant material should be washed thoroughly and dried in the shade to preserve the chemical constituents. The dried material is then ground into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable solvent such as methanol or ethanol at room temperature for 48-72 hours with occasional stirring.
-
Alternatively, use a Soxhlet apparatus for continuous extraction with the chosen solvent.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Purification Protocol
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The fraction showing the highest bioactivity (typically the chloroform or ethyl acetate fraction for sesquiterpene lactones) is subjected to column chromatography over silica gel.
-
Elution: The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fraction Collection and Analysis: Collect the fractions and monitor them using Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.
-
Crystallization: The purified fraction containing this compound is concentrated and allowed to stand for crystallization. The resulting crystals can be washed with a cold solvent to improve purity.
-
Purity Analysis: The purity of the isolated this compound is confirmed using High-Performance Liquid Chromatography (HPLC) and its structure elucidated using spectroscopic techniques like NMR and Mass Spectrometry.
Mandatory Visualization
Signaling Pathway of Related Compounds
Wedelolactone, a compound structurally related to this compound, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the extraction, purification, and analysis of this compound.
Caption: General workflow for the isolation and identification of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Wedeliatrilolactone A: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Wedeliatrilolactone A, a natural sesquiterpenoid compound utilized in scientific research. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with waste management regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks and environmental impact.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach, treating it as a potentially hazardous substance. Safety data for related compounds, such as Wedelolactone, indicate potential hazards including oral toxicity and skin sensitization.[1][2]
Personal Protective Equipment (PPE):
To minimize exposure when handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against accidental splashes.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contamination.
Spill Management:
In the event of a spill, follow these steps:
-
Containment: Immediately contain the spill to prevent it from spreading.
-
Collection: For small spills, use a damp cloth to gently wipe up the material. For larger spills, use an inert absorbent material.[3]
-
Cleaning: Thoroughly clean the spill area with an appropriate solvent.
-
Disposal: All contaminated materials, including absorbent pads and cleaning cloths, must be collected in a sealed, properly labeled container for hazardous waste disposal.[3]
Step-by-Step Disposal Procedures
The disposal of chemical waste is regulated by local, regional, and national authorities. Always consult with your institution's EHS department to ensure full compliance.[3]
-
Waste Identification and Classification: In the absence of specific data for this compound, it should be managed as a hazardous chemical waste as a precautionary measure. Do not mix it with other waste streams to prevent cross-contamination.[4][5]
-
Containerization:
-
Storage:
-
Disposal Request:
Data Presentation: Waste Management Summary
| Parameter | Guideline | Source |
| Waste Classification | Treat as Hazardous Waste (Precautionary) | General Best Practices |
| PPE | Nitrile Gloves, Safety Goggles, Lab Coat | [3] |
| Container Type | Chemically Compatible, Leak-Proof, Secure Lid | [3][4] |
| Labeling | "Hazardous Waste," Chemical Name, Concentration, Hazard Symbols | [4] |
| Storage | Designated Hazardous Waste Area, Closed Container | [4] |
| Disposal Method | Licensed Hazardous Waste Disposal Company via EHS | [3] |
Experimental Protocols: Spill Neutralization (General Guidance)
While specific neutralization protocols for this compound are not available, a general procedure for chemical spills can be followed. This protocol should only be performed by trained personnel in a well-ventilated area, preferably a fume hood.
-
Assess the Spill: Determine the extent of the spill and ensure all necessary PPE is worn.
-
Contain the Spill: Use absorbent pads or other suitable materials to dike the spill and prevent it from spreading.
-
Absorb the Material: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label and Store: Securely seal and label the waste container and move it to the designated hazardous waste storage area.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 6. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Wedeliatrilolactone A
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Wedeliatrilolactone A, a sesquiterpenoid lactone. Due to its potential cytotoxic properties, as indicated by related compounds, stringent adherence to these protocols is crucial to ensure a safe laboratory environment and minimize exposure risks.[1] This document outlines procedural, step-by-step guidance for all operational stages, from receiving the compound to its final disposal.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A thorough risk assessment should precede any handling of this compound to determine the appropriate level of PPE for each specific procedure.[1] The following table summarizes the minimum recommended PPE based on guidelines for handling cytotoxic and hazardous chemical compounds.[1][2][3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemical-resistant nitrile gloves (ASTM D6978 compliant).[5] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential contamination.[1] |
| Eye Protection | Chemical splash goggles or a full-face shield.[1][2] | Protects eyes from splashes and aerosols. Safety glasses with side shields are the minimum requirement.[1] |
| Body Protection | A disposable, solid-front, back-closure gown made of a low-permeability fabric.[1][2] | Minimizes skin contamination from spills or splashes. A fully buttoned lab coat can be a minimum for low-risk activities.[1] |
| Respiratory Protection | All handling of powdered this compound or solutions should be conducted in a certified chemical fume hood.[1][2] | Prevents inhalation of aerosolized particles or vapors. If a fume hood is unavailable, a NIOSH-approved respirator may be required based on a risk assessment.[1] |
| Foot Protection | Closed-toe shoes. Shoe covers may be necessary for procedures with a high risk of spills. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational plan is paramount to minimizing exposure and ensuring a safe working environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.[1]
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package.[1]
-
Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials. Follow the supplier's recommendations for storage temperature.
2. Preparation and Handling:
-
All work with this compound, particularly the handling of the solid compound and the preparation of solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Use dedicated equipment (e.g., spatulas, glassware) for handling this compound.[1] If not possible, thoroughly decontaminate equipment after use.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid generating dust. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6]
-
Work on a disposable, plastic-backed absorbent pad to contain any potential spills.[5]
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert others.[1]
-
Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.[1]
-
Contain the spill using a spill kit appropriate for chemical hazards.
-
Clean the area with a decontaminating solution and dispose of all cleanup materials as hazardous waste.[3]
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste contaminated with this compound must be treated as hazardous waste.[1]
-
Solid Waste: This includes contaminated gloves, pipette tips, paper towels, and disposable gowns.[1] Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Drug Safety [tru.ca]
- 3. hse.gov.uk [hse.gov.uk]
- 4. Which personal protective equipment do you need to [royalbrinkman.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:156993-29-2 | Manufacturer ChemFaces [chemfaces.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
